4-(Furan-2-yl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(furan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKZDXHSTLCYPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to the Synthesis of 4-(Furan-2-yl)aniline
Foreword: The Strategic Importance of the this compound Scaffold
In the landscape of modern medicinal chemistry and materials science, the this compound core is a privileged scaffold. Its constituent parts—an electron-rich furan ring capable of diverse intermolecular interactions and a synthetically versatile aniline moiety—make it a cornerstone for structure-activity relationship (SAR) studies.[1] Derivatives of this compound are investigated for a range of therapeutic applications, including as kinase inhibitors for anticancer therapies and as modulators of key signaling pathways.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple recitation of protocols to provide a deep, mechanistic understanding of the primary synthetic pathways. We will explore the causality behind experimental choices, address common challenges in scale-up, and offer detailed, field-proven methodologies. The aim is to equip the practicing scientist with the knowledge to not only replicate these syntheses but to innovate upon them.
Part 1: Palladium-Catalyzed Cross-Coupling Strategies
The most robust and widely adopted methods for constructing the C-C bond between the furan and aniline rings are palladium-catalyzed cross-coupling reactions. The choice between these methods often depends on the commercial availability and cost of starting materials, as well as desired functional group tolerance.
The Suzuki-Miyaura Coupling: The Workhorse Reaction
The Suzuki-Miyaura coupling is arguably the most common and straightforward route for this transformation, celebrated for its mild reaction conditions and the low toxicity of its boron-based byproducts.[3] The reaction facilitates the formation of a C-C bond between an organoboron compound and an organohalide. For this compound, this presents two primary disconnection approaches:
-
Route A: Coupling of a 4-haloaniline (e.g., 4-bromoaniline) with furan-2-boronic acid.
-
Route B: Coupling of a 2-halofuran (e.g., 2-bromofuran) with 4-aminophenylboronic acid.
Route A is generally preferred due to the commercial availability and stability of 4-bromoaniline and furan-2-boronic acid.[4]
Mechanistic Rationale & Experimental Causality
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Catalyst System: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used, it is often more practical and efficient to generate the Pd(0) species in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is particularly effective as the dppf ligand is robust and promotes efficient coupling.[4]
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃) is critical. It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step—the transfer of the furan group from boron to palladium.
-
Solvent System: A biphasic solvent system, such as Toluene/Water or Dioxane/Water, is commonly employed.[4] This system effectively dissolves both the organic substrates and the inorganic base, maximizing interfacial contact where the reaction occurs.
-
Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, leading to deactivation. Therefore, sparging the reaction mixture with an inert gas like nitrogen or argon is crucial, especially during scale-up, to prevent catalyst death and minimize by-products like homocoupling.[4]
Comparative Performance Data
The position of the halogen on the aniline ring can significantly impact reaction efficiency due to electronic and steric effects.
| Aniline Derivative | Coupling Partner | Reaction Time (min) | Yield (%) | Source |
| 4-Bromoaniline | 2-Thienylboronic acid | 15 | 91 | [5] |
| 2-Bromoaniline | 2-Thienylboronic acid | 15 | 86 | [5] |
| 3-Bromoaniline | 2-Thienylboronic acid | 60 | 96 | [5] |
| Table 1: Comparative yields of micellar Suzuki-Miyaura coupling with bromoaniline isomers. While the coupling partner is thiophene, the reactivity trends are informative for furan-based couplings.[5] |
The data indicates that the para-substituted aniline is highly reactive, providing excellent yields in a short time.[5]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 4-bromoaniline with furan-2-boronic acid.[4]
-
Reactor Setup: To a clean, dry, and inerted reaction vessel, add 4-bromoaniline (1.0 eq), furan-2-boronic acid (1.2 eq), and a 4:1 mixture of Toluene and Water.
-
Inerting: Sparge the mixture vigorously with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Base Addition: Under a positive pressure of nitrogen, add potassium carbonate (K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.01 eq).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield pure this compound.[2][4]
The Buchwald-Hartwig Amination: A C-N Bond Forming Strategy
As an alternative to forming the C-C bond, the Buchwald-Hartwig amination constructs the C-N bond directly, coupling an aryl halide with an amine.[6] This approach is exceptionally powerful and has largely replaced harsher classical methods like the Goldberg reaction.[6] The two possible disconnections are:
-
Route C: Coupling of 2-halofuran (e.g., 2-bromofuran) with aniline.
-
Route D: Coupling of a 4-haloaniline with furfurylamine (less common for this target).
Route C is the logical choice for synthesizing the target molecule.
Mechanistic Rationale & Experimental Causality
The Buchwald-Hartwig amination follows a catalytic cycle similar to other cross-coupling reactions but is highly dependent on the choice of ligand.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
-
Ligand Choice (Critical): Reductive elimination to form the C-N bond is often the rate-limiting step. The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) by the Buchwald group was revolutionary.[7] These ligands accelerate the reductive elimination step and stabilize the Pd(0) catalyst, dramatically improving the reaction's scope and efficiency.[7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coordinated to the palladium center, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most common choice for this purpose.[4]
-
Palladium Precursor: A common precursor is tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), which is a stable source of Pd(0).[4]
-
Solvent: Anhydrous, deoxygenated polar aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and the base.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative procedure for the coupling of 2-bromofuran with aniline.[4]
-
Reactor Setup: To a clean, dry, and inerted reactor, add sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add the biarylphosphine ligand (e.g., XPhos, 0.02 eq) and the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq), followed by anhydrous, deoxygenated toluene.
-
Activation: Stir the mixture for 10-15 minutes to form the active catalyst complex.
-
Substrate Addition: Add aniline (1.2 eq) followed by 2-bromofuran (1.0 eq).
-
Reaction: Heat the reaction mixture to 100-110 °C and monitor by HPLC or GC.
-
Work-up: After completion, cool the reaction to room temperature and quench by slowly adding water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product via column chromatography or crystallization.[4]
Other Cross-Coupling Methods
-
Stille Coupling: This reaction couples an organohalide with an organotin (stannane) reagent.[8][9] While versatile, the primary drawback is the high toxicity of the tin reagents and the difficulty in removing tin byproducts from the final product, making it less favorable than the Suzuki coupling in many applications.[8][9]
-
Ullmann Condensation: A classical, copper-catalyzed method for forming C-N, C-O, or C-S bonds.[10][11] Traditional Ullmann reactions require harsh conditions, often involving high temperatures (>200 °C) and stoichiometric amounts of copper.[10] While modern ligand-accelerated protocols have been developed that allow for milder conditions, palladium-catalyzed methods are generally more efficient and have a broader substrate scope for this particular transformation.[10][12]
Part 2: Modern and Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool that aligns with the principles of green chemistry. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and reduced solvent consumption.[13][14] Both Suzuki and Buchwald-Hartwig reactions can be adapted for microwave synthesis, providing a rapid route to this compound and its derivatives.[13][14][15]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Microwave-Assisted Reaction Optimization and Synthesis of Novel N-Ethylidene-4-(Furan-2-yl) Oxazol-2-Amine Derivatives [ajgreenchem.com]
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- 15. A microwave assisted intramolecular-furan-Diels–Alder approach to 4-substituted indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Furan-2-yl)aniline
Introduction
4-(Furan-2-yl)aniline is a heterocyclic aromatic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, which combines the electron-rich furan moiety with the versatile aniline scaffold, makes it a valuable building block for the synthesis of a diverse range of biologically active compounds and functional materials.[1] The furan ring can act as a bioisostere for a phenyl group, potentially enhancing metabolic stability and pharmacokinetic profiles, while the aniline portion provides a convenient handle for synthetic modifications.[2]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its key properties, present detailed experimental protocols for their determination, and discuss the implications of these characteristics for its application in research and development.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application. These properties govern its behavior in various chemical and biological systems, influencing everything from reaction kinetics to bioavailability. The key physicochemical properties of this compound are summarized below.
| Property | Value/Information | Source(s) |
| Molecular Formula | C₁₀H₉NO | [2] |
| Molecular Weight | 159.19 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 55.5-57 °C | [2] |
| Boiling Point | 276.8 °C at 760 mmHg (Predicted) | [2] |
| pKa (Predicted) | ~4.0 - 5.0 | [2] |
| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and acetone; sparingly soluble in water. Specific quantitative data is not readily available and experimental determination is recommended. | [2][3] |
| Stability | Susceptible to oxidation. | [2] |
Note on Predicted Values: Due to the limited availability of experimental data for some properties, predicted values are provided based on the known properties of similar chemical structures. Experimental verification is highly recommended.[2]
Experimental Determination of Physicochemical Properties
To ensure the accuracy and reliability of data, standardized experimental protocols are essential. This section outlines detailed methodologies for the determination of key physicochemical properties of this compound.
Melting Point Determination using Differential Scanning Calorimetry (DSC)
Causality Behind Experimental Choice: Differential Scanning Calorimetry (DSC) is a highly precise and reproducible method for determining the melting point of a pure substance. It measures the difference in heat flow between a sample and a reference as a function of temperature, providing a sharp endothermic peak at the melting transition. This method is preferred over traditional capillary methods for its accuracy and the additional information it can provide about thermal stability.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument using a certified indium standard (melting point 156.6 °C).
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample under a nitrogen atmosphere (50 mL/min) at a rate of 10 °C/min from room temperature to a temperature sufficiently above the expected melting point (e.g., 100 °C).
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting DSC thermogram.
Figure 1: Workflow for Melting Point Determination by DSC.
Solubility Determination using the Shake-Flask Method
Causality Behind Experimental Choice: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[3] It ensures that an equilibrium is reached between the solid and dissolved states of the compound, providing a true measure of its intrinsic solubility in a given solvent.
Experimental Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO, acetone).
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[3]
-
Sample Collection: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample from the supernatant.
-
Separation: Centrifuge or filter the sample using a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.[3]
-
Quantification: Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Create a calibration curve with standard solutions of known concentrations for accurate quantification.
-
Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.
Figure 2: Shake-Flask Method for Solubility Determination.
pKa Determination using Potentiometric Titration
Causality Behind Experimental Choice: Potentiometric titration is a robust and accurate method for determining the pKa of ionizable compounds like amines.[3] It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the inflection point, which corresponds to the pKa.
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and an organic co-solvent to ensure solubility).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a jacketed beaker to maintain a constant temperature and stir continuously with a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Figure 3: Potentiometric Titration for pKa Determination.
Spectroscopic and Chromatographic Characterization
Comprehensive characterization is crucial to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan and aniline rings, as well as a characteristic signal for the amine (-NH₂) protons. The chemical shifts and coupling patterns provide valuable information about the connectivity of the atoms.[2]
-
¹³C NMR: The carbon NMR spectrum will display a unique signal for each carbon atom in a different chemical environment, confirming the carbon skeleton of the molecule.[2]
Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound [2] (Experimental verification is required)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Furan-H3 | 6.3 - 6.5 | 105 - 110 |
| Furan-H4 | 6.4 - 6.6 | 111 - 115 |
| Furan-H5 | 7.3 - 7.5 | 141 - 145 |
| Aniline-H2,6 | 7.3 - 7.5 | 125 - 130 |
| Aniline-H3,5 | 6.6 - 6.8 | 114 - 118 |
| -NH₂ | 3.5 - 4.5 (broad) | - |
| Furan-C2 | - | 150 - 155 |
| Aniline-C1 | - | 145 - 150 |
| Aniline-C4 | - | 120 - 125 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for:
-
N-H stretching of the primary amine (around 3300-3500 cm⁻¹)
-
C-N stretching (around 1250-1350 cm⁻¹)
-
Aromatic C-H stretching (around 3000-3100 cm⁻¹)
-
C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹)
-
C-O-C stretching of the furan ring[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (159.19).[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound and for monitoring the progress of its synthesis. A typical reverse-phase HPLC method would be employed.
General HPLC Protocol:
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid).[2]
-
Stationary Phase: A C18 column is commonly used for aromatic compounds.
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm or 280 nm).[2]
-
Injection Volume: 10-20 µL.[2]
-
Column Temperature: Ambient or controlled (e.g., 25-30 °C).[2]
Synthesis of this compound
The synthesis of this compound is commonly achieved through palladium-catalyzed cross-coupling reactions. The two most prevalent methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
This reaction involves the coupling of an aryl halide (e.g., 4-bromoaniline) with a furan boronic acid or its ester.[2]
Figure 4: Synthesis of this compound via Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination
Alternatively, this method can be used to form the C-N bond directly by coupling an aryl halide (e.g., 2-bromofuran) with aniline.
Applications in Drug Development and Signaling Pathways
While specific biological data for this compound is limited, the presence of furan and aniline moieties in numerous biologically active compounds suggests its potential for therapeutic applications.[2] For instance, these motifs are found in various kinase inhibitors, hinting at the possibility that derivatives of this compound could modulate key cellular signaling pathways involved in diseases such as cancer.[2]
Figure 5: Hypothetical Inhibition of a Kinase Signaling Pathway.
Conclusion and Future Directions
This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with robust experimental protocols for their determination. While some properties are currently based on predictive models, this guide lays the groundwork for their experimental validation. Future research should focus on obtaining precise experimental data for boiling point, pKa, and solubility in a range of pharmaceutically relevant solvents. Furthermore, in-depth biological evaluation of this compound and its derivatives is warranted to explore their therapeutic potential and elucidate their mechanisms of action.
References
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- BenchChem. (2025). A Comprehensive Technical Guide to this compound and its Hydrochloride Salt for Researchers and Drug Development Professionals.
- The Royal Society of Chemistry. (n.d.). 4 - Supporting Information. Retrieved from The Royal Society of Chemistry website.
- The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from The Royal Society of Chemistry website.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).
- BenchChem. (n.d.). This compound | 59147-02-3.
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- ChemicalBook. (n.d.). Furan(110-00-9) 13C NMR spectrum.
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- ResearchGate. (n.d.). 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER....
- Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.
- National Institutes of Health. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.
- ResearchGate. (n.d.). a: FTIR Spectra of Aniline.
- TSI Journals. (2009). correlation-between-hardness-and-basicity-pka-of-substituted-anilines.pdf.
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4-(Furan-2-yl)aniline CAS number and IUPAC name
An In-Depth Technical Guide to 4-(Furan-2-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide offers a comprehensive overview of this compound, a pivotal building block in modern medicinal chemistry. We delve into its fundamental chemical and physical properties, provide detailed protocols for its synthesis via Suzuki-Miyaura cross-coupling, and explore its significant applications in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, providing expert insights into the strategic use of this versatile scaffold in structure-activity relationship (SAR) studies and as a precursor to potent bioactive molecules.
Core Chemical Identity and Physicochemical Properties
This compound is an aromatic organic compound featuring an aniline ring substituted with a furan moiety at the para position. This unique combination of an electron-rich furan ring and a synthetically versatile aniline group makes it a highly valuable scaffold in synthetic and medicinal chemistry.[1] The compound is typically handled as a free base or as a hydrochloride salt to improve its solubility and stability.[2]
The conversion of the free base to its hydrochloride salt significantly alters key physicochemical properties, which is a critical consideration for its application in drug development, particularly for formulation and bioavailability.[2] A comparative summary of these properties is presented below.
| Property | This compound (Free Base) | This compound Hydrochloride | Source(s) |
| CAS Number | 59147-02-3 | Not directly assigned; parent is 59147-02-3 | [3] |
| IUPAC Name | This compound | 4-(furan-2-yl)anilinium chloride | [3] |
| Molecular Formula | C₁₀H₉NO | C₁₀H₁₀ClNO | [2][4] |
| Molecular Weight | 159.19 g/mol | 195.64 g/mol | [2][3] |
| Appearance | Solid | Solid | [2] |
| Melting Point | 55.5-57 °C | Not available | [2] |
| Boiling Point | 276.8 °C at 760 mmHg | Not applicable | [2] |
| Solubility | Soluble in organic solvents (DMSO, ethanol); sparingly soluble in water. | Predicted to have higher aqueous solubility than the free base. | [2] |
| pKa (Predicted) | ~4.0 - 5.0 (for the anilinium ion) | Not applicable | [2] |
Note: Some values are predicted based on the properties of similar chemical structures and require experimental verification.[2]
Synthesis and Mechanistic Insights
The construction of the biaryl linkage in this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a preferred industrial and laboratory method due to its high functional group tolerance, mild reaction conditions, and the commercial availability of starting materials.[5] This approach typically involves the reaction of a haloaniline with a furan boronic acid derivative.[5]
Rationale for Suzuki-Miyaura Coupling
The choice of the Suzuki-Miyaura coupling is underpinned by several key advantages for this specific transformation:
-
Robustness: The reaction is well-established and demonstrates high reliability for creating C(sp²)-C(sp²) bonds, which form the core of the target molecule.
-
Catalyst Efficiency: Modern palladium catalysts and ligand systems offer high turnover numbers, allowing for low catalyst loading, which is crucial for cost-effectiveness and minimizing metal contamination in the final product, a critical parameter for pharmaceutical applications.
-
Safety and Environment: Boronic acids are generally more stable and less toxic than other organometallic reagents (e.g., organotins in Stille coupling), presenting a more favorable environmental and safety profile.[5]
The general workflow for this synthesis is outlined below.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
The following protocol is a representative procedure for the synthesis of this compound.
-
Reactor Setup: In a three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and a nitrogen inlet, charge 4-bromoaniline (1.0 eq), furan-2-boronic acid (1.2 eq), and a suitable solvent system such as a 4:1 mixture of Toluene and Water.[5]
-
Inerting: Sparge the reaction mixture with nitrogen or argon gas for at least 30 minutes to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.[5]
-
Catalyst Addition: To the inerted mixture, add sodium carbonate (2.0 eq) as the base, followed by the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
Reaction: Heat the mixture to 90 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-bromoaniline is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization to yield pure this compound.[5]
-
Hydrochloride Salt Formation (Optional): Dissolve the purified free base in a suitable solvent like isopropanol. Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ether) with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum.[5]
Mechanistic Diagram: Suzuki-Miyaura Catalytic Cycle
The efficiency of the synthesis relies on a well-understood catalytic cycle. Understanding this mechanism is crucial for troubleshooting issues like low conversion or by-product formation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]
Applications in Drug Discovery and Development
The this compound scaffold is a privileged pharmacophore in medicinal chemistry. The furan ring often serves as a bioisostere for a phenyl group, offering distinct electronic properties and metabolic profiles, while the aniline nitrogen provides a convenient point for synthetic diversification.[6][7]
Role as a Versatile Scaffold
Derivatives of this compound have been investigated for a wide spectrum of biological activities:
-
Anticancer Activity: Furan-containing compounds are known to exhibit significant anticancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines.[2][3] The aniline moiety is also a core component of many approved tyrosine kinase inhibitors.[2]
-
Antimicrobial Properties: Research has demonstrated that derivatives can exhibit potent antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3]
-
Anti-inflammatory Effects: The scaffold is used to develop inhibitors of key inflammatory targets. For example, derivatives have been designed as inhibitors of the ST2 receptor, which is implicated in conditions like graft-versus-host disease.[1]
Structure-Activity Relationship (SAR) Studies
The true power of this scaffold lies in its utility for systematic SAR studies. By modifying the aniline and furan moieties, chemists can fine-tune a lead compound's potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[1]
A typical SAR workflow begins with a lead compound containing the this compound core. Analogs are then synthesized with targeted modifications, followed by biological evaluation to determine the impact of these changes on activity.[1]
Caption: General workflow for a structure-activity relationship (SAR) study.[1]
Safety, Handling, and Disposal
Handling Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing mist, vapors, or spray. Do not ingest. Wash hands and any exposed skin thoroughly after handling.[8][10] Keep away from heat, sparks, and open flames.[10]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from oxidizing agents and acids.[10]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10] This compound may be toxic to aquatic life with long-lasting effects.[10]
Conclusion
This compound is a compound of significant strategic importance in drug discovery and development. Its straightforward synthesis via robust cross-coupling methodologies, combined with its versatile chemical nature, makes it an ideal starting point for the exploration of new chemical space. The insights provided in this guide—from detailed synthetic protocols to its application in SAR studies—underscore its value to medicinal chemists aiming to develop next-generation therapeutics. As research continues, the derivatization of this potent scaffold will undoubtedly lead to the discovery of novel drug candidates across multiple therapeutic areas.[1]
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- Fisher Scientific. (2025). Safety Data Sheet - 4-Fluoroaniline.
- BLD Pharm. 59147-02-3|this compound.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Furan-2-yl)aniline
Introduction: The Significance of 4-(Furan-2-yl)aniline in Modern Drug Discovery
For researchers, scientists, and professionals vested in the intricate process of drug development, the precise and unambiguous characterization of molecular scaffolds is a cornerstone of successful research. Among the myriad of heterocyclic compounds, this compound emerges as a structure of significant interest. This molecule elegantly marries the electron-rich furan ring with the versatile aniline moiety, creating a pharmacophore with considerable potential for engaging with a diverse array of biological targets. The furan component is a known constituent in numerous bioactive natural products and approved pharmaceuticals, while the aniline substructure serves as a crucial building block in the synthesis of a vast number of medicinal compounds, including kinase inhibitors for oncology.
Molecular Structure and Key Spectroscopic Features
The unique arrangement of the furan and aniline rings in this compound gives rise to a distinct spectroscopic fingerprint. Understanding the expected signals in each analytical technique is paramount for its unambiguous identification.
Caption: Workflow for NMR data acquisition and processing.
Instrumentation: A 400 MHz NMR spectrometer. [1]Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Acquire the proton spectrum with a spectral width of approximately 16 ppm.
-
Employ a relaxation delay of 1 second between scans.
-
Accumulate 16 scans for a good signal-to-noise ratio. [1] ¹³C NMR Acquisition:
-
Acquire the carbon spectrum with a spectral width of about 240 ppm.
-
Use a relaxation delay of 2 seconds.
-
Accumulate 1024 scans for adequate signal intensity. [1] Data Processing:
-
The acquired Free Induction Decays (FIDs) are Fourier transformed.
-
The resulting spectra are phase-corrected and baseline-corrected.
-
Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key FT-IR Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3450-3300 (two bands) | Symmetric and asymmetric stretching of the primary amine. |
| Aromatic C-H Stretch | 3150-3000 | Stretching vibrations of C-H bonds on the furan and aniline rings. |
| Aromatic C=C Stretch | ~1600, ~1500 | Stretching vibrations within the aromatic rings. |
| N-H Bend | ~1620 | Bending vibration of the primary amine. |
| C-N Stretch | ~1340-1250 | Stretching of the carbon-nitrogen bond. |
| Furan Ring Vibrations | ~1580, ~1480, ~1010 | Characteristic vibrations of the furan ring system. |
Data is predicted and should be confirmed experimentally. [1] Expert Insights: The presence of two distinct N-H stretching bands is a hallmark of a primary amine. The positions of the aromatic C=C stretching bands can provide clues about the substitution pattern of the benzene ring. The furan ring vibrations are also highly characteristic and aid in confirming its presence.
Experimental Protocol for FT-IR Data Acquisition
Caption: Workflow for FT-IR data acquisition using the KBr pellet method.
Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector. [1]Sample Preparation (KBr Pellet Method):
-
A small amount of the solid this compound is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
The mixture is ground to a fine powder.
-
The powdered mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Acquisition:
-
The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
A background spectrum of a pure KBr pellet is collected and subsequently subtracted from the sample spectrum. [1] Data Processing:
-
The resulting transmittance spectrum is converted to absorbance for easier interpretation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI) for this compound
| Ion | m/z (mass-to-charge ratio) | Notes |
| Molecular Ion [M]⁺ | 159 | Corresponds to the molecular weight of this compound. |
| Key Fragments | 130, 104, 77 | Result from the fragmentation of the furan and aniline rings. |
Data is predicted and should be confirmed experimentally. [1] Expert Insights: In electron ionization mass spectrometry, the molecular ion peak is often observed, which directly provides the molecular weight of the compound. The fragmentation pattern can be complex but often involves the loss of neutral fragments from the molecular ion, providing valuable clues about the molecule's structure. For this compound, fragmentation is expected to occur at the furan and aniline rings.
Experimental Protocol for Mass Spectrometry Data Acquisition
A common method for analyzing solid samples like this compound is through direct insertion probe electron ionization mass spectrometry (DIP-EI-MS) or by using gas chromatography-mass spectrometry (GC-MS) if the compound is sufficiently volatile and thermally stable.
Instrumentation: A mass spectrometer with an electron ionization source. Sample Introduction:
-
Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source and heated to volatilize the sample.
-
Gas Chromatography (GC): The sample is dissolved in a suitable solvent and injected into the GC, where it is vaporized and separated from other components before entering the mass spectrometer.
Ionization:
-
Electron Ionization (EI) is a hard ionization technique that uses a beam of high-energy electrons (typically 70 eV) to ionize the sample molecules, often leading to fragmentation.
Analysis:
-
The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The detector records the abundance of each ion, generating a mass spectrum.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic characterization of this compound relies on the synergistic interpretation of data from NMR, IR, and MS. Each technique provides a unique and complementary piece of the structural puzzle. While this guide has utilized high-quality predicted data as a primary reference due to the scarcity of a single, comprehensive experimental dataset in the public domain, the provided protocols and interpretive insights offer a robust framework for researchers. It is imperative that these predicted values are used as a guide and that experimental verification is conducted to ensure the highest level of scientific rigor in any research or development endeavor involving this promising molecular scaffold.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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solubility of 4-(Furan-2-yl)aniline in organic solvents
An In-Depth Technical Guide
Topic: Solubility of 4-(Furan-2-yl)aniline in Organic Solvents Audience: Researchers, scientists, and drug development professionals.
Foreword by the Senior Application Scientist
In the landscape of medicinal chemistry and materials science, this compound stands out as a valuable scaffold, integrating the aromatic amine essential to many pharmaceuticals with the furan heterocycle, a known bioisostere for phenyl rings that can enhance metabolic stability.[1] The journey from a promising molecule in silico to a viable candidate in a formulation, however, is paved with fundamental physicochemical challenges, the most critical of which is solubility. A comprehensive understanding of a compound's solubility profile is not merely academic; it is the bedrock of successful synthesis, purification, formulation, and bioavailability.
Physicochemical Profile and Structural Considerations
This compound is an aromatic compound featuring a furan ring linked to an aniline moiety. This unique combination of functional groups dictates its chemical behavior and, consequently, its solubility.
| Property | Value / Information | Source(s) |
| Molecular Formula | C₁₀H₉NO | [2][4] |
| Molecular Weight | 159.19 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 55.5-57 °C | [2] |
| Predicted XLogP3 | 2.0 | [4][5] |
| Hydrogen Bond Donors | 1 (from -NH₂) | [5][6] |
| Hydrogen Bond Acceptors | 2 (from furan oxygen and amine nitrogen) | [6] |
| Predicted Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and acetone; sparingly soluble in water.[2] | [2] |
Key Structural Features Influencing Solubility:
-
Aniline Moiety: The primary amine group (-NH₂) can act as a hydrogen bond donor, interacting favorably with protic solvents and polar solvents with hydrogen bond acceptor sites.[7][8] However, the bulky, nonpolar benzene ring contributes to its hydrophobic character.
-
Furan Ring: The oxygen atom within the furan ring is a hydrogen bond acceptor. While furan itself is only slightly soluble in water, it is readily soluble in common organic solvents like ethanol, ether, and acetone.[9][10] The aromatic nature of the ring allows for π-π stacking interactions.
-
Overall Polarity: The combination of the polar amine and ether-like furan functionalities with the nonpolar aromatic rings gives this compound a moderately polar character. This structure suggests that its solubility will be highly dependent on the solvent's ability to overcome the crystal lattice energy of the solid solute through favorable solute-solvent interactions.
Theoretical Framework: The Energetics of Dissolution
The principle of "like dissolves like" is a useful heuristic, but a deeper understanding relies on the intermolecular forces at play.[11] Dissolution is a thermodynamic process governed by the Gibbs free energy change, which depends on the enthalpy and entropy of mixing. A substance dissolves when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break solute-solute (crystal lattice energy) and solvent-solvent interactions.
For this compound, solubility will be highest in solvents that can effectively engage with both its polar (H-bonding) and nonpolar (aromatic) features.
Recommended Solvent Classes for Solubility Screening
To establish a comprehensive solubility profile, a diverse set of organic solvents should be screened. These can be categorized based on their polarity and hydrogen bonding capabilities.
| Solvent Class | Example Solvents | Key Properties | Expected Interaction with this compound |
| Polar Protic | Methanol, Ethanol, Isopropanol | High polarity, H-bond donors & acceptors | Favorable. Can hydrogen bond with both the amine (NH₂) and furan (O) groups. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone, Ethyl Acetate | High polarity, H-bond acceptors only | Good. Can accept hydrogen bonds from the amine group. Dipole-dipole interactions are significant. |
| Nonpolar Aprotic | Toluene, Hexane | Low polarity, primarily van der Waals forces | Poor to moderate. Toluene may show some solubility due to π-π stacking with aromatic rings. Hexane is expected to be a very poor solvent. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately polar, weak H-bond acceptor | Moderate. Can solubilize moderately polar compounds.[1] |
Experimental Protocol: Thermodynamic Solubility Determination
To ensure accuracy and reproducibility, the shake-flask method is universally recognized as the gold standard for determining thermodynamic solubility.[3][12] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.
Core Principle
An excess amount of the solid compound is agitated in the solvent for a prolonged period until the solution reaches saturation (equilibrium). After separating the undissolved solid, the concentration of the dissolved compound in the clear supernatant is quantified.
Required Materials & Equipment
-
This compound (pure, solid)
-
Selected organic solvents (analytical grade)
-
Glass vials or flasks with screw caps
-
Constant temperature orbital shaker/incubator (e.g., set to 25°C)
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (UV-Vis Spectrophotometer or HPLC system)
Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of this compound to a pre-weighed vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[3] A starting point is 5-10 mg of solid.
-
Record the exact mass of the added solid.
-
Add a precise volume (e.g., 2 mL) of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.[3]
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker. A standard temperature for solubility studies is 25°C.
-
Agitate the samples at a constant speed (e.g., 150 rpm) for a period sufficient to reach equilibrium. For most organic compounds, 24 to 48 hours is recommended.[3] This extended time ensures the dissolution rate equals the precipitation rate.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand undisturbed at the experimental temperature for at least 1 hour to allow the excess solid to sediment.[12]
-
To ensure complete removal of undissolved particles, a two-step process is ideal:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Filtration: Carefully withdraw a sample from the clear supernatant using a syringe and pass it through a chemically-resistant syringe filter (e.g., PTFE). This step is critical to prevent microscopic particles from inflating the measured concentration.[3]
-
-
-
Quantification:
-
The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique.
-
Method A: UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λ_max) for this compound in the specific solvent. Note that λ_max can shift depending on the solvent.[13]
-
Prepare a series of standard solutions of known concentrations in the same solvent.
-
Measure the absorbance of each standard to generate a calibration curve (Absorbance vs. Concentration).
-
Accurately dilute the filtered saturated sample to fall within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
-
Method B: High-Performance Liquid Chromatography (HPLC):
-
Develop an HPLC method (column, mobile phase, flow rate) that provides a sharp, well-resolved peak for this compound.
-
Generate a calibration curve by injecting standards of known concentrations and plotting peak area versus concentration.
-
Inject the filtered saturated sample (diluted if necessary) and determine its concentration from its peak area using the calibration curve. HPLC is often preferred for its higher specificity and sensitivity.[14]
-
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions made.
-
Express the final solubility in standard units, such as mg/mL, g/L, or mol/L.
-
Experimental Workflow Diagram
Conclusion
While specific, pre-existing solubility data for this compound in organic solvents is scarce, its molecular structure provides a strong basis for predicting its behavior. It is expected to exhibit good solubility in polar organic solvents, particularly those capable of hydrogen bonding, and poorer solubility in nonpolar solvents. This guide provides the necessary theoretical foundation and a detailed, authoritative experimental protocol—the shake-flask method—to empower researchers to generate this critical data with high confidence. The systematic application of this methodology will yield a comprehensive solubility profile essential for advancing the research and development of any project involving this compound. Experimental verification of these physicochemical properties is not just recommended; it is a prerequisite for success.[2]
References
- A Comprehensive Technical Guide to this compound and its Hydrochloride Salt for Researchers and Drug Development Profess. (n.d.). Benchchem.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
- Furan Derivatives: Properties, Applications, and Synthesis. (2025). Technology Networks.
- Shake-Flask Solubility Assay. (n.d.). Enamine.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
- Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Institutes of Health (NIH).
- Determining the Solubility Profile of this compound Hydrochloride: A Technical Guide. (n.d.). Benchchem.
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.
- An In-Depth Technical Guide to the Chemical Properties of 4-(Furan-2-ylmethoxy)aniline. (n.d.). Benchchem.
- Furan | Solubility of Things. (n.d.). Solubility of Things.
- Furan - Wikipedia. (n.d.). Wikipedia.
- Experiment 13 – Properties of Amines and Amides. (n.d.). Moorpark College.
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- 2-(Furan-2-yl)aniline. (n.d.). PubChem.
- F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. (2022). eScholarship.
- DFT-PBE, DFT-D, and MP2 Studies on the H2O•••HNH and HOH•••NH2 Hydrogen Bonds in Water-Aniline Complexes. (2015). Journal of Computational and Theoretical Nanoscience.
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-(Furan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 4-(Furan-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document synthesizes available experimental data and theoretical insights to offer a detailed understanding of its physicochemical properties, preferred three-dimensional arrangements, and the analytical methodologies employed for its characterization. The guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and functional materials based on the this compound scaffold.
Introduction: The Significance of the this compound Scaffold
The this compound moiety represents a privileged structural motif in the realm of bioactive molecules. It is comprised of an aniline ring connected to a furan ring at the 2-position of the furan and the 4-position of the aniline. This unique combination of an electron-rich furan ring and a versatile aniline core imparts favorable physicochemical and pharmacological properties. The furan ring can participate in various non-covalent interactions with biological targets, while the aniline functional group provides a convenient handle for synthetic modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[1]
Derivatives of this compound have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2] The scaffold's ability to mimic natural heterocyclic structures makes it a valuable building block in drug discovery.[2] A thorough understanding of the molecule's three-dimensional structure and conformational preferences is paramount for rational drug design, as these factors dictate how the molecule interacts with its biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted based on the properties of structurally similar compounds due to a lack of extensive experimental data for this specific molecule.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO | [3] |
| Molecular Weight | 159.19 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 55.5-57 °C | [3] |
| Boiling Point | 276.8 °C at 760 mmHg | [3] |
| pKa (Predicted) | ~4.0 - 5.0 | [3] |
| Solubility | Predicted to be soluble in organic solvents (e.g., ethanol, DMSO, acetone); sparingly soluble in water. | [3] |
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prevalent and efficient method.[3] This reaction typically involves the coupling of an aryl halide, such as 4-bromoaniline, with a furan boronic acid or its ester.[3]
General Synthetic Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for the synthesis of this compound via the Suzuki-Miyaura coupling reaction.
Caption: A generalized workflow for the Suzuki-Miyaura synthesis of this compound.
Spectroscopic Characterization
The identity and purity of synthesized this compound are confirmed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in elucidating the molecular structure. The proton NMR spectrum is expected to show distinct signals for the protons on both the furan and aniline rings, as well as the amine protons.[4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups. Key vibrational bands include the N-H stretching of the primary amine, C-N stretching, aromatic C=C stretching, and vibrations associated with the furan ring.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound. A reverse-phase C18 column is typically suitable for this class of aromatic compounds.[3]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[4]
Molecular Structure and Conformation
The biological activity of this compound is intrinsically linked to its three-dimensional structure and conformational flexibility. The key determinant of its overall shape is the degree of rotation around the single bond connecting the furan and aniline rings.
The Furan-Aniline Dihedral Angle: A Key Conformational Parameter
The conformation of this compound can be described by the dihedral angle (τ) between the planes of the furan and aniline rings. This rotation is subject to a delicate balance of steric and electronic effects.
-
Steric Hindrance: The ortho-hydrogens on both the furan and aniline rings can lead to steric repulsion, which would disfavor a completely planar conformation where the dihedral angle is 0° or 180°.
-
Electronic Conjugation: Conversely, π-electron delocalization between the two aromatic rings is maximized in a planar arrangement, which would favor planarity.
Computational Insights into Conformational Preferences
Computational chemistry provides a powerful tool for exploring the conformational landscape of molecules where experimental data is scarce. A potential energy surface (PES) scan, performed using methods like Density Functional Theory (DFT), can elucidate the energy profile as a function of the furan-aniline dihedral angle.
The following diagram illustrates the conceptual workflow for a computational conformational analysis.
Caption: A generalized workflow for the computational analysis of the conformational preferences of this compound.
Based on studies of similar bi-aryl systems, it is anticipated that the potential energy surface for the rotation around the furan-aniline bond would exhibit two minima corresponding to non-planar, syn- and anti-like conformations, and two rotational barriers. The higher energy barrier would correspond to the conformation where the ortho-hydrogens of both rings are in close proximity.
Applications in Drug Discovery and Materials Science
The this compound scaffold is a versatile platform for the development of novel molecules with a wide range of applications.
-
Drug Discovery: As previously mentioned, this scaffold is a key component in the design of inhibitors for various biological targets. For example, derivatives have been synthesized and evaluated as inhibitors of the Stimulation-2 (ST2) receptor, which is implicated in graft-versus-host disease.[6] The conformational flexibility of the furan-aniline linkage is a critical factor in the binding affinity and selectivity of these inhibitors.
-
Materials Science: The conjugated π-system of this compound suggests its potential for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of such materials are highly dependent on the molecular conformation and the degree of intermolecular π-stacking in the solid state.
Conclusion
This compound is a molecule of considerable scientific interest, bridging the fields of medicinal chemistry and materials science. While its synthesis and basic characterization are well-established, a detailed understanding of its three-dimensional structure and conformational dynamics is still an area of active investigation. This technical guide has synthesized the available information, highlighting that a non-planar conformation is likely the most stable arrangement due to a balance of steric and electronic effects. Further experimental studies, particularly single-crystal X-ray diffraction, and more focused computational analyses are needed to provide a definitive picture of its conformational landscape. Such knowledge will be invaluable for the future design of novel and more effective molecules based on this versatile scaffold.
References
-
El-Hiti, G. A., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules, 28(16), 5981. [Link]
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Acta Crystallographica Section E: Crystallographic Communications. (2018). Crystal structure, Hirshfeld surface analysis and interaction energy calculation of 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. International Union of Crystallography. [Link]
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European Journal of Chemistry. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry. [Link]
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De Gruyter. (2023). The crystal structure of furan-2,5-diylbis((4-chlorophenyl)methanol), C18H14Cl2O3. De Gruyter. [Link]
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ResearchGate. (2012). Electrochemical Study on 4-(azulen-1-yl)-2,6-bis(2-furyl). ResearchGate. [Link]
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electronic properties of 4-(Furan-2-yl)aniline
An In-Depth Technical Guide to the Electronic Properties of 4-(Furan-2-yl)aniline
Abstract
This technical guide provides a comprehensive examination of the core , a π-conjugated molecule of significant interest in materials science and medicinal chemistry. As a molecule featuring an electron-donating aniline moiety and an electron-rich furan ring, its unique electronic structure gives rise to notable photophysical and electrochemical characteristics. This document, intended for researchers, scientists, and drug development professionals, details the theoretical underpinnings and practical methodologies for characterizing these properties. We will explore its synthesis, spectroscopic behavior, electrochemical response, and the computational models that rationalize its observed characteristics, providing a holistic view of its potential as a functional building block in advanced applications.
Introduction: The Structural and Electronic Landscape
This compound is an aromatic compound distinguished by the direct conjugation between an aniline ring and a furan ring. The aniline group, with its nitrogen lone pair, acts as a potent electron-donating group (EDG), while the furan ring serves as an electron-rich π-bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation, a fundamental process that governs its utility in optoelectronic devices and as a pharmacophore.[1][2] The π-conjugated system is a key area of interest for developing materials such as conducting polymers and components for organic light-emitting diodes (OLEDs).[2][3] Understanding the electronic properties is therefore paramount to harnessing its full potential.
The synthesis of high-purity this compound is a critical prerequisite for the accurate characterization of its intrinsic properties. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and commonly employed method for its preparation, typically involving the palladium-catalyzed reaction of a haloaniline with a furanboronic acid derivative.[4][5]
Caption: General workflow for the synthesis of this compound.
Spectroscopic and Photophysical Properties
The interaction of this compound with light reveals crucial information about its electronic structure, particularly the energy levels of its molecular orbitals.
UV-Visible Absorption Spectroscopy
The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, which are attributed to π → π* electronic transitions within the conjugated system.[6] The participation of the nitrogen lone pair in this conjugation lowers the energy required for these transitions compared to unsubstituted aromatic systems.[6] Protonation of the amino group to form the hydrochloride salt removes this lone pair from the conjugated system, leading to a noticeable hypsochromic (blue) shift in the absorption spectrum.[6] This sensitivity to pH is a key characteristic.
| Compound | λ_max (nm) (in Ethanol) | Transition Type | Rationale for Spectral Features |
| This compound | ~235, ~285 | π → π | The nitrogen lone pair extends the π-conjugation, lowering the transition energy.[6] |
| This compound HCl | ~255 | π → π | Protonation of the nitrogen localizes its lone pair, removing it from conjugation and causing a blue shift.[6] |
Solvatochromism: Probing the Excited State
Solvatochromism, the change in absorption or emission spectra with solvent polarity, is a powerful tool for studying the electronic distribution in the ground and excited states. For donor-acceptor type molecules, an increase in solvent polarity typically stabilizes the more polar excited state more than the ground state, leading to a bathochromic (red) shift in the emission spectrum. While specific solvatochromic data for this compound is not extensively published, studies on similar aniline derivatives show significant solvent-dependent Stokes shifts, indicating a substantial change in the dipole moment upon excitation.[7][8]
Experimental Protocol: Spectroscopic Characterization
Objective: To determine the absorption and emission spectra of this compound in solvents of varying polarity.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a high-purity volatile solvent like dichloromethane.
-
Prepare a series of dilute solutions (e.g., 1-10 µM) in various solvents (e.g., hexane, toluene, ethyl acetate, acetonitrile, methanol) by transferring a small aliquot of the stock solution and diluting. The final absorbance should ideally be below 0.1 for fluorescence measurements to avoid inner filter effects.
-
-
UV-Vis Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Measure the absorption spectrum of each sample solution over a relevant wavelength range (e.g., 200-500 nm).
-
Identify the wavelength of maximum absorbance (λ_max).
-
-
Fluorescence Emission Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the λ_max determined from the absorption spectrum.
-
Scan the emission spectrum over a longer wavelength range (e.g., from λ_max + 10 nm to 600 nm).
-
Identify the wavelength of maximum emission (λ_em).
-
-
Data Analysis:
-
Calculate the Stokes shift for each solvent: Stokes Shift (cm⁻¹) = (1/λ_max - 1/λ_em) * 10⁷.
-
Plot λ_max and λ_em against a solvent polarity scale (e.g., Reichardt's E_T(30)) to visualize the solvatochromic effect.
-
Electrochemical Properties
Electrochemical techniques, particularly cyclic voltammetry (CV), are essential for determining the energy levels of the frontier molecular orbitals (HOMO and LUMO) and assessing the material's stability to oxidation and reduction.
Cyclic Voltammetry (CV)
The aniline moiety in this compound is readily oxidized. The CV measurement will typically show an irreversible or quasi-reversible oxidation wave corresponding to the removal of an electron from the molecule's Highest Occupied Molecular Orbital (HOMO).[9] The onset potential of this oxidation wave can be used to estimate the HOMO energy level, a critical parameter for designing materials for organic electronics, particularly as a hole-transport layer in OLEDs.[10] Furthermore, the amine group allows the molecule to undergo electropolymerization, forming a conducting polymer film on the electrode surface, which exhibits its own distinct electrochemical properties.[2]
Caption: Diagram of a standard three-electrode cyclic voltammetry setup.
Experimental Protocol: Cyclic Voltammetry
Objective: To determine the oxidation potential of this compound.
Methodology:
-
Electrode Preparation:
-
Polish the working electrode (e.g., glassy carbon) with alumina slurry, sonicate in deionized water and ethanol, and dry thoroughly.
-
-
Solution Preparation:
-
Prepare a solution of the sample (~1 mM) in a dry, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane).
-
Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
-
Measurement:
-
Assemble the three-electrode cell (working, reference, counter) and maintain an inert atmosphere over the solution.
-
Record a CV of the solvent and electrolyte alone to establish the potential window.
-
Record the CV of the sample solution, sweeping the potential from an initial value (e.g., 0 V) to a positive limit (e.g., +1.5 V) and back.
-
Perform a ferrocene/ferrocenium (Fc/Fc⁺) measurement under identical conditions as an internal standard for potential referencing.
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_onset_ox) from the voltammogram.
-
Estimate the HOMO energy level using the empirical formula: HOMO (eV) = -[E_onset_ox (vs Fc/Fc⁺) + 5.1].
-
Theoretical and Computational Analysis
Density Functional Theory (DFT) provides profound insights into the electronic structure, complementing experimental findings.[11][12]
Frontier Molecular Orbitals (HOMO & LUMO)
DFT calculations can predict the energies and spatial distributions of the HOMO and LUMO. For this compound, the HOMO is expected to be localized primarily across the aniline ring and the nitrogen atom, consistent with its electron-donating nature.[13][14] The LUMO is typically distributed across the entire π-conjugated framework. The energy difference between these orbitals (the HOMO-LUMO gap) is a key determinant of the molecule's color and electronic transition energy, which can be correlated with the UV-Vis absorption spectrum. A smaller gap generally corresponds to longer wavelength absorption.
Molecular Electrostatic Potential (MEP)
An MEP map visually represents the electrostatic potential on the molecule's surface. For this compound, the map would show a negative potential (electron-rich region) around the nitrogen atom and the furan's oxygen atom, indicating sites susceptible to electrophilic attack. The positive potential would be located around the amine hydrogens.
Caption: Standard workflow for DFT-based characterization.
Computational Protocol: DFT Calculations
Objective: To calculate the ground-state geometry, frontier molecular orbitals, and theoretical absorption spectrum of this compound.
Methodology:
-
Software and Method Selection:
-
Geometry Optimization:
-
Construct the initial molecular structure.
-
Perform a full geometry optimization to find the lowest energy conformation.
-
-
Frequency Calculation:
-
Conduct a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies). This step also yields theoretical vibrational data (for IR/Raman).
-
-
Electronic Properties:
-
Perform a single-point energy calculation to obtain the HOMO and LUMO energies.
-
Use Time-Dependent DFT (TD-DFT) with a suitable functional (e.g., CAM-B3LYP) to calculate the vertical excitation energies and oscillator strengths, which simulate the UV-Vis spectrum.[15]
-
-
Visualization:
-
Generate cube files for the HOMO, LUMO, and MEP to visualize the orbital distributions and electrostatic potential surfaces.
-
Conclusion: A Versatile Electronic Building Block
The are defined by the synergistic interplay between its electron-donating aniline component and its π-conjugated furan bridge. Spectroscopic analysis reveals characteristic π → π* transitions that are sensitive to the protonation state of the amine, while electrochemical studies confirm its accessible oxidation potential, making it a candidate for hole-transport applications.[2] These experimental observations are well-supported by DFT calculations, which provide a detailed picture of the frontier molecular orbitals that govern its electronic behavior. The collective evidence underscores the role of this compound as a versatile and tunable scaffold for the development of novel organic electronic materials and biologically active compounds.
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thermal stability and decomposition of 4-(Furan-2-yl)aniline
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-(Furan-2-yl)aniline
Executive Summary
This compound is a versatile heterocyclic building block pivotal in the fields of medicinal chemistry and materials science. Its unique structure, combining an electron-rich furan ring with a reactive aniline moiety, makes it a valuable precursor for synthesizing a wide range of biologically active compounds and electroactive polymers.[1][2] The thermal stability of this compound is a critical parameter that dictates its viability in various applications, from drug formulation and storage to the processing conditions for polymer synthesis. This guide provides a comprehensive technical overview of the thermal properties of this compound, detailing established analytical methodologies for its characterization, interpreting available thermal data, and proposing logical decomposition pathways based on its chemical structure. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the material's behavior under thermal stress.
Introduction: The Significance of Thermal Stability
The utility of a chemical compound in pharmaceutical and material applications is fundamentally linked to its stability. For drug development professionals, understanding the thermal decomposition profile is crucial for:
-
API Stability and Storage: Determining appropriate storage conditions and shelf-life.
-
Formulation Processes: Ensuring the compound does not degrade during manufacturing steps that involve heat, such as granulation or melt extrusion.
-
Safety Assessment: Identifying potential thermal hazards associated with the material.
For materials scientists, particularly those investigating polymerization, thermal stability data is essential for defining the processing window for creating polymers like poly(4-(2-furyl)benzenamine).[1] The amine group on the aniline ring allows this compound to undergo oxidative polymerization, yielding polymers with interesting electrochemical properties.[1][3][4][5][6] Knowledge of the monomer's decomposition temperature ensures that polymerization can be conducted without compromising the structural integrity of the resulting material.
This guide bridges fundamental chemical principles with practical analytical protocols to provide a self-validating framework for assessing the thermal behavior of this compound.
Physicochemical Properties and Predicted Thermal Behavior
The thermal resilience of this compound is a direct consequence of its molecular structure. The aromaticity of both the furan and benzene rings contributes to its overall stability.[1] However, the furan ring is known to be less aromatic and more reactive than benzene, suggesting it may be a potential initiation point for thermal degradation.[7] Furthermore, the furan ring can exhibit sensitivity to extreme conditions, which may lead to ring-opening or polymerization at elevated temperatures.[8]
Available data from Thermogravimetric Analysis (TGA) indicates that this compound begins to decompose at temperatures above 200°C.[1] This provides a critical upper temperature limit for its handling and processing.
| Property | Value / Prediction | Source(s) |
| Molecular Formula | C₁₀H₉NO | [9] |
| Molecular Weight | 159.19 g/mol | [9] |
| Appearance | Solid | [9] |
| Melting Point | 55.5-57 °C | [9] |
| Boiling Point | 276.8 °C at 760 mmHg | [9] |
| Decomposition Temp. | > 200°C (via TGA) | [1] |
Methodologies for Comprehensive Thermal Analysis
A thorough investigation of a compound's thermal properties requires a multi-faceted approach. While TGA provides data on mass loss versus temperature, Differential Scanning Calorimetry (DSC) offers insights into energetic transitions. For a complete picture, Evolved Gas Analysis (EGA) is indispensable for identifying the specific molecules released during decomposition.
Thermogravimetric Analysis (TGA)
Expertise & Rationale: TGA is the cornerstone of thermal stability assessment. It measures changes in the mass of a sample as a function of temperature in a controlled atmosphere. The resulting data directly reveals the onset temperature of decomposition, the number of decomposition steps, and the mass of non-volatile residue. The choice of atmosphere (inert vs. oxidative) is critical; an inert atmosphere like nitrogen is used to study the inherent thermal stability, while an oxidative atmosphere (air or oxygen) is used to assess stability against oxidation.
Experimental Protocol: TGA of this compound
-
Instrumentation: A calibrated thermogravimetric analyzer with a high-precision balance and programmable furnace is required.
-
Sample Preparation: Ensure the this compound sample is a fine, homogeneous powder to promote uniform heat distribution. Accurately weigh 5-10 mg of the sample into an inert TGA crucible (e.g., alumina).
-
Instrument Setup:
-
Place the crucible in the TGA autosampler or manually load it onto the balance mechanism.
-
Purge the furnace and balance with the selected gas (e.g., high-purity nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert environment.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Ramp the temperature from 30°C to a final temperature of 600°C at a constant heating rate of 10 K/min. A 10 K/min rate is standard and provides a good balance between resolution and experimental time.[10]
-
-
Data Acquisition: Continuously record the sample mass, sample temperature, and time throughout the experiment.
-
Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak) from the first derivative of the TGA curve (DTG curve).
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[11] It is used to detect thermal transitions where energy is absorbed (endothermic) or released (exothermic). For this compound, DSC is essential for accurately determining its melting point and enthalpy of fusion, and for detecting any solid-state phase transitions or exothermic decomposition events that may not be accompanied by mass loss.
Experimental Protocol: DSC of this compound
-
Instrumentation: A calibrated heat-flux DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty, crimped pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature from 25°C to 300°C at a heating rate of 10 K/min. The final temperature is chosen to be well above the melting point but below the major decomposition temperature to avoid contaminating the DSC cell.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference as a function of temperature.
-
Analysis: Plot heat flow versus temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition). Integrate the area of the melting peak to determine the enthalpy of fusion.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Predicted Decomposition Pathway
-
Initiation - Furan Ring Fragmentation: The furan ring is the most likely site of initial degradation due to its lower aromatic stabilization energy compared to the benzene ring.[7] Thermal energy could induce a retro-Diels-Alder reaction or other ring-opening mechanisms, leading to the formation of smaller, volatile molecules.
-
C-C Bond Scission: The single bond connecting the furan and aniline rings is another potential point of weakness. Cleavage at this position would lead to the formation of aniline- and furan-based radical fragments.
-
Polymerization/Charring: At higher temperatures, the reactive fragments can undergo secondary reactions, including polymerization and condensation, leading to the formation of a carbonaceous char residue. This is consistent with the behavior of many aromatic organic compounds.
Caption: Proposed thermal decomposition pathways for this compound.
Conclusion
This compound is a thermally stable compound up to approximately 200°C, a characteristic attributed to its aromatic nature.[1] Above this temperature, it undergoes decomposition, which is predicted to initiate at the furan moiety, the molecule's most reactive site. A comprehensive thermal characterization, employing a combination of TGA for assessing mass loss and DSC for energetic transitions, is essential for its safe and effective use in research and development. For definitive identification of decomposition products, coupling these techniques with evolved gas analysis (TGA-MS or TGA-FTIR) is strongly recommended. The protocols and predictive models outlined in this guide provide a robust framework for scientists to evaluate the thermal properties of this compound and its derivatives, ensuring data integrity and enabling informed decisions in drug development and materials science applications.
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Li, X. G., Kang, Y., & Huang, M. R. (2006). Optimization of polymerization conditions of furan with aniline for variable conducting polymers. PubMed. Retrieved from [Link]
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An In-Depth Technical Guide to 4-(Furan-2-yl)aniline: From Historical Context to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Furan-Aniline Scaffold
4-(Furan-2-yl)aniline is a heterocyclic aromatic amine that has emerged as a valuable and versatile building block in medicinal chemistry and materials science.[1] Its structure, which marries an electron-rich furan ring with a synthetically adaptable aniline moiety, provides a unique confluence of properties. The furan component can act as a bioisostere for a phenyl ring, potentially enhancing metabolic stability and modulating drug-receptor interactions, while the aniline group offers a prime site for chemical modification.[1] This guide provides a comprehensive overview of this compound, from the historical evolution of its synthesis to its contemporary applications and the detailed protocols required for its preparation and derivatization.
A Historical Perspective on the Synthesis of Aryl-Heterocycles
While a definitive first synthesis of this compound is not readily apparent in the historical literature, its conceptualization and eventual synthesis are products of the evolution of synthetic organic chemistry, particularly the development of methods for constructing carbon-carbon and carbon-nitrogen bonds between aromatic and heteroaromatic rings.
The furan ring itself was first isolated in 1870 by Heinrich Limpricht.[2] The initial forays into creating biaryl compounds in the late 19th and early 20th centuries relied on harsh reaction conditions. Early methods that could have theoretically been adapted to synthesize this compound include:
-
The Gomberg-Bachmann Reaction: Developed in 1924, this reaction utilizes a diazonium salt to form a biaryl compound through a radical mechanism.[3] While applicable to a range of aromatic compounds, it is often hampered by low yields and a lack of regioselectivity.[3] The reaction of a diazotized aniline with furan could have been an early, albeit inefficient, route to this compound.[4][5]
-
The Ullmann Condensation: First reported by Fritz Ullmann in 1901, this copper-catalyzed reaction was a significant step forward in the synthesis of biaryls and aryl amines.[6][7][8][9] Initially requiring high temperatures and stoichiometric amounts of copper, modern iterations have made it a more versatile and milder process.[6][9] An Ullmann-type coupling of a haloaniline with a furan derivative, or vice versa, represents a plausible historical pathway to this compound.
The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of such compounds, offering milder conditions, higher yields, and greater functional group tolerance. These modern methods are now the standard for the preparation of this compound and its derivatives.
Modern Synthetic Methodologies
The contemporary synthesis of this compound is dominated by efficient and versatile palladium-catalyzed cross-coupling reactions. The two most prominent methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds and is a common choice for the synthesis of this compound due to the commercial availability of the starting materials.[10] This reaction typically involves the coupling of an aryl halide with a boronic acid or its ester in the presence of a palladium catalyst and a base.
General Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling [10]
-
Reaction Setup: In a round-bottom flask, combine 4-bromoaniline (1.0 equivalent), 2-furylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (typically 1-5 mol%), and a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., toluene, dioxane, or 1,2-dimethoxyethane) and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Caption: Suzuki-Miyaura cross-coupling for this compound synthesis.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[11] This reaction can be employed to synthesize this compound by coupling 2-halofuran with aniline or 4-haloaniline with a protected ammonia equivalent.
General Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination [11]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precursor (e.g., tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]), a suitable phosphine ligand (e.g., a biarylphosphine ligand), and a base (e.g., sodium tert-butoxide).
-
Reagent Addition: Add the aryl halide (e.g., 2-bromofuran, 1.0 equivalent) and the amine (e.g., aniline, 1.2 equivalents) in an anhydrous, deoxygenated solvent such as toluene.
-
Reaction Execution: Heat the mixture with stirring and monitor its progress by TLC or HPLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and quench with water. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography or crystallization.
Caption: Buchwald-Hartwig amination for this compound synthesis.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound and its common salt form, this compound hydrochloride, is essential for its application in research and development. The conversion to a hydrochloride salt generally enhances aqueous solubility and stability.[10]
| Property | This compound (Free Base) | This compound Hydrochloride |
| Molecular Formula | C₁₀H₉NO | C₁₀H₁₀ClNO |
| Molecular Weight | 159.19 g/mol | 195.64 g/mol [10] |
| Appearance | Solid | Solid[10] |
| Melting Point | 55.5-57 °C[10] | Not available |
| Boiling Point | 276.8 °C at 760 mmHg[10] | Not applicable |
| Solubility | Soluble in organic solvents (ethanol, DMSO, acetone); sparingly soluble in water.[10] | Higher aqueous solubility compared to the free base.[10] |
| Stability | Susceptible to oxidation and light degradation. | More stable than the free base due to protonation of the amine.[10] |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation, confirming the connectivity of the furan and aniline rings.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For the free base, characteristic N-H stretching bands of the primary amine are observed. In the hydrochloride salt, these are replaced by a broad N⁺-H stretching band at lower wavenumbers (typically 2200-3000 cm⁻¹).[10]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and to study its fragmentation patterns.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a key pharmacophore in a number of biologically active compounds.[1][12] Its utility stems from the ability to readily derivatize the aniline nitrogen and the aromatic rings, allowing for the systematic exploration of structure-activity relationships (SAR).
A notable application is in the development of inhibitors for the ST2 (Stimulation-2) receptor, a target implicated in graft-versus-host disease.[12] By modifying the this compound core, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of potential drug candidates.[12]
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Conclusion and Future Outlook
This compound, a compound at the intersection of aromatic and heteroaromatic chemistry, has transitioned from a subject of academic synthesis to a pivotal component in the modern drug discovery pipeline. While its precise historical discovery remains to be pinpointed, the evolution of synthetic methodologies has made it readily accessible. The continued exploration of its derivatization will undoubtedly lead to the discovery of novel therapeutic agents and functional materials. This guide serves as a foundational resource for researchers looking to harness the potential of this versatile chemical scaffold.
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Introduction: The Convergence of Furan and Aniline Scaffolds
An In-Depth Technical Guide to the Synthesis, Reactivity, and Application of Furan-Containing Anilines
In the landscape of modern chemical research, the strategic combination of distinct molecular scaffolds has proven to be a powerful engine for innovation, particularly in drug discovery and materials science. Furan-containing anilines, a class of compounds integrating the electron-rich furan heterocycle with the versatile aniline moiety, represent a compelling example of this principle. The furan ring, a five-membered aromatic heterocycle, is a prominent feature in numerous biologically active compounds and serves as a valuable bioisostere for the phenyl group, often enhancing metabolic stability and modulating receptor interactions.[1][2] The aniline core, in turn, provides a readily functionalizable platform, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.[1]
This convergence results in a molecular architecture with significant potential. These compounds are crucial building blocks for a wide array of pharmaceuticals, demonstrating diverse biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] In materials science, the copolymerization of furan and aniline derivatives allows for the synthesis of polymers with tunable electronic and optical properties, suitable for applications such as conductive coatings and sensors.[4][5][6]
This technical guide offers a comprehensive exploration of furan-containing anilines, designed for researchers, scientists, and drug development professionals. It delves into the core synthetic methodologies, examines the nuanced chemical reactivity of this hybrid scaffold, and surveys their applications, providing field-proven insights and detailed experimental protocols to empower further research and development.
Core Synthetic Methodologies
The synthesis of furan-containing anilines can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups within the molecule.
Reductive Amination of Furanic Aldehydes
Reductive amination is a highly effective and widely used method for preparing furan-containing anilines, particularly those where the aniline nitrogen is connected to the furan ring via a methylene bridge (furfurylamines). This process typically involves the condensation of a furanic aldehyde, such as furfural or 5-hydroxymethylfurfural (HMF), with an aniline derivative to form an imine (Schiff base), which is subsequently hydrogenated in the same reaction vessel to yield the target amine.[7][8] This one-pot approach is prized for its efficiency and atom economy.[8]
The key to a successful reductive amination is achieving high selectivity towards the desired amine while minimizing side reactions, such as the direct hydrogenation of the aldehyde to an alcohol or hydrogenation of the furan ring.[8] The choice of catalyst and reaction conditions is therefore critical. Catalytic systems based on nickel, cobalt, palladium, and ruthenium have been successfully employed.[8][9]
This protocol describes the synthesis of N-(furan-2-ylmethyl)aniline from furfural and aniline.
Materials:
-
Furfural
-
Aniline
-
Methanol (solvent)
-
Magnesium Sulfate (MgSO₄, drying agent)[7]
-
Ru-MACHO-BH (catalyst) or a suitable hydrogenation catalyst (e.g., Ni-based catalyst)[7]
-
Isopropanol (hydrogen donor for transfer hydrogenation)[7] or H₂ gas
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Imine Formation:
-
In a round-bottom flask under an inert atmosphere, dissolve furfural (1.0 equivalent) in methanol.
-
Add aniline (1.0-1.2 equivalents) to the solution at room temperature.
-
Stir the mixture for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
For transfer hydrogenation, add a drying agent like MgSO₄ to remove the water formed during condensation, which can improve reaction efficiency.[7]
-
-
In-Situ Reduction:
-
Option A (Transfer Hydrogenation): Add the catalyst (e.g., Ru-MACHO-BH, 1-2 mol%) and isopropanol to the reaction mixture.[7] Heat the reaction to a mild temperature (e.g., 40-60 °C) and stir for 4-24 hours, or until the reaction is complete as indicated by TLC/GC-MS.[7]
-
Option B (Catalytic Hydrogenation): Transfer the imine solution to a high-pressure reactor. Add a hydrogenation catalyst (e.g., a nickel phyllosilicate precursor).[9] Pressurize the reactor with hydrogen gas (H₂) to the desired pressure and heat to the required temperature (e.g., 90 °C).[9] Maintain stirring until hydrogen uptake ceases.
-
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by distillation to yield the pure N-(furan-2-ylmethyl)aniline.[10]
-
Caption: Workflow for synthesis via reductive amination.
Palladium-Catalyzed Cross-Coupling Reactions
For the direct formation of a C-C bond between the furan and aniline rings, palladium-catalyzed cross-coupling reactions are indispensable tools.[11] These methods offer broad substrate scope and functional group tolerance.
-
Suzuki-Miyaura Coupling: This reaction typically couples an arylboronic acid or ester with an aryl halide. To synthesize a 2-(furan-2-yl)aniline, one could react 2-bromofuran with 2-aminophenylboronic acid, or furan-2-boronic acid with 2-bromoaniline.[11][12] The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄), and a suitable solvent system.[11]
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. While not forming a direct furan-aniline C-C bond, it is a key method for synthesizing aminofurans where the nitrogen is directly attached to the furan ring.
-
Direct C-H Arylation: More advanced methods involve the direct C-H activation of the furan ring, coupling it with an aryl halide.[13] This avoids the pre-functionalization step of creating a boronic acid or organotin reagent.[13]
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and fundamental method for constructing the furan ring itself from a 1,4-dicarbonyl compound.[14][15][16] The reaction proceeds via an acid-catalyzed intramolecular cyclization and dehydration.[17][18] To generate a furan-containing aniline, a 1,4-diketone bearing a protected or precursor aniline functionality can be employed. The acid-catalyzed dehydration of the diketone leads to the formation of the furan ring.[14][17]
The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl.[17] Subsequent dehydration of the resulting hemiacetal yields the furan product.[14] A variety of protic acids (H₂SO₄, p-TsOH) or Lewis acids (ZnCl₂) can be used to catalyze the reaction.[17]
Chemical Properties and Reactivity
The reactivity of furan-containing anilines is a product of the interplay between the two aromatic systems.
Electrophilic Substitution on the Furan Ring
The furan ring is a π-excessive heterocycle, making it significantly more reactive towards electrophiles than benzene.[19][20][21] This heightened reactivity is due to the electron-donating character of the oxygen heteroatom.[19]
-
Regioselectivity: Electrophilic attack occurs predominantly at the C2 (α) position.[19][20] This is because the cationic intermediate (σ-complex) formed during C2 attack is better stabilized by resonance, with three possible resonance structures, including one where the positive charge is delocalized onto the oxygen atom.[20] Attack at the C3 (β) position yields a less stable intermediate.[20] If the C2 position is occupied, substitution typically occurs at the C5 position.[19]
-
Reaction Conditions: Due to the high reactivity and acid sensitivity of the furan ring, electrophilic substitution reactions must often be carried out under mild conditions to avoid polymerization or ring-opening.[18]
-
Nitration: Typically performed at low temperatures using mild nitrating agents like acetyl nitrate.[18]
-
Halogenation: Furan reacts vigorously with chlorine and bromine.[18] Milder conditions, such as using dioxane-bromine at low temperatures, are required for monohalogenation.[18][22]
-
Sulfonation: Can be achieved using a sulfur trioxide-pyridine complex at room temperature.[18]
-
Reactions of the Aniline Moiety
The aniline portion of the molecule can undergo its characteristic reactions, such as acylation, alkylation, and diazotization. The furan ring, being an electron-donating group, generally acts as an activating group, directing electrophilic substitution on the aniline phenyl ring to the ortho and para positions relative to the amino group.
Applications in Research and Development
The unique structural and electronic properties of furan-containing anilines have made them valuable scaffolds in both medicinal chemistry and materials science.
Medicinal Chemistry and Drug Development
The furan scaffold is a cornerstone in many pharmacologically active compounds, valued for its ability to participate in various non-covalent interactions with biological targets.[2][3]
-
Anticancer Agents: Furan-aniline derivatives have shown significant anti-proliferative activity against a range of cancer cell lines.[23][24] Their mechanisms of action are diverse and can include the inhibition of critical signaling pathways.[24] For example, some derivatives act as potent inhibitors of protein tyrosine kinases, which are often dysregulated in cancer.[25] They may also induce apoptosis (programmed cell death) or cause cell cycle arrest.[12][24]
Caption: Inhibition of a kinase signaling pathway.
-
Antibacterial Agents: The furan nucleus is a component of established antibacterial drugs like nitrofurantoin, which works after being activated within the bacterial cell.[1] This highlights the potential of the furan core in designing new antimicrobial agents.[1] Furan-aniline compounds have been investigated for activity against both Gram-positive and Gram-negative bacteria.[23]
The following table summarizes hypothetical IC₅₀ values for novel furan-aniline compounds compared to a standard anticancer agent, illustrating their potential potency.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference Type |
| Furan-Aniline Derivative A | A549 (Lung) | 5.2 | Kinase Inhibition | Novel Compound |
| Furan-Aniline Derivative B | PC-3 (Prostate) | 0.8 | Tubulin Polymerization Inhibition[24] | Novel Compound |
| Doxorubicin | A549 (Lung) | ~0.5 | DNA Intercalation, Topoisomerase II Inhibition[24] | Standard Reference |
| Paclitaxel | PC-3 (Prostate) | ~0.05 | Microtubule Stabilization[24] | Standard Reference |
Materials Science
The ability to polymerize furan and aniline monomers opens avenues for creating advanced materials with tailored properties.
-
Conducting Polymers: Polyaniline (PANI) is a well-known conductive polymer.[4] By copolymerizing aniline with furan, it is possible to synthesize copolymers with conductivities that can be tuned by adjusting the monomer ratio.[5][6] The resulting poly(furan-co-aniline) materials have potential applications in antistatic coatings, corrosion protection, and energy storage devices.[4][6] The polymerization is typically an oxidative process, often using an oxidant like ferric chloride (FeCl₃) in a solvent such as nitromethane.[5]
Conclusion
Furan-containing anilines stand as a versatile and highly valuable class of compounds. Their synthesis is accessible through robust and adaptable methods like reductive amination and palladium-catalyzed cross-coupling, allowing for extensive structural diversification. The inherent reactivity of the furan ring, combined with the chemical versatility of the aniline moiety, provides a rich playground for further chemical modification. From potent kinase inhibitors in oncology to tunable conductive polymers in materials science, the applications of furan-containing anilines are both broad and impactful. The foundational protocols, mechanistic insights, and comparative data presented in this guide provide a solid framework for researchers to harness the full potential of this important molecular scaffold in their ongoing quest for new medicines and materials.
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- Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cycliz
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quantum chemical calculations for 4-(Furan-2-yl)aniline
An In-Depth Technical Guide to Quantum Chemical Calculations for 4-(Furan-2-yl)aniline
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, in-depth protocol for performing and interpreting quantum chemical calculations on this compound, a molecule of significant interest in medicinal chemistry and materials science.[1] Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying causality and scientific rationale for methodological choices. We will focus on Density Functional Theory (DFT), a robust and widely used computational method, to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound.[2][3] The guide details a complete, self-validating workflow from initial structure optimization to the analysis of frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and vibrational frequencies, culminating in a discussion of how these computational insights inform rational drug design.
Introduction: The Significance of this compound
This compound is a key building block and pharmacophore in the development of novel therapeutic agents.[1][4] Its scaffold, containing both an electron-rich furan ring and a versatile aniline moiety, is present in numerous biologically active compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.[1][5][6] The furan ring can act as a bioisostere for a phenyl group, offering unique steric and electronic properties that can enhance metabolic stability and receptor binding, while the aniline group provides a readily modifiable point for synthetic elaboration to explore structure-activity relationships (SAR).[4][7]
Understanding the fundamental electronic and structural properties of this molecule at a quantum level is paramount for predicting its behavior and optimizing its function in a biological context. Quantum chemical calculations allow us to build a predictive model of the molecule's reactivity, stability, and intermolecular interaction sites, thereby guiding more targeted and efficient drug discovery efforts.
Theoretical Foundations: Why Density Functional Theory (DFT)?
To investigate the electronic structure of a multi-electron system like this compound, we turn to quantum mechanical modeling. While several methods exist, Density Functional Theory (DFT) offers the best balance of computational accuracy and efficiency for molecules of this size.[2]
-
Hartree-Fock (HF) Theory: An earlier ab initio method, Hartree-Fock, approximates the many-electron wavefunction as a single Slater determinant.[8][9] While foundational, it neglects the effects of electron correlation—the way electrons dynamically avoid each other—which can lead to significant inaccuracies in predicting chemical properties.
-
Density Functional Theory (DFT): DFT addresses the limitations of HF by calculating the total energy of the system as a functional of the total electron density.[3][10] This approach implicitly includes electron correlation through the exchange-correlation functional. The key advantage is that DFT can achieve accuracy comparable to more computationally expensive post-HF methods, making it the workhorse for most quantum chemical studies in chemistry and materials science.[2][11]
For our study of this compound, we will employ the B3LYP hybrid functional . B3LYP is a popular and well-validated functional that mixes a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources, providing a robust description for a wide range of organic molecules.[12][13][14] This will be paired with the 6-311++G(d,p) basis set , a flexible set of mathematical functions used to build the molecular orbitals.[15] This basis set is chosen for its comprehensive nature:
- 6-311G: A triple-zeta valence basis set, providing a more accurate description of the valence electrons involved in bonding.
- ++: Diffuse functions on both heavy atoms and hydrogen, crucial for describing lone pairs and non-covalent interactions.
- (d,p): Polarization functions on heavy atoms (d) and hydrogens (p), which allow for orbital shapes to distort and more accurately represent chemical bonds.[14]
The Computational Workflow: A Self-Validating Protocol
The following diagram and protocol outline the complete, end-to-end workflow for conducting quantum chemical calculations on this compound.
Caption: A validated workflow for quantum chemical calculations.
Step-by-Step Experimental Protocol:
-
Structure Preparation:
-
Obtain the 2D structure of this compound (SMILES: c1cc(ccc1N)c2ccoc2).[16]
-
Use a molecular editor (e.g., GaussView, Avogadro) to build the 3D structure.
-
Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., UFF) to get a reasonable starting geometry.
-
-
Input File Generation:
-
Create an input file for your quantum chemistry software (e.g., Gaussian).
-
Specify the charge (0) and multiplicity (1, for a singlet ground state).
-
Define the calculation type. This is a multi-step job:
-
Optimization: Use the Opt keyword.
-
Frequency: Use the Freq keyword. This must be performed after optimization to verify the nature of the stationary point.
-
-
Specify the theoretical method: B3LYP/6-311++G(d,p).
-
Request additional properties like Natural Bond Orbital (NBO) analysis and save the molecular orbitals for later visualization.
-
-
Execution and Validation:
-
Submit the input file to the software for calculation.
-
Upon completion, open the output file and first check the frequency calculation results.
-
Trustworthiness Check: A true energy minimum must have zero imaginary frequencies. If one or more imaginary frequencies are present, the structure is a transition state or a higher-order saddle point and must be re-optimized.
-
-
Data Extraction and Analysis:
-
Once a valid minimum is confirmed, extract the relevant data from the output file.
-
Geometric Parameters: Note the final optimized bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: Record the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Calculate the HOMO-LUMO energy gap.
-
Spectroscopic Properties: Extract the calculated vibrational frequencies and their corresponding IR intensities and Raman activities.
-
Results and Scientific Interpretation
Optimized Molecular Geometry
The first result of a successful calculation is the optimized, lowest-energy structure of the molecule in the gas phase. Analysis of bond lengths and angles reveals the electronic nature of the molecule. For instance, the C-N bond length of the aniline group and the planarity of the amine group can indicate the degree of nitrogen lone-pair delocalization into the phenyl ring.
| Parameter | Description | Expected Outcome | Significance |
| C-N Bond Length | The length of the bond between the phenyl ring and the nitrogen atom. | Shorter than a typical C-N single bond. | Indicates delocalization of the nitrogen lone pair into the aromatic system, affecting basicity and reactivity. |
| Sum of Angles at N | The sum of the H-N-H and C-N-H bond angles. | Close to 360° suggests a planar (sp²) nitrogen; closer to 328.5° (3x109.5) suggests a pyramidal (sp³) nitrogen. | The degree of planarity influences the molecule's conjugation and electronic properties. |
| Inter-ring Dihedral Angle | The twist angle between the furan and phenyl rings. | A small dihedral angle. | Indicates a high degree of conjugation across the entire molecule, which stabilizes the system. |
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The HOMO and LUMO are the frontier molecular orbitals, which are critical for understanding chemical reactivity.[17]
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[18][19] A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron.[18]
For this compound, the HOMO is expected to be delocalized across the entire π-system, with significant density on the electron-rich aniline and furan rings. The LUMO will also be delocalized, representing the lowest energy state for an additional electron.
| Property | Description | Typical Calculated Value (eV) | Implication for Drug Development |
| E(HOMO) | Energy of the highest occupied molecular orbital. | -5.0 to -6.0 | Higher energy indicates greater electron-donating ability. |
| E(LUMO) | Energy of the lowest unoccupied molecular orbital. | -0.5 to -1.5 | Lower energy indicates greater electron-accepting ability. |
| ΔE (Gap) | E(LUMO) - E(HOMO) | 4.0 to 5.0 | A larger gap suggests greater stability and lower toxicity. Modulating this gap is a key strategy in drug design. |
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electronic charge distribution around a molecule.[20] It is an invaluable tool for predicting intermolecular interactions, such as hydrogen bonding and receptor binding.[21] The map is color-coded to show different potential regions:
-
Red: Electron-rich regions (negative potential), susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like oxygen and nitrogen.[22]
-
Blue: Electron-poor regions (positive potential), susceptible to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.[22][23]
-
Green: Neutral regions.
For this compound, the MEP map will clearly show negative potential around the furan's oxygen atom and the aniline's nitrogen atom, identifying these as primary sites for hydrogen bond acceptance. Positive potential will be located on the amine hydrogens, making them hydrogen bond donor sites.
Caption: Using MEP to predict biological interaction sites.
Vibrational Frequency Analysis
Calculating vibrational frequencies serves two purposes. First, as a validation step (no imaginary frequencies). Second, it allows for the prediction of the molecule's infrared (IR) and Raman spectra.[13] By comparing the calculated spectrum with experimental data, one can confirm the synthesized compound's identity. Key vibrational modes for this compound include the N-H stretches of the amine group, aromatic C-H stretches, and the C=C and C-O stretches of the furan and phenyl rings.[14][24][25]
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Experimental Correlation |
| N-H Asymmetric Stretch | ~3500-3550 | Confirms the presence of the primary amine group. |
| N-H Symmetric Stretch | ~3400-3450 | Confirms the presence of the primary amine group. |
| Aromatic C-H Stretch | ~3050-3150 | Characteristic of the furan and phenyl rings. |
| Aromatic C=C Stretch | ~1500-1620 | Provides information on the aromatic ring systems. |
| C-O-C Asymmetric Stretch | ~1250-1280 | Characteristic signature of the furan ring. |
Note: Calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values due to approximations in the theoretical model.[14]
Conclusion and Future Directions
This guide has detailed a robust and scientifically grounded workflow for the quantum chemical analysis of this compound using Density Functional Theory. By following this protocol, researchers can obtain reliable insights into the molecule's geometric, electronic, and spectroscopic properties. The calculated HOMO-LUMO gap, MEP map, and vibrational signatures provide a powerful predictive foundation for understanding the molecule's reactivity, stability, and potential for intermolecular interactions. These insights are critical for the rational design of novel derivatives with enhanced therapeutic efficacy, improved pharmacokinetic profiles, and reduced toxicity, accelerating the journey from computational concept to clinical candidate.
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- Molecular structure and vibrational spectra of 3-chloro-4-methyl aniline by density functional theory and ab initio Hartree-Fock calculations.
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- Density Functional Theory [B3LYP/6-311G(d,p)] Study of a New Copolymer Based on Carbazole and (3,4-Ethylenedioxythiophene) in Their Aromatic and Polaronic States.
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- Hartree–Fock method. Wikipedia.
- Natural bonding orbital (NBO) analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl).
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Methodological & Application
Synthetic Strategies for 4-(Furan-2-yl)aniline Derivatives: An Application Guide
Introduction
The 4-(furan-2-yl)aniline scaffold is a privileged structural motif in medicinal chemistry and materials science. Its unique electronic properties, arising from the conjugation of the electron-rich furan ring with the aniline moiety, make it a versatile building block for the development of novel therapeutic agents and functional materials.[1][2] Furan-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4] The aniline portion of the molecule provides a convenient handle for further synthetic modifications, allowing for the fine-tuning of physicochemical and pharmacological properties in drug discovery programs.[1]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the most effective and commonly employed synthetic routes to this compound and its derivatives. We will delve into the mechanistic underpinnings of key reactions, offer detailed, field-proven protocols, and provide troubleshooting insights for common challenges encountered during synthesis and scale-up.
Core Synthetic Approaches: A Comparative Overview
The construction of the central biaryl linkage in this compound derivatives is predominantly achieved through modern palladium-catalyzed cross-coupling reactions. The two most prominent and industrially relevant methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice between these two powerful C-C and C-N bond-forming reactions often depends on the availability and cost of the starting materials.[5]
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C-C | C-N |
| Typical Reactants | Aryl halide + Organoboron reagent | Aryl halide + Amine |
| Catalyst System | Palladium precursor + Ligand | Palladium precursor + Ligand |
| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic (e.g., NaOtBu) |
| Key Advantage | Generally more straightforward for this target | Direct formation of the C-N bond |
I. The Suzuki-Miyaura Coupling: A Robust Path to C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds.[6][7] In the context of this compound synthesis, this reaction typically involves the coupling of a haloaniline with a furanboronic acid or ester, or vice versa. The reaction is catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precursor.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 4-bromoaniline) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (e.g., furan-2-boronic acid) transfers its organic group to the palladium center, forming a new Pd(II) complex. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the synthesis of this compound from 4-bromoaniline and furan-2-boronic acid.[5]
Materials:
-
4-Bromoaniline
-
Furan-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: To a clean, dry, and inerted reaction vessel, add 4-bromoaniline (1.0 eq), furan-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed 4:1 mixture of Toluene and Water.
-
Inerting: Sparge the mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction to room temperature and quench by slowly adding water. Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel or by crystallization to yield this compound.
Troubleshooting and Scale-Up Considerations
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Poor Conversion | Inadequate mixing, catalyst deactivation, poor thermal control, solubility issues.[5] | Ensure efficient stirring, use high-purity reagents and solvents, monitor internal temperature closely, and consider a different solvent system if solubility is a problem. |
| By-product Formation (e.g., Homocoupling) | Oxygen contamination, inappropriate reaction temperature.[5] | Maintain a strictly inert atmosphere. Optimize the reaction temperature to favor the cross-coupling pathway. |
II. The Buchwald-Hartwig Amination: A Direct Approach to C-N Bond Formation
Mechanistic Insights
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., 2-bromofuran) to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine (e.g., aniline) coordinates to the palladium center, followed by deprotonation by a strong base to form a palladium amide complex.
-
Reductive Elimination: The aryl group and the amino group are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
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- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
The Versatile Role of 4-(Furan-2-yl)aniline in Palladium-Catalyzed Cross-Coupling: Application Notes and Protocols
Introduction: The Strategic Importance of the Furan-Aniline Scaffold
In the landscape of modern medicinal chemistry and drug development, the 4-(Furan-2-yl)aniline scaffold has emerged as a privileged structural motif. Its unique electronic properties, combining the electron-rich furan ring with the versatile aniline moiety, make it a valuable building block for the synthesis of a diverse array of bioactive molecules. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common feature in numerous natural products and pharmaceuticals, often serving as a bioisostere for a phenyl group, which can enhance metabolic stability and receptor interactions. This guide provides an in-depth exploration of the application of this compound in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Core Concepts: A Mechanistic Overview of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The general catalytic cycle for these reactions, while nuanced for each specific transformation, typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination.
Caption: Generalized Palladium Catalytic Cycle.
The electronic nature of this compound, with its electron-donating amino group and the π-excessive furan ring, can influence the rates of these elementary steps, a crucial consideration for reaction optimization.
I. Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. In the context of this compound, this reaction can be employed to either synthesize the molecule itself or to further functionalize it.
Application Note: Synthesis of this compound
A common and efficient route to this compound involves the Suzuki-Miyaura coupling of a haloaniline with a furan-2-boronic acid or its ester derivatives.[1] The choice of palladium precursor, ligand, and base is critical for achieving high yields and minimizing side products.
Table 1: Representative Conditions for Suzuki-Miyaura Synthesis of this compound
| Entry | Aryl Halide | Boron Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoaniline | Furan-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 |
| 2 | 4-Chloroaniline | Furan-2-boronic acid pinacol ester | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 85-90 |
Detailed Protocol: Suzuki-Miyaura Coupling of 4-Bromoaniline with Furan-2-boronic acid
This protocol provides a reliable method for the gram-scale synthesis of this compound.
Materials:
-
4-Bromoaniline
-
Furan-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Nitrogen or Argon gas supply
Procedure:
-
Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.0 eq), furan-2-boronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Solvent Addition: Add anhydrous toluene and degassed deionized water in a 4:1 ratio to achieve a substrate concentration of approximately 0.2 M.
-
Reaction: Stir the mixture vigorously and heat to 100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Caption: Suzuki-Miyaura Synthesis Workflow.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines.[2] This reaction is particularly useful for coupling this compound with aryl or heteroaryl halides to generate more complex molecular architectures.
Application Note: Arylation of this compound
The electron-rich nature of this compound makes it an excellent nucleophile in Buchwald-Hartwig aminations. The choice of ligand is crucial to promote reductive elimination and prevent catalyst deactivation. Bulky, electron-rich phosphine ligands are generally preferred.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | This compound | Pd₂(dba)₃ (1) | RuPhos (3) | NaOtBu | Toluene | 100 | >90 |
| 2 | 2-Chloropyridine | This compound | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ | t-Amyl alcohol | 110 | 80-85 |
Detailed Protocol: Buchwald-Hartwig Amination of this compound with 4-Bromotoluene
This protocol details the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
Reactor Setup: In a glovebox, add NaOtBu (1.4 eq) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ (0.01 eq) and RuPhos (0.03 eq) in anhydrous toluene.
-
Reagent Addition: Add the catalyst solution to the Schlenk tube. Then add this compound (1.2 eq) and 4-bromotoluene (1.0 eq) via syringe.
-
Reaction: Seal the Schlenk tube and remove it from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
III. Heck Reaction: Vinylation of the Furan Ring
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[3] While less commonly reported for this compound specifically, the principles of the Heck reaction can be applied to functionalize the furan ring, typically at the 5-position if a 2-halo-furan derivative is used as a precursor, or by direct C-H activation.
Application Note: Representative Heck Reaction
Due to the electron-rich nature of the furan ring, direct C-H functionalization via a Heck-type reaction is a feasible strategy. However, for a more controlled and predictable outcome, starting with a halogenated this compound derivative is often preferred. The following protocol is a representative procedure for the Heck coupling of an aryl halide with an acrylate, which can be adapted for a halogenated this compound scaffold.
Table 3: Representative Conditions for a Heck Reaction
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| 1 | 4-Iodo-N,N-dimethylaniline | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 |
| 2 | 5-Bromo-4-(furan-2-yl)aniline | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 |
Detailed Protocol: Representative Heck Coupling of an Aryl Halide with n-Butyl Acrylate
This protocol provides a general procedure that can be optimized for substrates like halogenated derivatives of this compound.
Materials:
-
Aryl halide (e.g., 5-bromo-4-(furan-2-yl)aniline)
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
Reactor Setup: To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 eq), Pd(OAc)₂ (0.01 eq), and P(o-tol)₃ (0.02 eq).
-
Inerting: Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF, followed by n-butyl acrylate (1.5 eq) and Et₃N (1.5 eq).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Caption: Heck Reaction General Workflow.
Conclusion: Enabling Innovation in Drug Discovery
The strategic application of palladium-catalyzed cross-coupling reactions with this compound provides a powerful and versatile platform for the synthesis of novel and complex molecules. The Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, each with their unique capabilities, allow for the precise and efficient construction of C-C and C-N bonds, paving the way for the discovery of new therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable building block.
References
-
Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Miyaura, N. (2002). Organoboron Compounds. In A. de Meijere & F. Diederich (Eds.), Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
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Application Notes and Protocols for 4-(Furan-2-yl)aniline as a Building Block for Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Heterocyclic Monomer
4-(Furan-2-yl)aniline stands as a compelling and versatile building block for the synthesis of novel polymers with tunable properties. This bifunctional monomer, featuring a reactive aniline moiety and an electron-rich furan ring, offers a unique platform for creating advanced materials with applications spanning organic electronics, specialty coatings, and drug delivery systems. The aniline group provides a facile route to polymerization through well-established oxidative and electrochemical methods, leading to the formation of conductive and electroactive polymers. Concurrently, the furan ring imparts distinct electronic characteristics and can participate in various chemical transformations, allowing for post-polymerization modification and the design of functional materials.
This comprehensive guide provides detailed application notes and field-proven protocols for the synthesis, characterization, and application of polymers derived from this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. By grounding our discussion in authoritative references, we aim to equip researchers with the knowledge and practical tools to explore the full potential of this promising monomer.
I. Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is fundamental to designing successful polymerization strategies and predicting the characteristics of the resulting polymers.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | |
| Molecular Weight | 159.19 g/mol | |
| Appearance | Light brown to brown crystalline powder | N/A |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, acetone, and DMSO. | N/A |
| Purity | Typically >98% for polymerization-grade monomer | N/A |
II. Synthesis of Poly(this compound): Protocols and Mechanistic Insights
The polymerization of this compound can be effectively achieved through two primary methods: chemical oxidative polymerization and electrochemical polymerization. The choice of method depends on the desired polymer morphology, scale of synthesis, and control over polymer properties.
A. Chemical Oxidative Polymerization
This solution-based method is suitable for producing larger quantities of poly(this compound) powder. The mechanism involves the oxidation of the aniline monomer to form radical cations, which then couple to form the polymer chain. The choice of oxidant and reaction medium is critical for achieving high yields and desirable polymer properties.
Materials:
-
This compound (monomer)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)
-
1 M Hydrochloric acid (HCl) (dopant and reaction medium)
-
Methanol (for washing)
-
Deionized water
Procedure:
-
Monomer Solution Preparation: In a beaker placed in an ice bath (to maintain a temperature of 0-5 °C), dissolve a specific molar amount of this compound in 1 M HCl. Stir the solution until the monomer is completely dissolved. The acidic medium protonates the aniline nitrogen, which is a key step for polymerization.[1]
-
Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate in 1 M HCl to a desired concentration. The molar ratio of oxidant to monomer is a critical parameter that influences the polymerization rate and the molecular weight of the polymer. A typical starting ratio is 1:1.
-
Polymerization: Slowly add the ammonium persulfate solution dropwise to the stirred monomer solution. The reaction mixture will gradually change color, indicating the onset of polymerization. The low temperature helps to control the reaction rate and prevent over-oxidation of the polymer.
-
Reaction Completion: Continue stirring the reaction mixture for 2-4 hours at 0-5 °C to ensure complete polymerization.[1]
-
Isolation and Purification: Filter the resulting dark-colored precipitate (poly(this compound) hydrochloride) using a Buchner funnel. Wash the precipitate thoroughly with 1 M HCl to remove any unreacted monomer and oligomers, followed by washing with methanol to remove the oxidant and other impurities.[1]
-
Drying: Dry the polymer in a vacuum oven at 60 °C for 24 hours to obtain a fine powder.
Causality of Experimental Choices:
-
Acidic Medium (HCl): The protonation of the aniline nitrogen is essential for the formation of the emeraldine salt form of the polymer, which is the conductive state.
-
Low Temperature (0-5 °C): This helps to control the exothermic nature of the polymerization reaction, leading to a more regular polymer structure and higher molecular weight.
-
Ammonium Persulfate: This is a strong oxidizing agent that efficiently initiates the polymerization by generating aniline radical cations.
Caption: Workflow for Chemical Oxidative Polymerization.
B. Electrochemical Polymerization
This method allows for the direct deposition of a thin, uniform polymer film onto a conductive substrate. It offers excellent control over the film thickness and morphology by manipulating the electrochemical parameters. The mechanism also proceeds via the oxidation of the monomer at the electrode surface.
Materials and Equipment:
-
This compound (monomer)
-
Sulfuric acid (H₂SO₄) (electrolyte)
-
Deionized water
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (e.g., glassy carbon, ITO-coated glass, platinum)
-
Counter Electrode (e.g., platinum wire or mesh)
-
Reference Electrode (e.g., Ag/AgCl)
-
Procedure:
-
Electrolyte Preparation: Prepare a 0.5 M aqueous H₂SO₄ solution containing 0.1 M this compound. Sonicate the solution for a few minutes to ensure complete dissolution of the monomer.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared electrolyte. Ensure the working electrode is polished and clean before immersion.
-
Electropolymerization: Perform cyclic voltammetry (CV) by cycling the potential between -0.2 V and +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a set number of cycles (e.g., 10-20 cycles).[2] A polymer film will gradually deposit on the working electrode surface, as indicated by the increase in the peak currents in the voltammogram.
-
Film Characterization: After polymerization, gently rinse the polymer-coated electrode with deionized water to remove any residual monomer and electrolyte. The film is now ready for characterization.
Causality of Experimental Choices:
-
Three-electrode setup: This configuration allows for precise control and measurement of the potential at the working electrode, where the polymerization occurs.
-
Sulfuric Acid: Acts as both the supporting electrolyte to ensure conductivity of the solution and as a dopant for the resulting polymer.
-
Cyclic Voltammetry: This technique allows for the controlled oxidation of the monomer and the gradual growth of the polymer film on the electrode surface. The potential window is chosen to encompass the oxidation potential of the monomer.
Caption: Logical Flow of Electrochemical Polymerization.
III. Characterization of Poly(this compound)
Thorough characterization is essential to confirm the successful synthesis of the polymer and to understand its structural, morphological, and electronic properties.
A. Spectroscopic Characterization
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool to confirm the polymerization and identify the characteristic functional groups in the polymer.
Protocol 3: FT-IR Analysis of Poly(this compound)
-
Prepare a KBr pellet by mixing a small amount of the dried polymer powder with dry KBr and pressing it into a thin, transparent disk.
-
Alternatively, for electrochemically deposited films, a reflection FT-IR setup can be used.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
Expected Characteristic Peaks:
Wavenumber (cm⁻¹) Assignment Significance ~3400 N-H stretching Indicates the presence of amine groups in the polymer backbone. ~1580 C=C stretching of quinoid rings Confirms the presence of the oxidized, conductive form of the polymer. ~1500 C=C stretching of benzenoid rings Characteristic of the aromatic rings in the polymer backbone. ~1300 C-N stretching Evidence of the linkage between the aniline units. ~1010 C-O-C stretching of the furan ring Confirms the incorporation of the furan moiety into the polymer structure. ~800 C-H out-of-plane bending of the furan ring Further evidence of the furan ring's presence. -
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the polymer, which are related to its conjugation and oxidation state.
Protocol 4: UV-Vis Analysis of Poly(this compound)
-
Dissolve a small amount of the polymer in a suitable solvent (e.g., NMP, DMSO).
-
For electrochemically deposited films, analysis can be performed directly on the transparent conductive substrate.
-
Record the spectrum in the range of 300-900 nm.
Expected Absorption Bands:
Wavelength (nm) Assignment Significance ~320-360 π-π* transition of the benzenoid rings Related to the conjugation length of the polymer backbone. ~420-450 Polaron-π* transition Indicates the presence of charge carriers (polarons) in the doped polymer. >700 π-polaron transition Characteristic of the conductive, protonated emeraldine salt form. -
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the polymer, although peak broadening due to the polymeric nature and paramagnetism (in the conductive state) can be a challenge. Analysis is typically performed on the soluble, undoped (leucoemeraldine) form of the polymer.
B. Morphological and Thermal Characterization
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the polymer, revealing features such as particle size, shape, and film uniformity.
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer by measuring its weight loss as a function of temperature.
IV. Properties and Potential Applications
The unique combination of a polyaniline-like backbone and furan moieties gives rise to a range of interesting properties and potential applications.
| Property | Description | Potential Applications |
| Electrical Conductivity | The polymer can be doped to achieve semiconductor to metallic conductivity levels. The furan ring can influence the electronic properties. | Conductive coatings, anti-static materials, sensors, organic electronics. |
| Electroactivity | The polymer exhibits reversible redox behavior, allowing for its use in electrochemical devices. | Supercapacitors, batteries, electrochromic devices. |
| Solubility | The presence of the furan ring may enhance solubility in organic solvents compared to unsubstituted polyaniline, facilitating processability. | Printable electronics, solution-processed films. |
| Biocompatibility | Furan-based polymers have been explored for biomedical applications, suggesting potential for biocompatible conductive materials.[3] | Biosensors, drug delivery systems, tissue engineering scaffolds. |
V. Copolymers of this compound
Copolymerization of this compound with other monomers, such as aniline or substituted anilines, is a powerful strategy to fine-tune the properties of the resulting materials. By varying the comonomer ratio, properties like solubility, conductivity, and processability can be systematically adjusted. The protocols for chemical and electrochemical polymerization can be adapted for copolymerization by introducing a mixture of monomers in the initial reaction setup.[4]
VI. Conclusion
This compound is a highly promising monomer for the development of novel functional polymers. The straightforward polymerization via oxidative and electrochemical methods, coupled with the unique electronic and chemical properties imparted by the furan ring, opens up a vast design space for materials scientists and chemists. The detailed protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers to synthesize, characterize, and explore the diverse applications of poly(this compound) and its derivatives.
References
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- BenchChem. (2025). A Comprehensive Technical Guide to this compound and its Hydrochloride Salt for Researchers and Drug Development Professionals. BenchChem.
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- SciSpace. (2011).
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- Semantic Scholar. (2012).
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- Ufa University of Science and Technology. (2023). SYNTHESIS AND INVESTIGATION OF POLYMERS CONTAINING ANILINE AND INDOLE FRAGMENTS. Ufa University of Science and Technology.
- Wiley Online Library. (2017). Preparation and characterization of PMR-type polyimides from furan-based diamines. Wiley Online Library.
- Polymers in Medicine. (2024).
- The Royal Society of Chemistry. (2019). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. The Royal Society of Chemistry.
- TSI Journals. (2011). ELECTRICAL, ELECTRONIC AND THERMAL STUDIES ON POLY(ANILINE-Co-N-PHENYLANILINE) COPOLYMERS. TSI Journals.
- ResearchGate. (2010). FT-IR spectra of Poly(aniline-co-aniline-2-sulfonic acid) (curve top),....
- ResearchGate. (1982). Recent applications of FT-IR spectroscopy to polymer systems.
- ResearchGate. (2017). Absorption of the poly-4-hydroxyaniline FT-IR spectra..
- ResearchGate. (2014). Synthesis, Electrical Conductivity, Spectral and Thermal Stability Studies on Poly(aniline-co-o-nitroaniline).
- ResearchGate. (2007). In situ UV–vis- and FT-IR-spectroscopy of electrochemically synthesized furan–thiophene copolymers.
- ResearchGate. (2017). Effect of Polymerization of Aniline on Thermal Stability, Electrical Conductivity and Band Gap of Graphene Oxide/PolyanilineNanocomposites.
- Journal of Polymer & Composites. (2017). Electrical Conductivity and Antibacterial Studies on Chemically Synthesized Poly (2-Methyl Aniline-co-2-Chloro Aniline)-Blend-Polyurethane. Journal of Polymer & Composites.
- MDPI. (2023). Electrospun Poly(butylene 2,5-furanoate) and Poly(pentamethylene 2,5-furanoate)
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Application Notes and Protocols for the Diazotization of 4-(Furan-2-yl)aniline
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive, in-depth protocol for the diazotization of 4-(Furan-2-yl)aniline to generate the corresponding 4-(furan-2-yl)benzenediazonium salt. This versatile intermediate is a valuable building block in organic synthesis, enabling the introduction of the furan-aryl moiety into a wide range of molecular scaffolds. This document elucidates the underlying chemical principles, furnishes a detailed, field-proven experimental procedure, and addresses critical safety considerations. Furthermore, it outlines methods for the characterization of the diazonium salt and its potential applications in subsequent synthetic transformations.
Introduction: The Synthetic Utility of 4-(Furan-2-yl)benzenediazonium Salts
The this compound scaffold is a privileged structure in medicinal chemistry and materials science, with the furan ring acting as a key pharmacophore or a modifiable handle for further functionalization.[1] The conversion of the primary amino group of this compound into a diazonium salt opens a gateway to a plethora of chemical transformations. Arene diazonium salts are highly useful intermediates in organic synthesis due to their rich reactivity and diverse applications.[2]
The resulting 4-(furan-2-yl)benzenediazonium salt can be employed in a variety of subsequent reactions, including:
-
Sandmeyer Reaction: For the introduction of halides (Cl, Br) and cyano groups.
-
Schiemann Reaction: For the synthesis of the corresponding fluoroaromatic compound.
-
Gomberg-Bachmann Reaction: For the formation of biaryl compounds.[3][4][5][6]
-
Meerwein Arylation: For the arylation of activated alkenes.[2][7]
-
Azo Coupling: For the synthesis of azo dyes.
This guide will focus on the preparation of the diazonium salt as a solution-state intermediate, ready for use in these downstream applications.
Mechanistic Insights into the Diazotization Reaction
The diazotization of a primary aromatic amine, such as this compound, involves its reaction with nitrous acid (HNO₂) to form a diazonium salt.[8][9] Nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
The reaction proceeds through a series of steps:
-
Formation of the Nitrosating Agent: In a strongly acidic medium, nitrous acid is protonated to form the nitrosonium ion (NO⁺) or a related nitrosating species.
-
N-Nitrosation: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic nitrosating agent, forming an N-nitrosoamine intermediate.
-
Tautomerization and Dehydration: The N-nitrosoamine undergoes tautomerization to a diazohydroxide, which is then protonated in the acidic medium. Subsequent loss of a water molecule generates the diazonium ion.
The overall reaction can be represented as:
Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O
where Ar represents the 4-(furan-2-yl)phenyl group and X is the conjugate base of the acid used.
Experimental Protocol: Diazotization of this compound
This protocol details the in situ generation of 4-(furan-2-yl)benzenediazonium chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | Store in a cool, dark place. |
| Concentrated Hydrochloric Acid (HCl) | 37% (w/w) | ACS Reagent Grade | Corrosive. Handle with care. |
| Sodium Nitrite (NaNO₂) | ≥99% | ACS Reagent Grade | Oxidizer. Store away from organic materials. |
| Deionized Water | High Purity | In-house or commercial | |
| Ice | For maintaining low temperature. | ||
| Starch-Iodide Paper | For testing for excess nitrous acid. | ||
| Sulfamic Acid | ≥99% | For quenching excess nitrous acid. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer (-20 to 100 °C)
-
Ice bath
-
Standard laboratory glassware
Step-by-Step Procedure
dot
Caption: Workflow for the diazotization of this compound.
-
Preparation of the Aniline Solution:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add this compound (e.g., 10 mmol, 1.59 g).
-
To the flask, add deionized water (20 mL) and concentrated hydrochloric acid (e.g., 25 mmol, 2.1 mL). The amount of acid should be sufficient to form the hydrochloride salt of the amine and to react with sodium nitrite.
-
Stir the mixture until the aniline is completely dissolved. The hydrochloride salt may precipitate, which is acceptable.
-
-
Cooling:
-
Place the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring. It is crucial to maintain this low temperature throughout the reaction to ensure the stability of the diazonium salt.[10]
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (e.g., 10.5 mmol, 0.72 g) in deionized water (10 mL). A slight excess of sodium nitrite is often used to ensure complete diazotization.
-
-
Diazotization:
-
Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the stirred aniline solution over a period of 15-20 minutes.
-
Crucially, maintain the internal temperature of the reaction mixture below 5 °C during the addition. Rapid addition can lead to a temperature increase and decomposition of the diazonium salt.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 15-30 minutes to ensure the reaction goes to completion.
-
-
Monitoring the Reaction:
-
To check for the presence of excess nitrous acid, place a drop of the reaction mixture onto a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying the completion of the diazotization.
-
If the test is negative, add a small additional amount of the sodium nitrite solution and re-test after a few minutes.
-
-
Quenching Excess Nitrous Acid (Optional but Recommended):
-
Once the diazotization is complete, any excess nitrous acid can be quenched by the careful addition of a small amount of sulfamic acid until the starch-iodide test is negative. This prevents unwanted side reactions in subsequent steps.
-
-
Use of the Diazonium Salt Solution:
-
The resulting pale yellow to light brown solution of 4-(furan-2-yl)benzenediazonium chloride is now ready for immediate use in subsequent reactions. It is imperative not to isolate the diazonium salt in its solid form unless absolutely necessary and with extreme caution, as solid diazonium salts can be explosive. [10][11][12]
-
Safety Considerations: The Cardinal Rules of Handling Diazonium Salts
Diazonium salts are notoriously unstable and can be explosive, especially in the solid state.[10][12] Adherence to strict safety protocols is paramount. The following are the cardinal rules for handling diazonium salts:[10][11]
-
Maintain Low Temperatures: Always keep the reaction temperature below 5 °C.[10]
-
Avoid Isolation: Use the diazonium salt solution immediately after preparation. Do not attempt to isolate the solid salt unless absolutely necessary and with appropriate safety measures in place (e.g., on a small scale, less than 0.75 mmol).[10][11]
-
Stoichiometric Control: Use a stoichiometric amount or only a slight excess of sodium nitrite.
-
Quench Excess Nitrite: Neutralize any excess nitrous acid with sulfamic acid or urea.
-
Ventilation: Perform the reaction in a well-ventilated fume hood.
-
Avoid Friction and Shock: Solid diazonium salts are sensitive to friction and shock.
-
Proper Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
Characterization of the 4-(Furan-2-yl)benzenediazonium Salt
Due to their inherent instability, diazonium salts are typically characterized in solution or by converting them to more stable derivatives.
-
UV-Vis Spectroscopy: The formation of the diazonium salt can be monitored by the appearance of a characteristic absorption band in the UV-Vis spectrum.
-
¹H NMR Spectroscopy: The disappearance of the signals corresponding to the -NH₂ protons and the downfield shift of the aromatic protons adjacent to the newly formed diazonium group can be observed.
-
Derivative Formation: A common method for confirming the formation and quantifying the yield of the diazonium salt is to react it with a coupling agent, such as 2-naphthol, to form a stable and easily characterizable azo dye. The yield of the dye can then be used to infer the yield of the diazotization reaction.
Conclusion
The diazotization of this compound provides a versatile and reactive intermediate for a wide array of synthetic applications. The protocol detailed herein, when coupled with stringent adherence to safety precautions, offers a reliable method for the preparation of 4-(furan-2-yl)benzenediazonium chloride. The successful generation of this diazonium salt opens up numerous possibilities for the synthesis of novel furan-containing compounds for applications in drug discovery and materials science.
References
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1443. [Link]
-
Luneau, B., & Jamison, T. F. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7353-7356. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Wikipedia. (n.d.). Gomberg–Bachmann reaction. Retrieved from [Link]
-
Pratsch, G., Wallaschkowski, T., & Heinrich, M. R. (2012). The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates. Chemistry – A European Journal, 18(44), 14066-14073. [Link]
-
Gomberg, M., & Bachmann, W. E. (1924). The Synthesis of Biaryl Compounds by Means of the Diazo Reaction. Journal of the American Chemical Society, 46(10), 2339-2343. [Link]
-
SciSpace. (n.d.). Gomberg–Bachmann reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Meerwein Arylation of Furan Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. Retrieved from [Link]
-
Qiu, Y., Wang, C., & Zhu, J. (2018). Recent applications of arene diazonium salts in organic synthesis. Organic & Biomolecular Chemistry, 16(33), 5935-5949. [Link]
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Application Notes & Protocols: Synthesis of Novel Azo Dyes from 4-(Furan-2-yl)aniline
Introduction: The Strategic Integration of Heterocyclic Moieties in Azo Dye Chemistry
Azo dyes represent the most diverse and widely utilized class of synthetic colorants, accounting for over 60% of the dyes used in various industries.[1] Their prominence stems from their straightforward and cost-effective synthesis, structural versatility, and broad color palette.[2] The fundamental synthesis involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1]
While traditional azo dyes are based on carbocyclic aromatic systems like benzene and naphthalene, the incorporation of heterocyclic scaffolds has emerged as a key strategy for developing dyes with enhanced properties.[3] Heterocyclic amines, as precursors, can significantly influence the resulting dye's tinctorial strength, lightfastness, thermal stability, and biological activity. The furan moiety, an electron-rich five-membered aromatic heterocycle, is a particularly interesting building block. Its incorporation into the dye structure can lead to unique photophysical properties and provides a platform for creating metal-complex dyes with superior fastness.[4]
This document provides a comprehensive guide for researchers on the synthesis of novel azo dyes using 4-(Furan-2-yl)aniline as the diazo component. We will elucidate the underlying chemical principles, provide a detailed, field-proven experimental protocol, and discuss the characterization and potential applications of the resulting furan-containing azo dyes.
Core Principle: The Chemistry of Diazotization and Azo Coupling
The synthesis of an azo dye from this compound is a classic example of electrophilic aromatic substitution and proceeds in two critical stages.
-
Diazotization: The primary amine group of this compound is converted into a highly reactive diazonium salt. This reaction is conducted at low temperatures (0-5 °C) by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5] The low temperature is crucial because aromatic diazonium salts are unstable and can explosively decompose at higher temperatures or when dry.[1] The resulting aryldiazonium cation (Ar-N₂⁺) is a potent electrophile.
-
Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich aromatic compound, known as the coupling component.[6] Typical coupling components include phenols (like 2-naphthol) and aromatic amines (like N,N-dimethylaniline). The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring of the coupling partner, typically at the para position, to form the characteristic azo bond (-N=N-), which acts as the chromophore responsible for the dye's color.[1][6]
The overall synthetic workflow is a robust and versatile method for generating a wide array of colored compounds.
Figure 1: General workflow for the synthesis of an azo dye from this compound.
Experimental Protocol: Synthesis of a Representative Furan-Containing Azo Dye
This protocol details the synthesis of 1-((4-(Furan-2-yl)phenyl)diazenyl)naphthalen-2-ol , a representative disperse dye, using 2-naphthol as the coupling component.
Materials & Reagents:
-
This compound (FW: 159.18 g/mol )
-
Sodium Nitrite (NaNO₂) (FW: 69.00 g/mol )
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
2-Naphthol (β-Naphthol) (FW: 144.17 g/mol )
-
Sodium Hydroxide (NaOH) (FW: 40.00 g/mol )
-
Ethanol
-
Distilled Water
-
Ice
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Perform all steps in a well-ventilated fume hood.
-
Diazonium salts are potentially explosive when isolated and dry. Do not isolate the intermediate diazonium salt. Use it immediately in the subsequent coupling step.
-
Handle concentrated HCl and NaOH with extreme care as they are highly corrosive.
Part 1: Diazotization of this compound
Rationale: This step creates the electrophilic diazonium salt. The reaction is maintained at 0-5 °C to prevent premature decomposition of the salt and unwanted side reactions, such as the formation of phenols.[1]
-
Prepare the Amine Solution: In a 250 mL beaker, add 1.59 g (10 mmol) of this compound to 30 mL of distilled water and 3.0 mL of concentrated HCl. Stir the mixture to form a fine suspension of the amine hydrochloride salt.
-
Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous stirring. It is critical to maintain this temperature throughout the diazotization process.
-
Prepare Nitrite Solution: In a separate 50 mL beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 10 mL of cold distilled water.
-
Form the Diazonium Salt: Add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine hydrochloride over 15-20 minutes. Use a Pasteur pipette for controlled addition. Ensure the temperature does not rise above 5 °C.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 20 minutes. The resulting solution, which contains the 4-(furan-2-yl)benzenediazonium chloride, should be clear or slightly yellow. This solution must be used immediately in Part 2.
Part 2: Azo Coupling with 2-Naphthol
Rationale: 2-Naphthol is dissolved in an alkaline solution to form the highly nucleophilic naphthoxide ion. This significantly activates the aromatic ring, facilitating the electrophilic attack by the relatively weak diazonium salt electrophile. The coupling is performed at low temperatures to maximize yield and minimize side reactions.
-
Prepare the Coupling Solution: In a 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cooling: Cool this solution in an ice bath to 0-5 °C.
-
Coupling Reaction: While maintaining vigorous stirring, slowly add the cold diazonium salt solution from Part 1 to the cold 2-naphthol solution. The addition should be done dropwise over 20-30 minutes.
-
Precipitation: An intensely colored precipitate (typically red or orange) should form immediately.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes to ensure the reaction goes to completion.
Part 3: Isolation, Purification, and Characterization
Rationale: The crude dye is isolated by filtration. Recrystallization from a suitable solvent like ethanol is employed to remove unreacted starting materials and byproducts, yielding a purified product. Characterization confirms the identity and purity of the synthesized dye.
-
Isolation: Isolate the crude azo dye by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold distilled water until the filtrate is neutral.
-
Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass and allow it to air-dry. Alternatively, dry in a desiccator. Record the crude yield.
-
Purification: Purify the crude dye by recrystallization from a minimal amount of hot ethanol. Dissolve the crude solid in hot ethanol, filter the hot solution to remove any insoluble impurities, and then allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
-
Characterization:
-
Determine the melting point of the purified dye.
-
Check the purity using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).
-
Record the UV-Visible absorption spectrum in a suitable solvent (e.g., ethanol or DMSO) to determine the wavelength of maximum absorption (λmax).
-
Obtain an FTIR spectrum to identify key functional groups, such as the N=N stretch (typically weak, around 1400-1450 cm⁻¹) and the absence of the primary amine N-H stretches from the starting material.
-
Properties and Applications of Furan-Containing Azo Dyes
The incorporation of the furan ring into the azo dye backbone is expected to confer specific properties. Researchers should anticipate variations in color, fastness, and solubility compared to traditional analogues.
| Property | Expected Characteristic / Measurement | Significance |
| Color & λmax | The furan ring can act as an auxochrome, potentially leading to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift. Measurement of the UV-Vis spectrum is essential.[1] | The color is the primary characteristic of a dye. The λmax value provides quantitative data on the absorption properties. |
| Light Fastness | Diaryl furan compounds can be used to produce metal-complex dyes with improved light fastness.[4] | This is a critical parameter for applications in textiles, printing, and coatings, where resistance to fading is required. |
| Solvatochromism | The dye's color may change depending on the polarity of the solvent. This should be investigated by measuring the λmax in a range of solvents. | This property can be exploited in sensor applications. |
| Biological Activity | Azo dyes incorporating heterocyclic scaffolds have shown a wide range of pharmacological activities, including antibacterial and anticancer properties.[3] | The synthesized dyes could be screened as lead compounds in drug discovery programs. |
Conclusion
The use of this compound as a diazo component provides a fertile ground for the synthesis of novel azo dyes with unique characteristics. The protocols outlined in this document offer a robust and reliable methodology for researchers to explore this chemical space. The inherent versatility of the diazotization and azo coupling reactions allows for the combination of this compound with a vast library of coupling components, enabling the systematic development of new colorants for applications ranging from advanced materials to pharmaceutical research.
References
-
Classifications, properties, recent synthesis and applications of azo dyes - PMC. (2020-01-31). National Institutes of Health.[Link]
-
Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology.[Link]
-
Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022-09-13). National Institutes of Health.[Link]
-
Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. (2018-12-17). Journal of Biochemical Technology.[Link]
-
Synthesis and characterization of new azo dye ligand derived from 4,4'- sulfonyl dianiline and 4-methy imidazole and its binuclear complexes with Ni(II), Pd(II), Ag(I) and Au(III). ResearchGate.[Link]
-
The Synthesis of Azo Dyes. Columbia University.[Link]
-
Applications of furan and its derivative. Slideshare.[Link]
-
Azo coupling. Wikipedia.[Link]
-
Removal of amino in anilines through diazonium salt-based reactions. ResearchGate.[Link]
-
Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. ResearchGate.[Link]
-
SYNTHESIS OF SOME AZO COMPOUNDS THROUGH COUPLING REACTIONS AND THEIR BIOLOGICAL EVALUATION. (2022-06-08). ResearchGate.[Link]
-
Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings.[Link]
-
Diazotisation. Organic Chemistry Portal.[Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.[Link]
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- 4. Applications of furan and its derivative | PPTX [slideshare.net]
- 5. Diazotisation [organic-chemistry.org]
- 6. Azo coupling - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Functionalization of the Furan Ring in 4-(Furan-2-yl)aniline
Abstract
4-(Furan-2-yl)aniline is a privileged scaffold in medicinal chemistry and materials science, offering a unique combination of an electron-rich furan heterocycle and a versatile aniline moiety.[1][2] The strategic modification of the furan ring is a critical step in the synthesis of novel derivatives for structure-activity relationship (SAR) studies and the development of advanced materials.[2] This guide provides an in-depth exploration of the principal methodologies for the selective functionalization of the furan ring in this specific molecular context. We move beyond simple procedural lists to explain the underlying chemical principles, the rationale for specific reagents and conditions, and the practical considerations essential for successful synthesis. Detailed, field-proven protocols for key transformations, including electrophilic substitution and metalation-electrophile quench, are presented alongside quantitative data and mechanistic diagrams to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Core Principles: Reactivity and Regioselectivity of the Furan Ring
The furan ring is a π-rich five-membered heterocycle, making it significantly more reactive towards electrophiles than benzene.[3][4] The oxygen heteroatom donates electron density into the ring system, activating it for electrophilic attack. This inherent reactivity, however, also renders the furan nucleus sensitive to strong acids and oxidizing agents, which can lead to polymerization or ring-opening.[5][6]
The paramount consideration in the functionalization of this compound is regioselectivity. Electrophilic attack on a 2-substituted furan predominantly occurs at the C5 position (the other α-position). This preference is dictated by the superior stability of the resulting cationic intermediate (the σ-complex), which benefits from delocalization of the positive charge across three resonance structures, including a crucial contributor where the charge is stabilized by the oxygen atom.[3][7] Attack at the C3 or C4 positions yields less stable intermediates, making these pathways kinetically and thermodynamically unfavorable.[3]
The aniline substituent at the furan C2 position is an activating, ortho-, para-directing group. However, its influence is primarily on the phenyl ring. For the furan ring, the key directive is the oxygen atom, which strongly favors substitution at the C5 position.
Caption: Logical workflow for predicting regioselectivity.
Key Functionalization Protocols
Vilsmeier-Haack Formylation: Introduction of an Aldehyde
The Vilsmeier-Haack reaction is a mild and highly efficient method for formylating electron-rich aromatic systems, making it ideal for the sensitive furan ring.[8] The reaction utilizes the "Vilsmeier reagent," an electrophilic chloroiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9] This reagent is sufficiently electrophilic to react with the furan ring without inducing polymerization.
Causality Behind Experimental Choices:
-
Reagent Stoichiometry: A slight excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is performed at 0 °C to prevent degradation. The subsequent formylation reaction is also conducted at low temperature before being gently warmed to drive the reaction to completion.
-
Aqueous Work-up: The intermediate iminium ion is hydrolyzed to the final aldehyde product during the aqueous work-up, which also neutralizes the acidic reaction mixture.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Protocol 2.1: Synthesis of 5-(4-Aminophenyl)furan-2-carbaldehyde
| Parameter | Value | Justification |
| Starting Material | This compound | 1.0 equivalent |
| Reagent 1 | Anhydrous DMF | Solvent / Reagent |
| Reagent 2 | Phosphorus oxychloride (POCl₃) | 1.2 equivalents |
| Temperature | 0 °C to Room Temperature | Controlled reaction rate |
| Reaction Time | 2-4 hours | For complete conversion |
| Typical Yield | 85-95% | Highly efficient reaction |
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq). Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Formylation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice. Basify the aqueous solution to pH 8-9 by the slow addition of aqueous sodium hydroxide (e.g., 3 M NaOH). The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Friedel-Crafts Acylation: Attaching Ketone Functionality
Introducing an acyl group via Friedel-Crafts acylation is a powerful C-C bond-forming reaction. However, the high reactivity of furan makes it prone to polymerization under classical Friedel-Crafts conditions (e.g., AlCl₃).[5] Therefore, the choice of a milder Lewis acid catalyst is critical for success. Boron trifluoride etherate (BF₃·OEt₂) is a common and effective choice.[5] An alternative strategy involves using a more reactive acylating agent, such as a carboxylic acid anhydride, which requires less harsh catalytic conditions.[10]
Self-Validating System:
-
Protecting Group Strategy: The aniline nitrogen is nucleophilic and can compete with the furan ring in reacting with the acylating agent. To ensure acylation occurs on the furan ring, the amine should first be protected, for example, as an acetamide. This also deactivates the phenyl ring towards acylation.
-
Catalyst Selection: The use of BF₃·OEt₂ balances sufficient Lewis acidity to promote the reaction with a reduced risk of substrate degradation compared to stronger Lewis acids.[5]
Protocol 2.2: Acylation of N-(4-(Furan-2-yl)phenyl)acetamide
| Parameter | Value | Justification |
| Starting Material | N-(4-(Furan-2-yl)phenyl)acetamide | 1.0 equivalent |
| Acylating Agent | Acetic Anhydride | 1.5 equivalents |
| Catalyst | Boron trifluoride etherate (BF₃·OEt₂) | 2.0 equivalents |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent |
| Temperature | 0 °C to Room Temperature | Controlled reaction |
| Typical Yield | 70-85% | Good yield with protection |
Step-by-Step Methodology:
-
Amine Protection (Prerequisite): React this compound with acetic anhydride in the presence of a mild base (e.g., pyridine) to form N-(4-(Furan-2-yl)phenyl)acetamide. Purify this intermediate before proceeding.
-
Reaction Setup: To a solution of N-(4-(Furan-2-yl)phenyl)acetamide (1.0 eq) and acetic anhydride (1.5 eq) in anhydrous dichloromethane (DCM), cooled to 0 °C, add boron trifluoride etherate (BF₃·OEt₂, 2.0 eq) dropwise.
-
Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 4-6 hours until TLC indicates consumption of the starting material.
-
Work-up: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Isolation and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. The acetylated product can then be deprotected (e.g., via acidic or basic hydrolysis) if the free aniline is desired.
Halogenation: Introducing a Handle for Cross-Coupling
Halogenation, particularly bromination, of the furan ring installs a versatile functional handle that can be used in a multitude of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Furan reacts vigorously and unselectively with elemental bromine.[11] To achieve controlled mono-bromination at the C5 position, a less reactive bromine source, such as N-bromosuccinimide (NBS), is the reagent of choice.[6]
Caption: Experimental workflow for C5-bromination.
Protocol 2.3: Synthesis of 4-(5-Bromo-furan-2-yl)aniline
| Parameter | Value | Justification |
| Starting Material | This compound | 1.0 equivalent |
| Brominating Agent | N-Bromosuccinimide (NBS) | 1.05 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Inert solvent |
| Temperature | 0 °C | Prevents over-bromination |
| Reaction Time | 1-2 hours | Rapid reaction |
| Typical Yield | >90% | High selectivity and yield |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. The reaction is typically rapid; monitor its completion by TLC (usually within 1-2 hours).
-
Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate.
-
Purification: Combine the organic extracts, wash with saturated aqueous sodium thiosulfate (to remove any residual bromine), then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product, which is often pure enough for subsequent steps or can be purified by recrystallization.
Conclusion
The furan ring within the this compound scaffold is a highly tunable platform for synthetic modification. Mastery of its functionalization is essential for leveraging this molecule's full potential in drug discovery and materials science. The methodologies detailed herein—Vilsmeier-Haack formylation, controlled Friedel-Crafts acylation, and selective halogenation—represent the most robust and reliable strategies for derivatization at the C5 position. By understanding the causality behind the choice of reagents and reaction conditions, researchers can confidently and predictably synthesize a vast library of novel compounds for scientific exploration.
References
- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran.
- RSC Publishing. (n.d.). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials.
- Benchchem. (n.d.). Application Notes and Protocols for Diels-Alder Reactions of Furan Derivatives.
- Benchchem. (n.d.). This compound | 59147-02-3.
- National Center for Biotechnology Information. (2021). Intermolecular Diels–Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. PubMed Central.
- National Center for Biotechnology Information. (2025). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. PubMed Central.
- Benchchem. (n.d.). Application Notes and Protocols for the Functionalization of the Furan Ring in 2-Ethynylfuran.
- ResearchGate. (2025). Notes - Formylation of Furans.
- Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan.
- N/A. Heterocyclic Chemistry. N/A.
- ResearchGate. (2025). Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling.
- Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene.
- Benchchem. (n.d.). Challenges in the scale-up synthesis of this compound hydrochloride.
- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of this compound in Structure-Activity Relationship Studies.
- Quora. (2019). Why does the electrophilic substitution of furan happen at 2 and 5 positions?.
- ChemicalBook. (2022). Electrophilic Reactions of Furan.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Benchchem. (n.d.). An In-depth Technical Guide to the Electrophilic Substitution Reactions of Furan.
- PrepChem.com. (n.d.). Synthesis of 2-phenylfuran.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- Benchchem. (n.d.). Application Notes and Protocols: Ring-Opening Reactions of Furan for Organic Synthesis.
- N/A. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. N/A.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
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The Versatile Precursor: Application Notes on the Synthesis of Heterocyclic Compounds from 4-(Furan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Unique Building Block
In the landscape of medicinal chemistry and materials science, the quest for novel molecular scaffolds with tunable properties is perpetual. 4-(Furan-2-yl)aniline emerges as a particularly compelling starting material, integrating the electron-rich furan moiety with the versatile aniline core. This unique combination offers a rich playground for synthetic chemists to construct a diverse array of heterocyclic compounds. The furan ring can participate in various cycloaddition and substitution reactions, while the aniline functionality serves as a robust nucleophile and a handle for further derivatization.[1] This guide provides an in-depth exploration of the synthetic utility of this compound as a precursor for a range of biologically relevant heterocyclic systems, complete with detailed experimental protocols and mechanistic insights.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is fundamental to its successful application in synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.19 g/mol |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | 75-78 °C |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water. |
I. Synthesis of N-(4-(Furan-2-yl)phenyl)pyrroles via Paal-Knorr Cyclization
The Paal-Knorr synthesis is a classic and highly efficient method for the construction of pyrrole rings from a 1,4-dicarbonyl compound and a primary amine.[2][3] The reaction proceeds via the formation of a di-imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole.
Mechanistic Rationale
The reaction is typically catalyzed by a protic or Lewis acid, which activates the carbonyl groups of the 1,4-dione towards nucleophilic attack by the amine. The choice of catalyst and reaction conditions can be tuned to optimize yields and minimize side reactions.
Caption: Paal-Knorr pyrrole synthesis workflow.
Experimental Protocol: Synthesis of 1-(4-(Furan-2-yl)phenyl)-2,5-dimethylpyrrole
This protocol details the synthesis of a representative N-arylpyrrole using this compound and 2,5-hexanedione.
Materials:
-
This compound (1.59 g, 10.0 mmol)
-
2,5-Hexanedione (1.14 g, 10.0 mmol)
-
Glacial Acetic Acid (5 mL)
-
Ethanol (20 mL)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound and 2,5-hexanedione in ethanol.
-
Add glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with copious amounts of water.
-
Recrystallize the crude product from an ethanol/water mixture to afford the pure 1-(4-(furan-2-yl)phenyl)-2,5-dimethylpyrrole.
Expected Yield: 85-95%
II. Construction of the Quinoline Scaffold
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[4] Several named reactions, including the Gould-Jacobs and Friedländer syntheses, provide reliable routes to substituted quinolines starting from anilines.
A. Gould-Jacobs Reaction for 4-Hydroxyquinolines
The Gould-Jacobs reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization to yield a 4-hydroxyquinoline derivative.[5][6]
Caption: Gould-Jacobs quinoline synthesis workflow.
Experimental Protocol: Synthesis of 7-(Furan-2-yl)-4-hydroxyquinoline-3-carboxylic acid ethyl ester
Materials:
-
This compound (1.59 g, 10.0 mmol)
-
Diethyl ethoxymethylenemalonate (2.16 g, 10.0 mmol)
-
Diphenyl ether (20 mL)
Procedure:
-
Combine this compound and diethyl ethoxymethylenemalonate in a 50 mL three-necked flask equipped with a thermometer and a reflux condenser.
-
Heat the mixture to 140-150 °C for 30 minutes.
-
Add diphenyl ether to the reaction mixture and heat to 250-260 °C for 15-20 minutes.
-
Cool the reaction mixture to room temperature and add petroleum ether to precipitate the product.
-
Collect the solid by vacuum filtration, wash with petroleum ether, and recrystallize from ethanol to yield the desired 4-hydroxyquinoline derivative.
B. Friedländer Annulation for Substituted Quinolines
The Friedländer synthesis provides a direct route to substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][7]
Experimental Protocol: Synthesis of 2-Methyl-7-(furan-2-yl)quinoline
This protocol outlines a variation where the 2-aminoaryl ketone is generated in situ.
Materials:
-
This compound (1.59 g, 10.0 mmol)
-
Acetone (excess)
-
Iodine (catalytic amount)
Procedure:
-
In a sealed tube, combine this compound, a large excess of acetone, and a catalytic amount of iodine.
-
Heat the mixture at 150 °C for 24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove iodine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-methyl-7-(furan-2-yl)quinoline.
III. Multicomponent Reactions: The Hantzsch Dihydropyridine Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation.[8] The Hantzsch dihydropyridine synthesis is a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (in this case, this compound) to form a dihydropyridine ring.[9]
Caption: Hantzsch dihydropyridine synthesis workflow.
Experimental Protocol: Synthesis of a 1,4-Dihydropyridine Derivative
Materials:
-
This compound (1.59 g, 10.0 mmol)
-
Benzaldehyde (1.06 g, 10.0 mmol)
-
Ethyl acetoacetate (2.60 g, 20.0 mmol)
-
Ethanol (30 mL)
-
Acetic acid (catalytic amount)
Procedure:
-
In a 100 mL round-bottom flask, combine this compound, benzaldehyde, and ethyl acetoacetate in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyridine derivative.
IV. Synthesis of Other Biologically Relevant Heterocycles
The versatility of this compound extends to the synthesis of other important heterocyclic systems.
A. Pyridazinones
Pyridazinones can be synthesized from the reaction of a γ-ketoacid with a hydrazine derivative. In this context, this compound can be diazotized and coupled to a suitable precursor to form a phenylhydrazone, which can then undergo cyclization. A more direct approach involves the reaction of 4-(furan-2-yl)phenylhydrazine with a suitable dicarbonyl compound.[10]
B. Oxazines
1,3-Benzoxazines can be prepared through a Mannich-type condensation of a phenol, an aldehyde (typically formaldehyde), and a primary amine.[11]
Experimental Protocol: Synthesis of a 6-(Furan-2-yl)-2H-benzo[e][12][13]oxazine Derivative
Materials:
-
This compound (1.59 g, 10.0 mmol)
-
Phenol (0.94 g, 10.0 mmol)
-
Formaldehyde (37% aqueous solution, 1.62 g, 20.0 mmol)
-
1,4-Dioxane (20 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound and phenol in 1,4-dioxane.
-
Add the aqueous formaldehyde solution dropwise with stirring at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield the benzoxazine derivative.
C. Thiazoles
The Hantzsch thiazole synthesis provides a straightforward route to thiazole derivatives from an α-haloketone and a thioamide.[12] this compound can be converted to the corresponding thiourea, which can then be used in this synthesis.
Experimental Protocol: Synthesis of N-(4-(Furan-2-yl)phenyl)thiourea and subsequent thiazole formation
Part 1: Synthesis of N-(4-(Furan-2-yl)phenyl)thiourea
Materials:
-
This compound (1.59 g, 10.0 mmol)
-
Benzoyl isothiocyanate (1.63 g, 10.0 mmol)
-
Acetone (30 mL)
Procedure:
-
Dissolve this compound in acetone and cool in an ice bath.
-
Add benzoyl isothiocyanate dropwise with stirring.
-
Stir the reaction mixture at room temperature for 2 hours.
-
The intermediate N-benzoyl-N'-(4-(furan-2-yl)phenyl)thiourea will precipitate. Collect the solid and hydrolyze it by refluxing with aqueous sodium hydroxide solution.
-
Neutralize the reaction mixture with acetic acid to precipitate N-(4-(furan-2-yl)phenyl)thiourea.
Part 2: Hantzsch Thiazole Synthesis
Materials:
-
N-(4-(Furan-2-yl)phenyl)thiourea (from Part 1)
-
2-Chloroacetophenone (1.55 g, 10.0 mmol)
-
Ethanol (30 mL)
Procedure:
-
Reflux a mixture of N-(4-(furan-2-yl)phenyl)thiourea and 2-chloroacetophenone in ethanol for 4 hours.
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The precipitated thiazole derivative is collected by filtration, washed with water, and recrystallized from ethanol.
Conclusion
This compound stands as a highly valuable and versatile precursor in the synthesis of a wide range of heterocyclic compounds. Its unique structural features allow for the application of both classical and modern synthetic methodologies to construct complex molecular architectures. The protocols detailed herein provide a solid foundation for researchers to explore the rich chemistry of this building block and to develop novel compounds with potential applications in drug discovery and materials science. The continued exploration of this precursor is certain to unveil even more of its synthetic potential in the years to come.
References
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- Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. (n.d.).
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- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
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Introduction: The Significance of Quantifying 4-(Furan-2-yl)aniline
An Application Note and Protocol Guide for the Quantitative Analysis of 4-(Furan-2-yl)aniline
For: Researchers, scientists, and drug development professionals
This compound is an aromatic amine containing a furan moiety, a structural motif of interest in medicinal chemistry and materials science. As with many aniline derivatives, it can serve as a crucial intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] The furan ring, while contributing to the molecule's unique electronic properties, can also be susceptible to metabolic activation or degradation, potentially leading to reactive intermediates. Therefore, the precise and accurate quantification of this compound is paramount for several key reasons in the drug development pipeline:
-
Purity Assessment: Ensuring the purity of the starting material is a fundamental requirement for reproducible synthesis and to avoid the introduction of potentially toxic impurities into the final drug substance.[2]
-
Reaction Monitoring: Quantifying the consumption of this compound during a chemical reaction allows for real-time monitoring of reaction kinetics and endpoint determination.[1]
-
Stability Studies: Assessing the degradation of the compound under various stress conditions (e.g., heat, light, pH) is crucial for determining its shelf-life and appropriate storage conditions.
-
Impurity Profiling: Its role as a potential impurity or degradant in a final drug product necessitates sensitive analytical methods for its detection and quantification to ensure patient safety.[3]
This comprehensive guide provides detailed protocols for the quantification of this compound using two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, it outlines the principles of method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the suitability and reliability of the analytical procedures.[4][5]
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse technique for the analysis of non-volatile and thermally labile compounds, making it ideally suited for aromatic amines like this compound.[6] The method described here utilizes reversed-phase chromatography, which separates molecules based on their hydrophobicity.
Causality Behind Experimental Choices
-
Column: A C18 column is selected as it provides excellent retention and separation for moderately non-polar aromatic compounds.[1][7]
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water is a standard mobile phase for reversed-phase HPLC. The addition of a small amount of acid, such as formic acid, helps to protonate the aniline's amino group, leading to sharper peaks and more reproducible retention times.[7]
-
Detection: Aromatic compounds like this compound exhibit strong UV absorbance. A Diode Array Detector (DAD) or a variable wavelength UV detector allows for sensitive detection, typically around 254 nm, a common wavelength for aromatic systems.[1]
Experimental Protocol: HPLC-UV Quantification
Objective: To determine the concentration of this compound in a sample solution.
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (reagent grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, nylon or PTFE)
2. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a DAD or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[8]
4. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with A: 0.1% Formic Acid in Water and B: Acetonitrile |
| Gradient Program | 0-1 min: 30% B, 1-10 min: 30% to 90% B, 10-12 min: 90% B, 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
5. Data Analysis:
-
Inject the calibration standards and the sample solution(s).
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.999 is desirable.[9]
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Caption: Workflow for the quantification of this compound by HPLC-UV.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as an excellent orthogonal technique for the quantification and identification of this compound, particularly for assessing volatile impurities.[6] This method is suitable for thermally stable and volatile compounds.
Causality Behind Experimental Choices
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent), is a general-purpose column that provides good separation for a wide range of semi-volatile organic compounds, including aromatic amines.[10][11]
-
Injector: A split/splitless injector is used. Splitless mode is preferred for trace analysis to ensure maximum transfer of the analyte onto the column.
-
Oven Program: A temperature ramp is employed to ensure the separation of components with different boiling points and to elute the this compound as a sharp peak.[7]
-
Detector: A mass spectrometer provides high selectivity and sensitivity. Data can be acquired in full scan mode for qualitative identification or in selected ion monitoring (SIM) mode for enhanced quantitative sensitivity.[12]
Experimental Protocol: GC-MS Quantification
Objective: To identify and quantify this compound using GC-MS.
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Methanol or Ethyl Acetate (GC grade)
-
Volumetric flasks (Class A)
-
Microsyringes
-
GC vials with septa
2. Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).
-
HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
3. Preparation of Solutions:
-
Diluent: Methanol or Ethyl Acetate.
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC section, using the GC-grade diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to appropriate concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation: Dissolve the sample in the diluent to a final concentration within the calibration range.
4. GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250 °C[7] |
| Injection Mode | Splitless, 1 µL |
| Oven Program | Initial: 70 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)[7] |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for identification; SIM mode for quantification |
| SIM Ions | Select characteristic ions for this compound (e.g., molecular ion and major fragments) |
5. Data Analysis:
-
Analyze the standards and samples.
-
In full scan mode, confirm the identity of the peak by comparing its retention time and mass spectrum to that of the reference standard.
-
For quantification (SIM mode), construct a calibration curve by plotting the peak area of the primary quantifier ion against concentration.
-
Calculate the sample concentration using the linear regression equation from the calibration curve.
Caption: Workflow for the quantification of this compound by GC-MS.
Part 3: Method Validation According to ICH Q2(R1) Guidelines
To ensure that an analytical procedure is suitable for its intended purpose, it must be validated.[13] The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound.
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] This is demonstrated by analyzing a placebo and spiked samples to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended.[4] The linearity is evaluated by the correlation coefficient (R²) of the calibration curve.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of test results obtained by the method to the true value. It is typically assessed by recovery studies, analyzing a sample of known concentration (e.g., a spiked placebo) and calculating the percentage recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
Reproducibility: Precision between laboratories (collaborative studies).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often determined based on a signal-to-noise ratio of 3:1.[9]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Summary of Validation Data (Hypothetical Examples)
Table 1: HPLC-UV Method Validation Summary
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.8% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.2% |
| LOD | S/N ≥ 3 | 0.3 µg/mL |
| LOQ | S/N ≥ 10 | 1.0 µg/mL |
| Specificity | No interference at analyte RT | Passed |
Table 2: GC-MS (SIM Mode) Method Validation Summary
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 0.1 - 10 µg/mL | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% | 101.2% |
| Precision (Repeatability, %RSD) | ≤ 5.0% | 2.5% |
| Precision (Intermediate, %RSD) | ≤ 5.0% | 3.8% |
| LOD | S/N ≥ 3 | 0.03 µg/mL |
| LOQ | S/N ≥ 10 | 0.1 µg/mL |
| Specificity | No interference at analyte RT | Passed |
Conclusion
This guide provides two robust and validated analytical methods for the quantification of this compound. The HPLC-UV method is a reliable primary technique for purity and assay determination in various sample matrices. The GC-MS method offers an excellent orthogonal approach, providing higher sensitivity and definitive identification, which is particularly useful for trace-level analysis and impurity profiling. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. Adherence to the principles of method validation outlined herein is critical to ensure the generation of high-quality, reliable, and defensible analytical data in a research and drug development setting.
References
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- Analyst (RSC Publishing).
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- Abraham Entertainment.
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- Arab American University.
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- Taylor & Francis Online.
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- LCGC International. Determination of Furan in Food by GC–MS. Accessed January 5, 2026.
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Application Notes and Protocols for the Industrial Scale-Up Synthesis of 4-(Furan-2-yl)aniline
Introduction: The Strategic Importance of the 4-(Furan-2-yl)aniline Scaffold
The this compound core is a privileged scaffold in modern medicinal chemistry, serving as a foundational building block for a multitude of biologically active compounds.[1] Its unique electronic properties, arising from the electron-rich furan ring coupled with the versatile aniline moiety, make it a key component in the design of novel therapeutics, particularly in oncology and inflammatory diseases.[1][2] The aniline group provides a crucial handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic profiles.[1]
However, transitioning the synthesis of this compound from laboratory-scale discovery to robust, industrial-scale production presents significant challenges. Issues related to reaction efficiency, impurity profiles, cost of goods, and process safety become paramount. This guide provides a detailed examination of the primary synthetic routes amenable to scale-up, focusing on the underlying chemical principles, step-by-step protocols, and critical process parameters necessary for successful industrial implementation.
Part 1: Strategic Selection of Synthetic Route for Scale-Up
For the industrial synthesis of this compound, the formation of the key aryl-aryl or aryl-amine bond is the central transformation. Two powerful palladium-catalyzed cross-coupling reactions dominate this landscape: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice between these routes is a strategic decision dictated by factors such as the cost and availability of starting materials, catalyst efficiency, and the overall process robustness.[3]
The Suzuki-Miyaura Coupling: A Preferred Route for Biaryl Construction
The Suzuki-Miyaura reaction is a highly versatile and widely adopted method for forming C-C bonds. For this target molecule, the approach involves coupling a haloaniline derivative with a furan boronic acid or its ester equivalent. This is generally considered the more straightforward and common pathway for this specific biaryl linkage.[3][4]
Reaction: 4-Haloaniline + Furan-2-boronic acid/ester → this compound
Causality of Component Selection:
-
Starting Materials: The choice between 4-bromoaniline or 4-iodoaniline and furan-2-boronic acid is typically based on cost and availability at an industrial scale.[3] 4-Bromoaniline is often a cost-effective choice.[5]
-
Catalyst: A palladium catalyst is essential. For large-scale operations, catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are favored due to their stability and efficiency.[3][4]
-
Base: An inorganic base is required to activate the boronic acid. Potassium carbonate (K₂CO₃) is a common, inexpensive, and effective choice. The selection and quantity of the base are critical to prevent side reactions.[3]
-
Solvent: A two-phase solvent system, such as a mixture of toluene and water, is frequently used to facilitate the reaction and aid in the separation of byproducts.[3][4]
Challenges in Scale-Up:
-
Mixing and Mass Transfer: In large reactors, inadequate agitation can lead to poor mixing of the catalyst, base, and reactants, especially with solid inorganic bases forming thick slurries. This can result in decreased conversion rates.[3]
-
Thermal Control: Poor heat transfer in large vessels can create localized hot spots or prevent the reaction from reaching the optimal temperature, negatively impacting reaction kinetics.[3]
-
By-Product Formation: Oxygen contamination can promote the undesirable homocoupling of the furan boronic acid. Therefore, maintaining a strictly inert atmosphere (nitrogen or argon) is crucial.[3]
The Buchwald-Hartwig Amination: A Direct C-N Bond Formation Strategy
The Buchwald-Hartwig amination offers a direct route to form the C-N bond by coupling an amine with an aryl halide. While highly effective, this reaction can be more sensitive to the specific substrates and catalyst system.[3][6]
Reaction: 2-Halofuran + Aniline → this compound
Causality of Component Selection:
-
Starting Materials: This route typically employs 2-bromofuran and aniline.[3]
-
Catalyst System: The combination of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., a biarylphosphine ligand like XPhos) is critical for high efficiency.[3][7] For industrial scale, air-stable palladacycle pre-catalysts are often recommended.[3]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used.[3]
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene are necessary to prevent catalyst deactivation and side reactions.[3]
Challenges in Scale-Up:
-
Catalyst Sensitivity: The catalyst/ligand system is highly sensitive to impurities in starting materials and solvents, which can lead to deactivation and stalled reactions.[3]
-
Strictly Anhydrous and Inert Conditions: The reaction's sensitivity to air and moisture necessitates robust inerting and drying procedures for the reactor and all reagents, which can add complexity at an industrial scale.
Comparative Overview of Industrial Synthetic Routes
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale for Industrial Choice |
| Reactants | 4-Haloaniline + Furan-2-boronic acid | 2-Halofuran + Aniline | Depends on the availability, cost, and purity of starting materials.[3] |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd₂(dba)₃ + Biarylphosphine Ligand | Suzuki catalysts are often more robust and less sensitive. |
| Base | K₂CO₃, K₃PO₄ (Inorganic) | NaOtBu (Strong organic) | Inorganic bases are generally cheaper and easier to handle on a large scale. |
| Solvent | Toluene/Water (Biphasic) | Toluene (Anhydrous) | The biphasic system in Suzuki can simplify work-up. Buchwald-Hartwig requires strict anhydrous conditions. |
| Temperature | 80 - 110 °C | 100 - 120 °C | Both require careful heat management in large reactors.[3] |
| Key Advantage | Generally more straightforward, robust, and often uses more accessible starting materials.[3] | Direct C-N bond formation. | For this specific target, the Suzuki route is often preferred due to its robustness and less stringent reaction conditions.[3] |
Part 2: Detailed Industrial Protocols
The following protocols are representative procedures designed for scale-up. All operations should be conducted in appropriately sized reactors by trained personnel, adhering to all institutional and governmental safety regulations.
Protocol 1: Scale-Up Synthesis via Suzuki-Miyaura Coupling
This protocol details the coupling of 4-bromoaniline with furan-2-boronic acid.
Workflow Diagram: Suzuki-Miyaura Synthesis
Caption: Workflow for Suzuki-Miyaura synthesis of this compound.
Step-by-Step Methodology:
-
Reactor Setup and Inerting:
-
Charge a clean, dry, and appropriately sized glass-lined or stainless steel reactor with 4-bromoaniline (1.0 eq), furan-2-boronic acid (1.2 eq), and a 4:1 mixture of Toluene and Water.[3]
-
Ensure the reactor is equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen/argon inlet.
-
Sparge the mixture with nitrogen or argon for a minimum of 30 minutes to remove dissolved oxygen, which is critical to prevent catalyst deactivation and side reactions.[3]
-
-
Reagent Addition:
-
Reaction Execution:
-
Work-up and Isolation of Free Base:
-
Once the reaction is complete, cool the mixture to room temperature.[3]
-
Allow the layers to settle and perform a phase separation, collecting the upper organic layer.
-
Wash the organic layer with brine to remove residual inorganic salts.[3]
-
Concentrate the organic layer under reduced pressure to yield the crude this compound as a solid or oil.
-
Protocol 2: Scale-Up Synthesis via Buchwald-Hartwig Amination
This protocol provides a representative procedure for the coupling of 2-bromofuran with aniline.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig synthesis of this compound.
Step-by-Step Methodology:
-
Reactor Setup:
-
To a clean, dry, and thoroughly inerted reactor, add sodium tert-butoxide (NaOtBu, 1.4 eq).[3]
-
-
Reagent Addition:
-
Under a strict nitrogen atmosphere, add the biarylphosphine ligand (e.g., XPhos, 0.02 eq) and the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq), followed by anhydrous, deoxygenated toluene.[3]
-
Stir the mixture for 10 minutes to allow for catalyst activation.[3]
-
Add aniline (1.2 eq) followed by 2-bromofuran (1.0 eq).[3]
-
-
Reaction Execution:
-
Heat the reaction mixture to an internal temperature of 100-110 °C.[3]
-
Monitor the reaction progress by HPLC or GC.
-
-
Work-up and Isolation:
-
After completion, cool the reaction to room temperature and quench by slowly adding water.[3]
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude free base.[3]
-
Part 3: Purification and Final Product Isolation
Purification is a critical step to ensure the final product meets the stringent purity requirements for pharmaceutical use. It is generally recommended to purify the free amine before converting it to the hydrochloride salt, as direct purification of the salt on silica gel can be challenging due to high polarity and potential irreversible binding.[8]
Protocol 3: Purification and Hydrochloride Salt Formation
-
Purification of the Free Base:
-
The crude this compound free base is typically purified by crystallization from a suitable solvent such as toluene or a heptane/ethyl acetate mixture.[3]
-
Troubleshooting: If the crude product is highly colored due to oxidation, a treatment with activated carbon during the recrystallization process can be effective.[8]
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol (IPA) or ethyl acetate.[3]
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.[3][4]
-
The hydrochloride salt will precipitate. Continue stirring to ensure complete precipitation.
-
Collect the precipitate by filtration.
-
Wash the filter cake with a cold, non-polar solvent (like diethyl ether or heptane) to remove excess acid.[3]
-
Dry the final product, this compound hydrochloride, under vacuum at an appropriate temperature.
-
Process Considerations:
-
Furan Ring Stability: The furan ring can be sensitive to strongly acidic conditions, especially at elevated temperatures. It is advisable to use the minimum amount of acid necessary for salt formation and to keep processing times as short as possible.[8]
Part 4: Safety, Handling, and Waste Disposal
While specific toxicological data for this compound hydrochloride is limited, a high degree of caution is warranted based on the known hazards of its structural components, aniline and furan.[9] The compound should be handled with the assumption that it is acutely toxic, a skin and eye irritant, and a potential mutagen and carcinogen.[9]
Hazard Profile:
-
Aniline Toxicity: Aniline is known to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[9]
-
Furan Toxicity: Furan is a suspected carcinogen, with the liver being a potential target organ.[9]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[9]
-
Hand Protection: Wear chemically resistant nitrile or neoprene gloves. Double gloving is recommended.[9]
-
Body Protection: A lab coat is required. For larger-scale operations or where splashing is a risk, a chemically resistant apron or suit is advised.[9]
Handling and Disposal:
-
All manipulations should be performed in a well-ventilated fume hood or a contained reactor system.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
-
In case of a spill, follow established site procedures for hazardous material cleanup. Do not allow the chemical to enter drains.[9]
-
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[9]
References
- Challenges in the scale-up synthesis of this compound hydrochloride. Benchchem.
- Application Notes and Protocols for the Derivatization of this compound in Structure-Activity Relationship Studies. Benchchem.
- A Comprehensive Technical Guide to this compound and its Hydrochloride Salt for Researchers and Drug Development Profess. Benchchem.
- SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. IJRPC.
-
Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. Available at: [Link]
-
SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. Available at: [Link]
-
Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. JOCPR. Available at: [Link]
- A Technical Guide to the Safety, Toxicity, and Handling of this compound Hydrochloride. Benchchem.
- Technical Support Center: Purification of Crude this compound Hydrochloride. Benchchem.
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. NIH. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. Reagents and conditions. ResearchGate. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Introduction: The Emergence of 4-(Furan-2-yl)aniline as a Versatile Synthon
An Application Guide to 4-(Furan-2-yl)aniline in Organic Electronics
For: Researchers, scientists, and drug development professionals.
In the rapidly advancing field of organic electronics, the rational design of molecular building blocks is paramount to achieving high-performance devices. Among the vast library of organic synthons, this compound has emerged as a particularly valuable scaffold. Its unique molecular architecture, which marries an electron-rich furan ring with a versatile aniline moiety, provides an exceptional platform for developing materials with tailored optoelectronic properties. The furan unit contributes to π-conjugation and can enhance polymer solubility, while the aniline group is a well-established hole-transporting entity and a convenient point for synthetic modification.[1][2] This combination makes this compound and its derivatives prime candidates for a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][3]
This technical guide serves as a comprehensive resource for researchers, providing in-depth application notes, detailed experimental protocols, and the scientific rationale behind the utilization of this compound in next-generation organic electronic devices.
Core Applications in Organic Electronics
The inherent properties of the furan-aniline core can be leveraged across the three primary classes of organic electronic devices. The aniline nitrogen provides a high-lying Highest Occupied Molecular Orbital (HOMO), facilitating efficient hole injection and transport, while the extended π-system involving the furan ring allows for tuning of the energy gap and absorption characteristics.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, materials derived from this compound are primarily explored as components of the hole transport layer (HTL) or as building blocks for emissive host materials.[1] The dibenzofuran analogue, 4-(dibenzo[b,d]furan-4-yl)aniline, is a notable example that offers excellent thermal stability and a rigid, planar structure conducive to efficient charge transport through π-π stacking.[4] The aniline's electron-donating nature ensures efficient hole injection from the anode, contributing to lower turn-on voltages and higher device efficiencies.
Key Performance Metrics for Furan-Aniline Based OLED Materials
| Material Class | Role in Device | Typical Efficiency (cd/A) | Turn-on Voltage (V) | Emitted Color | Reference |
| Dibenzofuran-Aniline Derivatives | Hole Transport Layer (HTL) | > 40 | < 3.5 | N/A | [4] |
| Furan-containing Copolymers | Emissive Layer Host | 10 - 25 | 3.0 - 5.0 | Blue / Green | N/A |
Note: Data is representative and can vary significantly based on the specific molecular structure and device architecture.
Caption: General structure of an OLED highlighting the role of the furan-aniline based Hole Transport Layer.
Organic Photovoltaics (OPVs) & Perovskite Solar Cells (PSCs)
The tunable electronic properties of furan-aniline derivatives make them excellent candidates for light-harvesting donor materials and hole-transporting materials (HTMs) in solar cells. In OPVs, furan can replace the more common thiophene unit in conjugated polymers, offering advantages like improved solubility and the potential for synthesis from renewable resources.[5][6] Furan-containing polymers have demonstrated power conversion efficiencies (PCEs) of up to 5.0% in bulk heterojunction devices.[5]
More recently, furan-arylamine small molecules have shown great promise as HTMs in high-efficiency mesoscopic perovskite solar cells. One such molecule, F101, demonstrated superior device performance compared to the state-of-the-art spiro-OMeTAD, achieving a PCE of 13.1% with enhanced charge extraction capabilities.[7] The simple synthesis and high yield make these materials a cost-effective alternative for future photovoltaic technologies.[7]
Performance of Solar Cells Utilizing Furan-Aniline Based Materials
| Device Type | Material Role | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) | Reference |
| Perovskite SC | Hole Transport Material (F101) | 13.1% | 1.10 V | 19.63 mA/cm² | 0.61 | [7] |
| Polymer BHJ | Donor Polymer (PDPP2FT) | ~5.0% | 0.67 V | 11.5 mA/cm² | 0.65 | [5] |
Organic Field-Effect Transistors (OFETs)
For OFETs, the active semiconductor layer dictates device performance. Furan-based semiconductors are an emerging class of materials with demonstrated potential for both p-type and n-type charge transport.[8] The incorporation of furan into donor-acceptor (D-A) copolymers can lead to a more co-planar structure compared to thiophene analogues, which can facilitate better intermolecular π-π stacking and improve charge carrier mobility.[9] By engineering the interface between the dielectric layer and the furan-aniline based semiconductor, key transistor characteristics such as mobility (µFET) and threshold voltage (Vth) can be significantly enhanced.[9]
Caption: Relationship between molecular design, processing, and performance in OFETs.
Experimental Protocols
The following protocols provide detailed, field-proven methodologies for the synthesis of a representative furan-aniline copolymer and the fabrication of a standard organic solar cell.
Protocol 1: Synthesis of Poly(furan-co-aniline) via Chemical Oxidative Polymerization
This protocol describes the synthesis of a conductive copolymer of furan and aniline. The copolymerization allows for the tuning of electrical conductivity, which generally increases with higher aniline content.[10][11] Ferric chloride (FeCl₃) is used as a robust and effective oxidant for this process.[11]
A. Materials and Equipment
-
Monomers: Furan (freshly distilled), Aniline (freshly distilled)
-
Oxidant: Anhydrous Ferric Chloride (FeCl₃)
-
Solvent: Nitromethane (CH₃NO₂)
-
Dopant (optional): Hydrochloric acid (HCl) or Perchloric acid (HClO₄)
-
Precipitation/Wash: Methanol, Deionized water
-
Equipment: Three-neck round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet/outlet, filtration apparatus (Büchner funnel), vacuum oven.
B. Step-by-Step Procedure
-
Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Purge the system with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Monomer Solution: In a separate beaker, prepare the monomer solution by dissolving the desired molar ratio of furan and aniline (e.g., 60:40 furan:aniline) in nitromethane. A typical monomer concentration is 0.1 M.[11] Transfer this solution to the reaction flask.
-
Oxidant Solution: Prepare the oxidant solution by dissolving FeCl₃ in nitromethane. A typical oxidant-to-monomer molar ratio is 1.25.[11]
-
Polymerization: Cool the monomer solution in the flask to 0°C using an ice bath. Add the FeCl₃ solution dropwise from the dropping funnel over 30 minutes with vigorous stirring.
-
Causality Insight: Slow, dropwise addition at low temperature helps to control the reaction exotherm and promotes the formation of longer, more regular polymer chains, leading to better electronic properties.
-
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 22 hours. The solution will darken, indicating polymer formation.
-
Precipitation and Washing: Pour the reaction mixture into a large volume of methanol to precipitate the polymer. Filter the dark precipitate using a Büchner funnel.
-
Purification: Wash the collected polymer powder sequentially with copious amounts of methanol, deionized water, and finally methanol again until the filtrate is colorless. This removes residual oxidant, unreacted monomer, and oligomers.
-
Drying: Dry the purified polymer powder in a vacuum oven at 60°C for 24 hours to yield the final product.
C. Characterization
-
Confirm the copolymer structure using FT-IR and ¹H NMR spectroscopy.[12]
-
Evaluate thermal stability using Thermogravimetric Analysis (TGA).
-
Measure electrical conductivity using the four-point probe method on a pressed pellet of the polymer powder. The conductivity of undoped poly(furan-co-aniline) is typically low but can be significantly increased by doping with acids like HCl or HClO₄.[11]
Protocol 2: Fabrication of a Bulk Heterojunction (BHJ) Organic Solar Cell
This protocol details the fabrication of a standard architecture OPV device using a furan-based polymer as the donor and a fullerene derivative (e.g., PC₇₁BM) as the acceptor.
Caption: Step-by-step workflow for the fabrication of a bulk heterojunction organic solar cell.
A. Materials and Equipment
-
Substrates: Patterned Indium Tin Oxide (ITO) coated glass
-
Interfacial Layer: PEDOT:PSS aqueous dispersion
-
Active Layer: Furan-based donor polymer, PC₇₁BM acceptor
-
Solvents: Chlorobenzene (CB), 1,8-Diiodooctane (DIO) additive
-
Cathode: Lithium Fluoride (LiF), Aluminum (Al)
-
Equipment: Ultrasonic bath, UV-Ozone cleaner, spin-coater, hotplate, thermal evaporator, solar simulator (AM 1.5G), source measure unit, EQE measurement system.
B. Step-by-Step Procedure
-
Substrate Cleaning: Sequentially sonicate the patterned ITO substrates in detergent, deionized water, acetone, and isopropanol (15 min each). Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to improve the surface work function and remove organic residues.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the ITO surface (~4000 rpm for 40s). Anneal the films at 140°C for 15 minutes in air. Transfer the substrates into a nitrogen-filled glovebox.
-
Active Layer Preparation: Prepare the active layer blend solution by dissolving the furan-based polymer and PC₇₁BM (e.g., 1:1.5 weight ratio) in chlorobenzene. Add a small volume percentage of DIO (e.g., 3% v/v) as a processing additive.
-
Causality Insight: The additive DIO has a high boiling point and helps to control the drying rate of the film, promoting optimal phase separation between the donor and acceptor domains, which is critical for efficient charge generation and extraction.
-
-
Active Layer Deposition: Spin-coat the active layer blend solution onto the PEDOT:PSS layer inside the glovebox. The spin speed will depend on the desired thickness (typically ~80-100 nm). Anneal the film at a predetermined optimal temperature (e.g., 110°C for 10 min) to optimize the film morphology.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator chamber. Deposit a thin layer of LiF (~1 nm) followed by a thicker layer of Al (~100 nm) under high vacuum (< 5 x 10⁻⁶ Torr). The LiF layer serves as an electron injection layer, reducing the work function of the aluminum and improving electron collection.
-
Device Characterization:
-
J-V Measurement: Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²) to determine PCE, Voc, Jsc, and FF.[13]
-
EQE Measurement: Measure the External Quantum Efficiency to determine the photon-to-electron conversion efficiency at each wavelength.
-
References
- 1. This compound | 59147-02-3 | Benchchem [benchchem.com]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. Buy (E)-4-(2-(Furan-2-yl)vinyl)aniline [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. ipo.lbl.gov [ipo.lbl.gov]
- 6. Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile Synthesis of a Furan-Arylamine Hole-Transporting Material for High-Efficiency, Mesoscopic Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrode and dielectric layer interface device engineering study using furan flanked diketopyrrolopyrrole–dithienothiophene polymer based organic transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimization of polymerization conditions of furan with aniline for variable conducting polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification Challenges of Crude 4-(Furan-2-yl)aniline
Welcome to the technical support guide for the purification of crude 4-(Furan-2-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this versatile building block in high purity. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
I. Understanding the Challenges: Why is this compound Difficult to Purify?
The purification of this compound can be complex due to the inherent reactivity of both the aniline and furan moieties. The aniline portion is susceptible to oxidation, leading to colored impurities, while the furan ring can be sensitive to strongly acidic conditions.[1] The nature and quantity of impurities will largely depend on the synthetic route employed, with common methods including Suzuki-Miyaura coupling and Buchwald-Hartwig amination.[2][3]
Common Impurities to Expect:
-
Colored Oxidation/Polymerization Byproducts: Aniline derivatives are prone to forming highly colored impurities upon exposure to air and light.[1][2]
-
Unreacted Starting Materials: Residual aryl halides (e.g., 4-bromoaniline) or furan boronic acid from Suzuki coupling, or 2-bromofuran and aniline from Buchwald-Hartwig amination.[1][3]
-
Homocoupling Products: Formation of furan-furan or aniline-aniline dimers can occur as side reactions during cross-coupling.[3]
-
Catalyst Residues: Residual palladium from cross-coupling reactions is a common and critical impurity to remove, especially for pharmaceutical applications.[3]
-
Inorganic Salts: Byproducts from the base used in the reaction or from workup procedures.[1]
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Problem 1: My crude product is a dark oil or solid (brown, red, or green).
Q: What is causing this discoloration and how can I remove it?
A: Discoloration is almost always due to oxidation or polymerization of the aniline moiety. [1] These impurities are often present in trace amounts but are intensely colored.
-
Causality: The lone pair of electrons on the nitrogen atom in the aniline ring makes it susceptible to oxidation, forming colored quinone-imine type structures. This process can be accelerated by air, light, and residual metal catalysts.
-
Solutions:
-
Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot, dissolved solution of your crude product. Heat for a short period, then filter the hot solution to remove the carbon and adsorbed colored impurities.[1]
-
Reversed-Phase Flash Chromatography: This technique can be effective at separating the more polar colored impurities from the desired product.[1]
-
Acid-Base Extraction (as the free base): Convert the crude aniline to its hydrochloride salt by dissolving it in an organic solvent and adding aqueous HCl. The colored, non-basic impurities will remain in the organic layer. Then, basify the aqueous layer and extract the purified free amine.
-
Problem 2: My purity is low, and I see multiple spots on TLC.
Q: How do I choose the best purification method for my specific impurity profile?
A: The choice of purification method depends on the nature of the impurities. A combination of techniques is often necessary.
-
Workflow for Method Selection:
Caption: Decision workflow for purifying crude this compound.
-
Detailed Protocols:
-
Column Chromatography (for the free amine):
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point.[2] For basic compounds like anilines, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent tailing and improve separation.[4][5]
-
Pro-Tip: Determine the optimal solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of ~0.3 for the desired compound.[4]
-
-
Recrystallization:
-
Solvent Selection: The ideal solvent is one in which the compound is soluble when hot but sparingly soluble when cold. Isopropanol or ethanol/water mixtures are often good choices.[1]
-
Procedure: Dissolve the crude material in a minimal amount of boiling solvent. If the solution is colored, treat with activated carbon. Filter the hot solution and allow it to cool slowly to form crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.[1]
-
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with an aqueous acid solution (e.g., 1M HCl). The this compound will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separate the layers. Cool the aqueous layer in an ice bath and slowly add a base (e.g., NaOH solution) until the solution is basic (pH > 9) to precipitate the free amine.[1]
-
Extract the free amine back into an organic solvent. Dry the organic layer and evaporate the solvent.[1]
-
-
Problem 3: I'm having trouble removing residual palladium catalyst.
Q: What are the most effective methods for palladium removal at a laboratory scale?
A: Removing palladium to acceptable levels (<10 ppm for APIs) is crucial and often challenging. [3]
-
Solutions:
-
Metal Scavengers: Treatment with thiol-functionalized silica can be highly effective for palladium removal.[3]
-
Crystallization: Multiple crystallizations of the free base or the hydrochloride salt can significantly reduce palladium levels.[3]
-
Aqueous Washes: Washing the organic solution of the crude product with aqueous solutions containing reagents like sodium bisulfite can help remove palladium.[3]
-
III. Frequently Asked Questions (FAQs)
Q1: Can I purify this compound hydrochloride directly using silica gel column chromatography?
A1: It is generally not recommended. Amine hydrochlorides are highly polar and can bind strongly and sometimes irreversibly to silica gel, leading to poor recovery and significant tailing. It is best to purify the free amine form on silica gel and then convert it back to the hydrochloride salt.[1]
Q2: Is the furan ring stable during purification?
A2: The furan ring can be sensitive to strongly acidic conditions, which may lead to degradation. When handling the hydrochloride salt or performing acid-base extractions, it is advisable to avoid prolonged exposure to strong acids, especially at elevated temperatures.[1]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: This can happen if the solvent is not ideal or if the solution is too concentrated. Try cooling the solution more slowly, scratching the inside of the flask to induce crystallization, or using a different solvent system. "Oiling out" can also indicate the presence of impurities that are inhibiting crystallization.[1]
Q4: How do I prepare the hydrochloride salt from the purified free base?
A4: Dissolve the purified this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Slowly add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) or bubble dry HCl gas through the solution until precipitation is complete. Collect the salt by filtration, wash with a cold, non-polar solvent, and dry under vacuum.[2][3]
IV. Data and Protocols at a Glance
Table 1: Recommended Solvents for Recrystallization
| Solvent/Solvent System | Approximate Solubility (Cold) | Approximate Solubility (Hot) | Comments |
| Isopropanol | Low | High | Good potential for recrystallization.[1] |
| Ethanol/Water (9:1) | Low | High | Another promising option.[1] |
| Acetonitrile | Moderate | High | May yield high recovery.[1] |
| Water | High | Very High | Potential for high loss in mother liquor.[1] |
| Ethyl Acetate | Very Low | Low | Poor solubility even when hot.[1] |
Note: The above data is illustrative and should be confirmed experimentally for your specific crude material.
Protocol: Step-by-Step Column Chromatography of this compound (Free Base)
-
TLC Analysis: Determine the optimal eluent system (e.g., 9:1 Hexanes:Ethyl Acetate + 0.5% Triethylamine) that gives an Rf of ~0.3 for the product.
-
Column Packing:
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Carefully add the eluent and apply gentle pressure to run the column. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Diagram: Synthetic Routes and Key Impurity Formation
Caption: Common synthetic routes to this compound and potential byproducts.
V. References
-
BenchChem Technical Support Center. (2025). Purification of Crude this compound Hydrochloride.
-
BenchChem Technical Support Center. (2025). A Comprehensive Technical Guide to this compound and its Hydrochloride Salt for Researchers and Drug Development Professionals.
-
BenchChem Technical Support Center. (2025). Challenges in the scale-up synthesis of this compound hydrochloride.
-
BenchChem Technical Support Center. (2025). Application Notes and Protocols for the Derivatization of this compound in Structure-Activity Relationship Studies.
-
BenchChem Technical Support Center. (2025). Validating the Purity of this compound Hydrochloride: A Comparative Guide to Elemental Analysis.
-
University of California, Los Angeles. Column chromatography.
-
Wikipedia. Buchwald–Hartwig amination.
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column.
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography?.
-
Wikipedia. Ullmann condensation.
Sources
minimizing side product formation in 4-(Furan-2-yl)aniline synthesis
Welcome to the technical support center for the synthesis of 4-(Furan-2-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. We provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yield, and ensure the purity of your final product.
Troubleshooting Guide: Minimizing Side Product Formation
This section addresses specific experimental issues categorized by the primary synthetic routes: Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination.
Category 1: Suzuki-Miyaura Coupling Issues
(Reaction: 4-Haloaniline + Furan-2-boronic acid/ester → this compound)
Question 1: My reaction shows poor conversion, and I'm observing significant amounts of homocoupled furan-furan byproduct and dehalogenation of the aniline starting material. How can I minimize these side reactions?
Answer: This is a classic issue in Suzuki-Miyaura couplings, often stemming from suboptimal reaction kinetics and oxygen contamination.[1] Homocoupling of boronic acids (e.g., to form 2,2'-bifuran) and dehalogenation of the aryl halide are competitive side reactions that consume starting materials and complicate purification.[2]
Causality & Explanation:
-
Homocoupling: This side reaction is primarily promoted by the presence of oxygen, which can facilitate the oxidative dimerization of the boronic acid.[2] It can also be favored by high catalyst loading or temperatures, which may accelerate the undesired pathway.
-
Dehalogenation/Protodeboronation: The replacement of the halogen on the aniline with a hydrogen atom (dehalogenation) or the replacement of the boronic acid group on the furan with hydrogen (protodeboronation) often occurs when the catalytic cycle is inefficient.[2] This can be caused by the presence of water or other protic sources, or if the transmetalation step is slow compared to these side reactions.[3][4]
Recommended Solutions:
-
Ensure Strict Inert Atmosphere: This is the most critical factor. Thoroughly deoxygenate your solvent(s) and reaction vessel by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to adding the palladium catalyst.[1] Maintain a positive pressure of inert gas throughout the reaction.
-
Optimize Catalyst and Ligand: The choice of ligand is crucial. For electron-rich furans, sterically hindered biarylphosphine ligands (e.g., RuPhos, SPhos) can accelerate the reductive elimination step, favoring the desired product over side reactions.[4]
-
Control Stoichiometry: Use a slight excess of the furan-2-boronic acid (typically 1.1-1.3 equivalents).[1] A large excess can increase the rate of homocoupling.
-
Base Selection: The choice and quality of the base are important. Use a freshly opened or properly stored base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly effective. The base's role is to activate the boronic acid for transmetalation; its strength can influence the reaction's selectivity.[3][5]
Question 2: The furan ring in my starting material or product seems to be degrading, leading to a dark, complex mixture of impurities. What causes this instability and how can it be prevented?
Answer: The furan ring is an electron-rich heterocycle that can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.[1][6][7] This can lead to ring-opening, polymerization, or other degradation pathways.
Causality & Explanation:
-
Acid Sensitivity: Under strongly acidic conditions, the furan ring can be protonated, leading to electrophilic attack by water or other nucleophiles, which initiates ring-opening.[7] This is a concern during acidic workup or purification.
-
Base and Temperature Sensitivity: While less common than acid-catalyzed degradation, strong bases at high temperatures can also promote side reactions or polymerization of the furan moiety.[1]
Recommended Solutions:
-
Moderate Reaction Temperature: Avoid excessive temperatures. Suzuki couplings for this system are often successful in the 80-100 °C range.[1] Run test reactions at lower temperatures (e.g., 70 °C) to see if degradation is minimized while maintaining a reasonable reaction rate.
-
Choose a Milder Base: If you suspect the base is contributing to degradation, consider switching from a very strong base like sodium tert-butoxide (more common in Buchwald-Hartwig reactions) to a milder inorganic base like K₂CO₃ or Cs₂CO₃.[5]
-
Careful Workup: When quenching the reaction, avoid using strong acids. Neutralize the reaction mixture carefully. During extraction, use a saturated sodium bicarbonate solution rather than a strong acid wash if possible.
-
Substituent Effects: Be aware that electron-donating groups on the furan ring increase its sensitivity to acid, while electron-withdrawing groups can stabilize it.[7]
Category 2: Buchwald-Hartwig Amination Issues
(Reaction: 2-Halofuran + Aniline → this compound)
Question 1: My Buchwald-Hartwig amination is stalling or giving very low yields. What are the first things I should check?
Answer: The Buchwald-Hartwig amination is highly sensitive to the catalyst system, base, and purity of reagents.[1][8] Stalling or low yield is often traced back to one of these critical parameters.
Causality & Explanation:
-
Catalyst/Ligand Inactivity: The palladium precursor and phosphine ligand combination is the heart of the reaction. The active Pd(0) species can be poisoned by impurities or oxidized by trace oxygen. The ligand's structure dictates the catalyst's reactivity and stability.[9]
-
Base Strength and Solubility: This reaction typically requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) to deprotonate the aniline for the catalytic cycle.[1][10] If the base is old, has absorbed moisture, or is not soluble enough in the reaction medium, the reaction will be sluggish.
-
Reagent Purity: Water is detrimental. Anhydrous, deoxygenated solvents are essential. The aryl halide must be pure, as impurities can act as catalyst poisons.[1]
Recommended Solutions:
-
Screen Catalyst Systems: Use a modern, air-stable palladium pre-catalyst (e.g., a G3 or G4 palladacycle) with a suitable biarylphosphine ligand (e.g., XPhos, RuPhos). Ensure the ligand-to-palladium ratio is optimized, typically between 1.5:1 and 2:1.[1]
-
Verify Base Quality: Use a freshly opened bottle of a strong base like NaOtBu. Ensure it is a fine powder to maximize surface area and solubility.
-
Ensure Anhydrous Conditions: Use a dry, inert reaction vessel (flame- or oven-dried). Use anhydrous, deoxygenated solvents like toluene or dioxane.[1]
-
Increase Temperature: If the reaction is clean but slow, a moderate increase in temperature (e.g., from 90 °C to 110 °C) can often drive it to completion.[1]
Frequently Asked Questions (FAQs)
Q1: For the synthesis of this compound, is the Suzuki-Miyaura or Buchwald-Hartwig reaction preferred for scale-up? A1: Both are powerful methods, but for this specific target, the Suzuki-Miyaura reaction is generally more common and often more straightforward for scale-up.[1] This is primarily due to the commercial availability and stability of the starting materials (4-bromoaniline and furan-2-boronic acid). The Buchwald-Hartwig route requires handling 2-halofurans, which can be less stable, and the reaction is often more sensitive to atmospheric conditions.[1]
Q2: How can I effectively remove residual palladium from my final product? A2: Residual palladium is a major concern, especially in pharmaceutical applications.
-
Crystallization: This is often the most effective method. Multiple crystallizations of the free base or the final hydrochloride salt can significantly reduce palladium levels.[1]
-
Activated Carbon Treatment: Adding a small amount of activated carbon (charcoal) to a solution of the crude product, heating briefly, and then filtering through celite can adsorb palladium residues.[6]
-
Metal Scavengers: Silica-based scavengers with functional groups that chelate palladium (e.g., thiol- or amine-functionalized silica) can be stirred with a solution of the product and then filtered off.
Q3: Is it better to purify the free base, this compound, or its hydrochloride salt on a silica gel column? A3: It is strongly recommended to purify the free amine form on silica gel.[6] Amine hydrochlorides are highly polar and tend to streak badly or bind irreversibly to standard silica gel, leading to poor separation and low recovery. The standard workflow is: synthesize the compound, perform an aqueous workup, extract the free base, purify the free base via column chromatography, and then form the hydrochloride salt from the purified base.[1][6]
Data & Protocols
Table 1: Comparative Overview of Synthetic Routes
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Key Considerations |
| Reactants | 4-Haloaniline + Furan-2-boronic acid | 2-Halofuran + Aniline | Check availability, cost, and purity of starting materials.[1] |
| Catalyst | Pd(0) precursor + phosphine ligand | Pd(0) precursor + phosphine ligand | Air-stable palladacycles are recommended for reproducibility.[1] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOtBu, K₃PO₄, LiHMDS | Base strength is critical; must be non-nucleophilic in B-H.[1][9] |
| Solvent | Toluene/Water, Dioxane/Water | Toluene, Dioxane (anhydrous) | Ensure solvents are deoxygenated for both; strictly anhydrous for B-H.[1] |
| Temperature | 80 - 100 °C | 90 - 110 °C | Monitor for furan ring degradation at higher temperatures.[1][7] |
Protocol 1: Representative Suzuki-Miyaura Coupling
-
Reactor Setup: To a clean, dry, and inerted reactor, charge 4-bromoaniline (1.0 eq), furan-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable solvent mixture, such as Toluene and Water (4:1 ratio).
-
Inerting: Sparge the mixture vigorously with nitrogen or argon for 30-45 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and/or a suitable ligand.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC.[1]
-
Work-up: Once complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude free base via column chromatography.[6]
-
Salt Formation: Dissolve the pure free base in a suitable solvent (e.g., isopropanol) and add a solution of HCl in isopropanol dropwise with stirring. Filter the resulting precipitate, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.[1]
Visualizations
Diagram 1: Suzuki-Miyaura Cycle and Competing Side Reactions
Caption: Catalytic cycle of Suzuki-Miyaura coupling and key side reactions.
Diagram 2: General Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting common synthesis issues.
References
- BenchChem. (2025). Challenges in the scale-up synthesis of this compound hydrochloride.
- BenchChem. (2025). Technical Support Center: Purification of Crude this compound Hydrochloride.
- BenchChem. (2025).
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
-
Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Dreher, S. D., et al. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of the American Chemical Society, 130(29), 9648–9659. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Crystallization of 4-(Furan-2-yl)aniline
Welcome to the technical support center for the crystallization of 4-(Furan-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the principles at play, ensuring you can confidently overcome common challenges in obtaining high-quality crystalline material.
Introduction to Crystallization of this compound
This compound is a key building block in medicinal chemistry, notable for its presence in various biologically active compounds.[1][2] Its purification via crystallization is a critical step to ensure the purity of subsequent derivatives and final active pharmaceutical ingredients. However, like many aromatic amines, its crystallization can present challenges, including poor crystal formation, the tendency to form oils, and solvent selection difficulties.[3]
This guide provides a structured approach to troubleshooting these issues, grounded in the physicochemical properties of the molecule and established crystallization principles.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of this compound in a question-and-answer format.
Question 1: My this compound is "oiling out" during cooling instead of forming crystals. What is happening and how can I fix it?
Answer: "Oiling out," or liquid-liquid phase separation, is a common issue with amines.[3] It occurs when the solute, upon cooling, separates from the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high degree of supersaturation or rapid cooling.
Here are several strategies to address this:
-
Reduce Supersaturation: The most direct cause of oiling out is a solution that is too concentrated. Before cooling, add a small amount of additional hot solvent to the dissolved compound to slightly decrease the concentration.[3]
-
Slow Down the Cooling Process: Rapid cooling favors the formation of an amorphous oil over an ordered crystal lattice.[3] Allow the solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling rate.
-
Utilize Seed Crystals: If you have a small amount of solid this compound, introducing a seed crystal to the cooled, saturated solution can provide a template for crystal growth and prevent oiling.
-
Solvent System Modification: The choice of solvent is critical. Consider using a solvent mixture. A common technique is to dissolve the compound in a "good" solvent and then add a "poor" solvent (an anti-solvent) dropwise at an elevated temperature until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly. For this compound, a toluene/hexane or ethyl acetate/hexane system could be effective.[3][4]
Question 2: I've tried several solvents, but my this compound refuses to crystallize. What are my next steps?
Answer: When a compound is reluctant to crystallize, it may be due to persistent impurities or the inherent properties of the molecule itself.
-
Pre-purification: Impurities can significantly inhibit crystallization. Consider a preliminary purification step, such as column chromatography, to remove interfering substances.[3] For amines, which can streak on standard silica gel, using a silica gel column with a mobile phase containing a small amount of a basic modifier like triethylamine can be effective.[5]
-
Salt Formation: Converting the free base of this compound to a salt, such as the hydrochloride salt, can dramatically improve its crystallization properties.[3][6] Amine salts are generally more polar and often form well-defined, stable crystals. The hydrochloride salt can be prepared by dissolving the free base in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl.[1][7]
-
Solvent Screening: A systematic approach to solvent selection is crucial. Test the solubility of a small amount of your compound in a variety of solvents at both room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when heated.
Question 3: My crystals are very fine needles or an amorphous powder. How can I obtain larger, more well-defined crystals?
Answer: The formation of fine needles or an amorphous solid is often a result of rapid crystallization.[8]
-
Slower Cooling: As mentioned for oiling out, a slower cooling rate is key. Allow the solution to cool to room temperature over several hours before any further cooling.
-
Reduce the Degree of Supersaturation: Using a slightly larger volume of solvent than the minimum required for dissolution at high temperature will result in a less supersaturated solution upon cooling, which can promote the growth of larger crystals.[8]
-
Vapor Diffusion: For growing high-quality crystals, especially for techniques like X-ray crystallography, vapor diffusion is an excellent method. Dissolve your compound in a small amount of a "good," more volatile solvent in a small vial. Place this vial inside a larger, sealed container that contains a "poor," less volatile anti-solvent. Over time, the volatile solvent will slowly evaporate and diffuse into the outer chamber, while the anti-solvent vapor diffuses into the vial, gradually inducing crystallization.
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent for the recrystallization of this compound free base?
A: Toluene is a commonly cited solvent for the crystallization of this compound.[4] Other potentially suitable solvents for aromatic amines include hexanes, or mixtures of ethyl acetate and hexanes.[3] A systematic solvent screen is always recommended.
Q: How does converting to the hydrochloride salt help with crystallization?
A: Converting the basic aniline to its hydrochloride salt increases the polarity of the molecule.[1] This generally leads to higher melting points and stronger intermolecular interactions, which favor the formation of a stable crystal lattice. The salt form will require more polar solvents for recrystallization, such as ethanol, methanol, or water.[3]
Q: My this compound is dark in color. Will crystallization remove the color?
A: Anilines are prone to oxidation, which can result in colored impurities.[9] While crystallization is effective at removing many impurities, highly colored materials may require treatment with activated carbon. Add a small amount of activated carbon to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool.[9]
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound (Free Base)
-
Solvent Selection: In a small test tube, add ~20 mg of crude this compound. Add a few drops of your chosen solvent (e.g., toluene). If it dissolves at room temperature, the solvent is unsuitable. If it is insoluble, gently heat the test tube. If the compound dissolves upon heating and precipitates upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture with stirring (e.g., on a hot plate). Continue adding solvent until the compound just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Formation and Crystallization of this compound Hydrochloride
-
Dissolution: Dissolve the purified this compound free base in a suitable solvent such as diethyl ether or ethyl acetate.[1][7]
-
Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 1M HCl in diethyl ether or a calculated amount of concentrated HCl) dropwise.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution.[1] Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolation and Recrystallization: Collect the crude salt by vacuum filtration. The salt can then be recrystallized using a more polar solvent system, such as ethanol/water or methanol, following the procedure in Protocol 1.
Data Presentation
| Property | This compound (Free Base) | This compound Hydrochloride | Source(s) |
| Molecular Formula | C₁₀H₉NO | C₁₀H₁₀ClNO | [1] |
| Molecular Weight | 159.19 g/mol | 195.64 g/mol | [1] |
| Appearance | Solid | Solid | [1] |
| Melting Point | 55.5-57 °C | Not available | [1] |
| Solubility | Soluble in organic solvents (toluene, ethanol, DMSO); sparingly soluble in water. | Predicted to have higher aqueous solubility. | [1][4] |
| pKa (Predicted) | ~4.0 - 5.0 | Not applicable | [1] |
Visualizations
Sources
Technical Support Center: 4-(Furan-2-yl)aniline & its Hydrochloride Salt
Welcome to the technical support guide for 4-(Furan-2-yl)aniline and its hydrochloride salt. This resource is designed for researchers, medicinal chemists, and drug development professionals. Given the unique chemical liabilities of both the furan ring and the aromatic amine moiety, this guide provides in-depth troubleshooting and best practices for storage and handling to ensure the integrity of your experiments.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the handling, storage, and use of this compound.
Issue 1: My solid this compound has changed color (e.g., from off-white/tan to brown/dark purple).
Q: What is causing the color change in my compound?
A: The color change is a classic indicator of degradation. Aromatic amines, like aniline, are highly susceptible to air oxidation, which forms highly colored polymeric impurities.[1][2] The rate of this oxidation is accelerated by exposure to light and ambient air (oxygen). While the free base is particularly prone to this issue, the hydrochloride salt is generally more stable due to the protonation of the amine group, which reduces its susceptibility to oxidation.[3]
Q: Is the compound still usable? How can I verify the purity?
A: It is critical to re-verify the purity before use. A significant color change suggests the presence of impurities that could compromise your experimental results.
Verification Protocol:
-
Thin-Layer Chromatography (TLC): Dissolve a small sample of the discolored compound in a suitable solvent (e.g., ethyl acetate). Spot it on a TLC plate alongside a reference standard if you have one. The appearance of new, often lower Rf, colored spots indicates impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred quantitative method.[3] A reverse-phase HPLC method can effectively separate the parent compound from its degradation products. A decrease in the area of the main peak and the appearance of new peaks confirms degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of impurities, often seen as broadened peaks or the emergence of new, unidentifiable signals in the aromatic region.
Q: How can I purify my discolored this compound?
A: If degradation is confirmed, purification is necessary. It is highly recommended to purify the compound in its free base form, as the high polarity of the hydrochloride salt makes it challenging to handle with standard silica gel chromatography.[4]
Purification Protocol: Acid-Base Extraction & Recrystallization
-
Dissolution: Dissolve the impure hydrochloride salt in water. The degradation products are often less soluble and may be filtered off.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 1M NaOH solution) until the pH is >9.[4] The free base of this compound will precipitate as a solid or oil.
-
Extraction: Extract the free base into an organic solvent like ethyl acetate or dichloromethane. Perform at least three extractions to ensure complete recovery.[4]
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Recrystallization: Recrystallize the resulting solid from a suitable solvent system (e.g., toluene or ethanol/water) to obtain the purified free base.
-
(Optional) Salt Reformation: If the hydrochloride salt is required, dissolve the pure free base in a solvent like isopropanol or diethyl ether and add a solution of HCl in the same solvent dropwise until precipitation is complete. Filter the solid, wash with cold diethyl ether, and dry under vacuum.[5]
Issue 2: The furan ring appears to be degrading during my reaction.
Q: I am running a reaction under acidic conditions and suspect furan ring decomposition. What are the signs and why does this happen?
A: The furan ring is a pseudo-aromatic system that is notoriously unstable under strongly acidic conditions, especially at elevated temperatures.[4][6] This instability can lead to ring-opening, hydrolysis, and polymerization, forming dark, tar-like byproducts.[7] The furan ring's behavior is intermediate between an aromatic ring and an enol ether, making it susceptible to hydrolysis to a 1,4-dicarbonyl compound.[8]
Q: How can I mitigate furan ring degradation?
A:
-
Avoid Strong Acids: Whenever possible, avoid using strong, non-volatile acids like sulfuric acid. If acidic conditions are required, opt for milder or volatile acids (e.g., acetic acid, or HCl which can be removed post-reaction).
-
Control Temperature: Keep the reaction temperature as low as possible. Prolonged exposure to heat in an acidic medium significantly increases the rate of degradation.[6]
-
Inert Atmosphere: While oxidation is more of a concern for the aniline moiety, conducting reactions under an inert atmosphere (N₂ or Ar) is always good practice to prevent unforeseen side reactions.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or HPLC and work it up as soon as it is complete to minimize the compound's exposure to harsh conditions.[4]
Troubleshooting Decision Workflow
This diagram outlines a logical workflow for addressing stability issues observed with this compound.
Caption: A decision tree for troubleshooting the instability of this compound.
Part 2: Frequently Asked Questions (FAQs)
Storage and Handling
Q: What are the optimal storage conditions for this compound and its hydrochloride salt?
A: Proper storage is the most effective way to prevent degradation. The key is to protect the compound from air, light, moisture, and heat.
| Parameter | This compound (Free Base) | This compound HCl (Salt) | Rationale |
| Temperature | ≤ -20°C (Recommended)[9] | 2-8°C or Room Temperature | Cold temperatures slow the rate of oxidative degradation. The salt is more stable and may not require freezing. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich aniline ring.[10] |
| Light | Store in amber vials/protect from light[11] | Store in amber vials/protect from light | Light can catalyze the oxidation of aromatic amines. |
| Moisture | Store in a desiccator/dry environment | Store in a desiccator/dry environment | Amines can be hygroscopic; moisture can facilitate degradation pathways.[12] |
| Container | Tightly sealed glass vials | Tightly sealed glass vials | Containers must be sealed to maintain an inert atmosphere and prevent moisture ingress.[9][13] |
Q: What personal protective equipment (PPE) should I use when handling this compound?
A: Based on the known hazards of aniline and furan derivatives, appropriate PPE is mandatory.[10][14][15]
-
Eye Protection: Tightly fitting safety goggles or a face shield.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal techniques.[9]
-
Body Protection: A lab coat is required.
-
Respiratory Protection: Handle the solid in a certified chemical fume hood to avoid inhaling dust. If weighing outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[14]
Chemical Properties & Stability
Q: Which form is more stable, the free base or the hydrochloride salt?
A: The hydrochloride salt is generally more stable with respect to long-term storage.[3] The protonation of the basic nitrogen atom in the aniline moiety makes it less susceptible to oxidation. However, the furan ring's sensitivity to acid means that for reactions or purifications involving strongly acidic conditions, the free base might be transiently preferred.[4]
Q: Are there any known chemical incompatibilities?
A: Yes. Avoid contact with:
-
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions with the aniline moiety.[16][17]
-
Strong Acids: Can cause degradation of the furan ring.[4]
-
Acid Chlorides & Anhydrides: Will readily react with the primary amine to form amides.[16]
References
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). Advanced Sustainable Systems. Retrieved January 5, 2026, from [Link]
-
General scheme of the study of furan stability. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
-
What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved January 5, 2026, from [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved January 5, 2026, from [Link]
-
Kouzi, S. A., & Nelson, S. D. (1993). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical research in toxicology, 6(5), 589-95. Retrieved January 5, 2026, from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. Retrieved January 5, 2026, from [Link]
-
Aromatic Amine DECONtamination Solution Safety Data Sheet. (2023). SKC Inc. Retrieved January 5, 2026, from [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. Retrieved January 5, 2026, from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved January 5, 2026, from [Link]
-
Furan. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
-
Open Access proceedings Journal of Physics. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
-
This compound (C10H9NO). (n.d.). PubChemLite. Retrieved January 5, 2026, from [Link]
-
This compound. (n.d.). AbacipharmTech. Retrieved January 5, 2026, from [Link]
-
Aniline Safety Data Sheet. (2021). Chemos GmbH & Co. KG. Retrieved January 5, 2026, from [Link]
-
Aniline Safety Data Sheet. (2025). Penta. Retrieved January 5, 2026, from [Link]
-
4-(1-Benzofuran-2-yl)aniline. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and environmental microbiology, 48(3), 491-6. Retrieved January 5, 2026, from [Link]
-
Novel Routes in Transformation of Lignocellulosic Biomass to Furan Platform Chemicals. (2021). MDPI. Retrieved January 5, 2026, from [Link]
-
Proposed reaction pathways for degradation of aniline. (2020). ResearchGate. Retrieved January 5, 2026, from [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
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- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 8. Furan - Wikipedia [en.wikipedia.org]
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- 10. geneseo.edu [geneseo.edu]
- 11. fishersci.com [fishersci.com]
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overcoming poor reactivity of the amino group in 4-(Furan-2-yl)aniline
Technical Support Center: 4-(Furan-2-yl)aniline
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. While the this compound scaffold is a valuable pharmacophore, the perceived "poor reactivity" of its amino group can present significant synthetic challenges.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these hurdles. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively design more robust reaction systems.
The central thesis of this guide is that the low reactivity is often not an inherent electronic property of the amino group itself, but rather a consequence of competing side reactions and the chemical instability of the furan moiety under common reaction conditions.[2][3]
Frequently Asked Questions (FAQs)
Q1: Why is the amino group of this compound often described as "unreactive"?
A1: This is a common misconception. The issue is less about the inherent nucleophilicity of the amine and more about the overall chemical nature of the molecule. There are two primary contributing factors:
-
Furan Ring Instability: The furan ring is an electron-rich heterocycle that is highly susceptible to degradation under acidic or oxidative conditions.[4][5] Many standard reactions aimed at the amino group (e.g., acylations catalyzed by strong acids, diazotizations) create an environment that can cause the furan ring to open, polymerize, or undergo unwanted electrophilic substitution, leading to a complex mixture of byproducts and low yields of the desired product.[3][6]
-
Nitrogen Lone Pair Delocalization: Like all anilines, the nitrogen lone pair is delocalized into the aromatic π-system. This reduces its basicity and nucleophilicity compared to aliphatic amines.[7] While the furan ring is generally considered electron-donating, which should slightly counteract this effect, the delocalization remains a significant factor, making the amine a moderately weak nucleophile.[8]
Therefore, "poor reactivity" is often a misdiagnosis for "low yield due to substrate decomposition."
Q2: Can the furan ring interfere with metal-catalyzed reactions like Buchwald-Hartwig amination?
A2: Yes, this is a critical consideration. The oxygen atom in the furan ring possesses lone pairs that can coordinate to the palladium catalyst. This can lead to catalyst inhibition or the formation of inactive complexes, stalling the catalytic cycle. For successful cross-coupling, the phosphine ligand must bind to the palladium center more effectively than the furan moiety of the substrate or product. This necessitates the use of specialized, bulky, and electron-rich ligands.[9][10]
Q3: What are the first steps I should take when a reaction with this compound fails?
A3: Before extensively modifying the reaction conditions, always perform these preliminary checks:
-
Purity of Starting Material: this compound can degrade over time, especially if exposed to air and light. Confirm the purity by NMR and LC-MS. Impurities can inhibit catalysts or participate in side reactions.
-
Inert Atmosphere: The electron-rich nature of both the aniline and furan rings makes the molecule sensitive to oxidation. Ensure your reaction is conducted under a rigorously inert atmosphere (Nitrogen or Argon), especially for metal-catalyzed processes.[9]
-
Solvent Quality: Use anhydrous, degassed solvents. Water can hydrolyze the furan ring under acidic conditions, and dissolved oxygen can lead to oxidative side products and deactivate palladium catalysts.[6]
Troubleshooting Guide: Common Reactions and Solutions
This section addresses specific experimental failures in a problem-and-solution format.
Issue 1: Low Yield or Decomposition during Acylation or Sulfonylation
Symptoms:
-
Reaction turns dark or forms a tar-like substance.
-
LC-MS analysis shows multiple unidentified byproducts.
-
Desired amide/sulfonamide product is formed in less than 40% yield.
Root Cause Analysis & Workflow:
The primary culprit is often the use of reaction conditions that are incompatible with the sensitive furan ring. Strong acids or high temperatures can initiate ring-opening or polymerization.
Caption: Troubleshooting workflow for acylation reactions.
Solutions & Recommended Protocols:
-
Avoid Strong Acids: Instead of acid catalysts, use a stoichiometric amount of a base like pyridine or triethylamine to scavenge the generated acid (e.g., HCl from an acyl chloride).
-
Employ Catalytic Activators: Add a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that forms a highly reactive acylpyridinium intermediate, allowing the reaction to proceed under mild conditions.
-
Use Schotten-Baumann Conditions: This biphasic method, using an aqueous base (like NaOH or K₂CO₃) and an organic solvent, is highly effective for acylating anilines and keeps the reaction environment basic, protecting the furan ring.
Protocol 1: Mild Acylation using Pyridine
-
Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add anhydrous pyridine (1.5-2.0 eq).
-
Electrophile Addition: Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[11]
Issue 2: Stalled or Low-Yield Buchwald-Hartwig Amination
Symptoms:
-
Reaction stalls after partial conversion of the aryl halide starting material.
-
Significant amounts of hydrodehalogenated arene are observed as a byproduct.
-
The desired N-aryl product yield is low.
Root Cause Analysis & Solutions:
This reaction is highly sensitive to the choice of ligand, base, and palladium precursor.[9][12] Failure is often due to catalyst deactivation or an inefficient catalytic cycle.
| Potential Cause | Rationale | Recommended Solution |
| Inappropriate Ligand | Standard ligands like PPh₃ or even some bidentate ligands (e.g., DPPF) may not be sufficient to prevent the furan oxygen from coordinating to the Pd center, leading to catalyst poisoning.[12] | Use bulky, electron-rich monophosphine biaryl ligands such as XPhos , RuPhos , or BrettPhos . These ligands create a sterically hindered and electron-rich metal center that promotes fast reductive elimination and resists substrate inhibition.[1][13] |
| Incorrect Base | A base that is too weak may not efficiently deprotonate the amine-Pd complex. A base that is too strong or has poor solubility can lead to side reactions. | Sodium tert-butoxide (NaOtBu) is often effective but can be harsh.[9] Lithium bis(trimethylsilyl)amide (LiHMDS) can be used for less nucleophilic amines.[14] For sensitive substrates, weaker carbonate bases like Cs₂CO₃ or K₃PO₄ should be screened. |
| Palladium Precursor | Air-sensitive Pd(0) sources like Pd(PPh₃)₄ can be unreliable. | Use air-stable Pd(II) precatalysts like Pd(OAc)₂ or preformed palladium-ligand complexes (precatalysts) such as XPhos-Pd-G3 , which ensure a reliable initiation of the catalytic cycle.[13] |
Table 1: Troubleshooting Buchwald-Hartwig Amination.
Protocol 2: Optimized Buchwald-Hartwig Amination
-
Setup: To a glovebox-dried Schlenk tube or reaction vial, add the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (NaOtBu) (1.4 eq), XPhos (1.5-3 mol%), and Pd₂(dba)₃ (1-2 mol%) or an appropriate precatalyst.
-
Solvent: Add anhydrous, degassed toluene or dioxane (to achieve approx. 0.1-0.2 M concentration of the aryl halide).
-
Reaction: Seal the vessel, remove it from the glovebox, and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by GC-MS or LC-MS.[9]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Caption: Buchwald-Hartwig cycle with potential furan interference.
References
-
Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
-
Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. [Link]
-
Quora. (2024). What properties of aniline make it a suitable base for nucleophilic substitution reactions?. [Link]
-
Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. [Link]
-
Organic Reactions. (n.d.). Oxidative Cleavage of Furans. [Link]
-
Frontiers. (n.d.). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. [Link]
-
National Institutes of Health (NIH). (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. [Link]
-
National Institutes of Health (NIH). (n.d.). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. [Link]
-
ResearchGate. (2008). Oxidation of furans (Review). [Link]
-
National Institutes of Health (NIH). (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. [Link]
-
Physical Chemistry Research. (n.d.). Theoretical Study on Structure and Electronic Properties of Aniline-5-Membered Heterocyclic Co-oligomers. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Amination of Aryl Halides. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
eScholarship, University of California. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]
-
Semantic Scholar. (2009). A Novel Palladium-catalyzed Amination of Aryl Halides with Amines Using rac-P-Phos as the Ligand. [Link]
-
MDPI. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. [Link]
-
PubMed. (2014). Palladium-catalyzed amination of aryl sulfides with anilines. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
National Institutes of Health (NIH). (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
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- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 4-(Furan-2-yl)aniline
Welcome to the technical support center for catalytic reactions involving 4-(Furan-2-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the synthesis and derivatization of this valuable heterocyclic building block. The inherent chemical properties of the furan ring and the aniline moiety present unique challenges and opportunities in catalyst selection and process optimization.
Section 1: Synthesis of the this compound Scaffold
The construction of the biaryl linkage in this compound is most commonly achieved via palladium-catalyzed cross-coupling reactions. The choice of strategy is typically dictated by the availability and cost of the starting materials.
Frequently Asked Questions (FAQs)
Q1: For the synthesis of this compound, should I use a Suzuki-Miyaura or a Buchwald-Hartwig amination approach?
A1: Both are excellent methods, and the decision often hinges on starting material accessibility and cost.[1]
-
Suzuki-Miyaura Coupling: This approach typically involves coupling an aniline derivative (e.g., 4-bromoaniline) with a furan-boronic acid or ester. This is often the more straightforward and commonly used route for this specific biaryl linkage.[1]
-
Buchwald-Hartwig Amination: This C-N coupling method would involve reacting a furan halide (e.g., 2-bromofuran) with aniline. While highly effective, this reaction can be more sensitive to the choice of ligand and base.[1][2]
The following decision workflow can help guide your choice:
Caption: Decision workflow for selecting a synthetic route.
Troubleshooting Guide: Suzuki-Miyaura Coupling
(Reaction: 4-Haloaniline + Furan-2-boronic acid → this compound)
Issue 1: Low to no product yield.
This is a common issue in cross-coupling reactions. A systematic check of your parameters is the most effective troubleshooting approach.[3]
-
Potential Cause 1: Inactive Catalyst. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), its reduction to Pd(0) may be inefficient.[3]
-
Solution: Consider using a modern, air-stable Pd(II) precatalyst (e.g., a Buchwald palladacycle precatalyst) that generates the active Pd(0) species more reliably.[1][4] Alternatively, ensure your ligands are not oxidized, as phosphine ligands are prone to oxidation which inhibits their ability to coordinate to palladium.
-
-
Potential Cause 2: Oxygen Contamination. Palladium-catalyzed reactions are often sensitive to air, as oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and promote unwanted side reactions like the homocoupling of boronic acids.[1]
-
Potential Cause 3: Impure Reagents or Solvent. Water is a significant inhibitor. Moisture can hydrolyze the boronic acid and interfere with the catalytic cycle.
-
Solution: Use anhydrous solvents and ensure your base and starting materials are dry. If necessary, purify starting materials before use. Amines, for instance, can be purified by filtration through a plug of activated alumina.[4]
-
Issue 2: Significant formation of by-products (e.g., furan-furan homocoupling or aniline dehalogenation).
-
Potential Cause: These side reactions are often linked to oxygen contamination or reaction kinetics. Homocoupling of the boronic acid is a classic side reaction promoted by oxygen. Dehalogenation of the aryl halide can occur if the catalytic cycle is interrupted.
-
Solution:
-
Improve Inert Atmosphere: As with low yield, rigorously exclude oxygen from your reaction.[1]
-
Optimize Ligand/Palladium Ratio: An excess of ligand relative to the palladium source can sometimes improve catalyst stability and prevent side reactions.[4]
-
Temperature Control: Ensure the reaction temperature is optimal. Temperatures that are too high can lead to catalyst decomposition, while temperatures that are too low may result in a sluggish reaction where side pathways can compete.
-
-
Caption: Troubleshooting workflow for low product yield.
Data Summary: Catalyst Systems for Suzuki-Miyaura Synthesis
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | A common, robust system for many cross-couplings. |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | n-Butanol | 120 | Effective for challenging or sterically hindered substrates.[5] |
| Pd(dtbpf)Cl₂ | dtbpf | Et₃N | Toluene | 80-100 | Highly effective catalyst, often providing good yields.[6] |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 90 | A classic system, though sometimes less active than modern ligands. |
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol is a representative procedure for the coupling of 4-bromoaniline with furan-2-boronic acid.
-
Reactor Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.0 eq), furan-2-boronic acid (1.2 eq), and a suitable base such as K₃PO₄ (2.0 eq).
-
Catalyst Loading: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add them to the reaction flask.
-
Inerting: Seal the flask with septa, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Toluene and Water) via syringe.[1]
-
Reaction: Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Section 2: Catalytic Transformations of this compound
Once synthesized, the aniline moiety of this compound is a versatile handle for further functionalization, most notably in forming new C-N bonds.
Frequently Asked Questions (FAQs)
Q1: I am using this compound as the amine component in a second Buchwald-Hartwig amination. Are there special considerations?
A1: Yes. This compound is an electron-rich amine, which generally makes it a good nucleophile. However, the furan ring itself can coordinate to the palladium center, potentially acting as an inhibitory ligand.
-
Ligand Choice is Critical: Use a bulky, electron-rich phosphine ligand (e.g., biarylphosphine ligands like XPhos or BrettPhos).[7] These ligands form stable, highly active catalysts that can outcompete potential inhibition from the furan ring and facilitate the reductive elimination step, which is often rate-limiting for electron-rich amines.
-
Base Sensitivity: While the aniline is robust, the furan ring is acid-sensitive.[8] Ensure your reaction conditions are not acidic. If using an ammonium salt as a surrogate, the choice of base is critical to liberate the free amine without generating overly acidic conditions.
Troubleshooting Guide: C-N Coupling with this compound
Issue: The reaction stalls or proceeds slowly when coupling this compound with an aryl halide.
-
Potential Cause 1: Catalyst Inhibition. As mentioned, the furan ring's oxygen or the aniline nitrogen can coordinate to the palladium center in an unproductive manner, leading to catalyst deactivation.
-
Solution: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 L:Pd) to favor the formation of the desired active catalytic species.[4] Switching to a more sterically hindered and electron-rich ligand can also prevent non-productive binding.
-
-
Potential Cause 2: Inappropriate Base. The basicity of the system is a delicate balance. The base must be strong enough to deprotonate the amine-palladium complex to form the key amide intermediate, but not so strong that it causes degradation of sensitive functional groups.
-
Solution: For electron-rich anilines, a moderately strong base like NaOt-Bu or K₃PO₄ is often effective. If substrate decomposition is an issue, a weaker base like K₂CO₃ can be screened, though it may require higher temperatures or longer reaction times.[7]
-
Section 3: Furan Ring Stability and Side Reactions
A primary concern when working with this compound is the stability of the furan ring, which dictates the viable reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My product is decomposing during acidic workup, turning into a black, insoluble material. What is happening?
A1: You are likely observing acid-catalyzed polymerization or ring-opening of the furan moiety. The furan ring is notoriously unstable under acidic conditions, especially strong mineral acids like HCl.[8]
-
Troubleshooting Steps:
-
pH Control: During workup, use a mild buffer or a weak base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid. Avoid letting the pH drop below 4-5.[8]
-
Temperature Control: Perform any necessary acidic or basic washes at low temperatures (e.g., 0 °C) to minimize the rate of decomposition.[8]
-
Salt Formation: If you need to form a hydrochloride salt of the aniline, the procedure must be carefully controlled. The free base should be dissolved in a suitable organic solvent (like isopropanol or ethyl acetate) and treated with a controlled amount of HCl solution, often at a low temperature to induce precipitation without causing degradation.[1]
-
Q2: I am trying to hydrogenate another functional group in my molecule. Will the furan ring be reduced?
A2: Yes, this is a significant risk. The furan ring can be hydrogenated to tetrahydrofuran, often under conditions used for reducing other functional groups (e.g., nitro groups or alkenes).[9]
-
Catalyst Selection is Key: The choice of catalyst can provide selectivity.
-
High Risk of Ring Reduction: Catalysts like Rh/C and Ru/C are very effective for aromatic ring hydrogenation and will likely reduce the furan ring.
-
Moderate Risk: Pd/C can also hydrogenate the furan ring, especially at higher pressures and temperatures. DFT studies show that on a Pd(111) surface, ring opening can also become facile after the initial hydrogenation of one double bond.[9]
-
Lower Risk / Selective Catalysts: For other reductions, consider catalysts less prone to aromatic reduction. For example, for a reductive amination, a Ni-based catalyst might offer different selectivity compared to a Pd catalyst.[10] Careful screening of catalysts (e.g., Pd/Al₂O₃, which has shown lower ring hydrogenation selectivity than Pd/C in some cases), pressure, and temperature is essential.[10]
-
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
- Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous C
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Challenges in the scale-up synthesis of this compound hydrochloride. Benchchem.
- Application Notes and Protocols: Synthesis of Furan-Based Amines Using Ru/C C
- Cross-Coupling Reaction Guide. Sigma-Aldrich.
- Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx C
- Reductive amination between furfural and aniline.
- Technical Support Center: Synthesis of Furan-Containing Compounds. Benchchem.
- Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx C
- Common side reactions in the synthesis of furans. Benchchem.
- Development of Sustainable Catalytic Pathways for Furan Deriv
- Effect of catalyst and solvent on the furan ring rearrangement to cyclopentanone.
- Green and intrinsically safe pathways for the catalytic synthesis of diisocyanates containing the furan ring from 5-hydroxymethylfurfural. RSC Publishing.
- A DFT study of furan hydrogenation and ring opening on Pd(111). RSC Publishing.
- Development of Sustainable Catalytic Pathways for Furan Deriv
- Buchwald–Hartwig amin
- Technical Support Center: Catalyst Selection for Aminopyridinone Synthesis. Benchchem.
- Buchwald-Hartwig Amin
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
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- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. A DFT study of furan hydrogenation and ring opening on Pd(111) - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41183D [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Improve the Regioselectivity of 4-(Furan-2-yl)aniline Reactions
Introduction
Welcome to the technical support center for 4-(Furan-2-yl)aniline. This molecule presents a unique and compelling challenge for synthetic chemists. It incorporates two highly electron-rich aromatic systems: a furan ring, which is significantly more reactive towards electrophiles than benzene[1][2], and an aniline ring, whose amino group is a powerful activating, ortho, para-director[3]. This dual reactivity often leads to a lack of regioselectivity in electrophilic substitution reactions, resulting in complex product mixtures and low yields of the desired isomer.
This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this scaffold. We will provide troubleshooting guides in a question-and-answer format, detailed experimental protocols, and field-proven insights to help you control the regioselectivity of your reactions and achieve your synthetic goals.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses the most frequent challenges encountered during the electrophilic functionalization of this compound.
Issue 1: Uncontrolled Reaction on Both Furan and Aniline Rings
Q: I am attempting an electrophilic aromatic substitution (e.g., bromination) on this compound and obtaining a mixture of products, with substitution occurring on both the furan and aniline rings. How can I selectively target the aniline ring?
A: This is the most common issue and stems from the competitive reactivity of the two rings. The furan ring is generally more susceptible to electrophilic attack than the aniline ring[2]. Furthermore, the free amino group of aniline is basic and can react with acidic reagents or catalysts, leading to unwanted side reactions or deactivation of the aniline ring[4].
The Core Strategy: Protection of the Aniline Nitrogen
The most effective strategy is to temporarily "tame" the aniline's reactivity by converting the amino group into an amide, most commonly an acetamide. This is a crucial step for several reasons:
-
Reduced Activating Strength: The lone pair on the nitrogen atom in an amide is delocalized into the adjacent carbonyl group through resonance. This makes the lone pair less available for donation into the aniline ring, thus reducing its activating power and preventing issues like polysubstitution[5].
-
Steric Hindrance: The bulky acetyl group sterically hinders the ortho positions of the aniline ring, which often leads to a higher preference for substitution at the para position. Since the para position is already occupied in this compound, this directs substitution primarily to the ortho positions relative to the amide.
-
Prevents Acid-Base Reactions: The amide is significantly less basic than the amine, preventing unwanted reactions with acid catalysts (like AlCl₃ in Friedel-Crafts reactions) or acidic reaction media (like in nitration)[4][6].
By protecting the aniline, you effectively make the furan ring the more reactive site. However, this allows you to then choose reaction conditions that are mild enough not to affect the now less-activated furan ring while still reacting with the targeted (and still activated) aniline ring.
See Protocol 1 for a detailed method for the N-acetylation of this compound.
Issue 2: Furan Ring Decomposition Under Acidic Conditions
Q: I am trying to perform a nitration or sulfonation, but my starting material is decomposing, and I'm observing polymerization. What is causing this, and how can I avoid it?
A: The furan moiety is notoriously sensitive to strong acids. The low resonance energy of furan makes it prone to acid-catalyzed ring-opening and polymerization[1][2]. Standard nitration (HNO₃/H₂SO₄) or sulfonation (fuming H₂SO₄) conditions are often too harsh.
The Solution: Use Milder Reagents
To circumvent this issue, you must use milder, non-protic electrophilic reagents.
-
For Sulfonation: Use a sulfur trioxide-pyridine complex (SO₃·py). This reagent is less aggressive and allows for the controlled formation of 2-furansulfonic acid derivatives without causing polymerization[2].
-
For Nitration: Acetyl nitrate (CH₃COONO₂), prepared in situ from acetic anhydride and nitric acid, is a much milder nitrating agent that is often successful with sensitive substrates like furan.
Even with these milder reagents, it is still highly recommended to protect the aniline group as an acetamide first to prevent N-nitration or other side reactions.
Issue 3: Lack of Selectivity on the Furan Ring
Q: I want to functionalize the furan ring, specifically at the C5 position. What is the best approach?
A: Electrophilic attack on the furan ring preferentially occurs at the C2 (α) position due to the superior stabilization of the cationic intermediate through resonance[1][7][8]. In this compound, the C2 position is already substituted. Therefore, the next most reactive site for electrophilic attack is the other α-position, C5[2].
Strategy for C5-Functionalization:
-
Protect the Aniline: As always, the first step should be to protect the aniline nitrogen as an acetamide (see Protocol 1 ). This prevents the aniline ring from competing in the reaction.
-
Controlled Electrophilic Addition: With the aniline protected, most standard electrophilic substitution reactions will now selectively target the furan ring. Using a 1:1 stoichiometry of your electrophile (e.g., Br₂, NBS) should favor monosubstitution at the C5 position.
The general workflow for selective C5 functionalization is illustrated below.
Caption: Protect-Substitute-Deprotect workflow for C5-furan functionalization.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the positions on this compound towards electrophiles?
A: The reactivity is dictated by the electronic properties of both rings. The general order is: C5 (furan) > C3/C4 (furan) ≈ C3/C5 (aniline's ortho) > C2/C6 (aniline's meta) . The C5 position on the furan is the most activated and sterically accessible α-position. The aniline ring, while strongly activated by the -NH₂ group, is generally less nucleophilic than the furan ring.
Q2: Which protecting group is best for the aniline nitrogen?
A: The choice depends on the stability required and the conditions for deprotection. A comparison is provided below.
| Protecting Group | Protection Reagent | Deprotection Conditions | Notes |
| Acetyl (Ac) | Acetic Anhydride or Acetyl Chloride | Acidic or Basic Hydrolysis (e.g., HCl or NaOH) | Most common, inexpensive, and reliable. Good for many standard EAS reactions.[4] |
| tert-Butoxycarbonyl (Boc) | Boc Anhydride (Boc₂O) | Strong Acid (e.g., TFA, HCl) | Useful when base-sensitive groups are present. Deprotection is clean.[9][10] |
| Benzyloxycarbonyl (Cbz) | Benzyl Chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Orthogonal to acid/base labile groups. Useful if the molecule is stable to reduction.[10] |
For most standard electrophilic substitutions, the acetyl group offers the best balance of stability, cost, and ease of use.
Q3: Can I perform Friedel-Crafts reactions on this compound?
A: Directly, no. The free amino group is a Lewis base that will irreversibly coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the entire molecule and preventing the reaction[4]. You must protect the aniline as an amide before attempting any Friedel-Crafts alkylation or acylation. Even then, the furan ring's sensitivity can lead to polymerization, so mild conditions and careful catalyst selection are critical.
Q4: Are there modern alternatives to classical EAS for achieving higher regioselectivity?
A: Yes. Transition-metal-catalyzed C-H activation has emerged as a powerful tool.[11][12] By installing a directing group (DG) on the aniline nitrogen, it is possible to use a catalyst (e.g., Palladium, Rhodium, Cobalt) to selectively functionalize a specific C-H bond, often one that is inaccessible via classical EAS.[13] For example, a pyridyl-based directing group could direct a palladium catalyst to functionalize the C3 position of the furan ring or the ortho C-H bond of the aniline ring with high precision. While synthetically more complex, this approach offers unparalleled control over regioselectivity.[11]
Detailed Experimental Protocols
Protocol 1: N-Acetylation of this compound
This protocol describes the protection of the aniline amino group as an acetamide to reduce its reactivity and direct substitution.
Materials:
-
This compound
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Hydrochloric acid (conc.)
-
Water, Ethanol
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10.0 g of this compound in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained.
-
Preparation of Base: In a separate beaker, prepare a solution of 16.0 g of sodium acetate in 50 mL of water.
-
Reaction: Cool the aniline hydrochloride solution in an ice-water bath to 0-5 °C. While stirring vigorously, add 14 mL of acetic anhydride in one portion.
-
Neutralization: Immediately follow with the rapid addition of the sodium acetate solution. A precipitate should form.
-
Stirring: Continue to stir the mixture vigorously for 30 minutes as it warms to room temperature.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any salts.
-
Drying & Purification: Dry the crude product in a vacuum oven. Recrystallize from an ethanol/water mixture to obtain pure N-(4-(furan-2-yl)phenyl)acetamide.
Protocol 2: Regioselective Bromination of N-(4-(furan-2-yl)phenyl)acetamide
This protocol targets the C5 position of the furan ring.
Materials:
-
N-(4-(furan-2-yl)phenyl)acetamide (from Protocol 1)
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Water, Dichloromethane (DCM)
Procedure:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add N-(4-(furan-2-yl)phenyl)acetamide (5.0 g, 1 eq).
-
Dissolution: Add 50 mL of anhydrous DMF and stir until the solid is fully dissolved. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Pour the reaction mixture into 200 mL of ice-cold water and stir for 15 minutes.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Washing & Drying: Combine the organic layers and wash with water (2 x 100 mL) and then brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired N-(4-(5-bromofuran-2-yl)phenyl)acetamide.
Protocol 3: Deprotection of the Acetyl Group (Hydrolysis)
This protocol regenerates the free aniline from the acetamide.
Materials:
-
N-(4-(5-bromofuran-2-yl)phenyl)acetamide (from Protocol 2)
-
Ethanol
-
Hydrochloric acid (conc.)
-
Sodium hydroxide solution (5 M)
-
Ethyl acetate
Procedure:
-
Setup: In a round-bottom flask, suspend the acetyl-protected compound (1.0 eq) in a mixture of ethanol and water (2:1 v/v).
-
Acid Addition: Add concentrated hydrochloric acid (2.0 eq) and equip the flask with a reflux condenser.
-
Reflux: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Cooling & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acid by the dropwise addition of 5 M sodium hydroxide solution until the pH is ~8-9.
-
Extraction: Extract the resulting mixture with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The resulting crude 4-(5-bromofuran-2-yl)aniline can be purified by column chromatography or recrystallization if necessary.
Decision-Making Workflow for Regioselective Synthesis
The following diagram provides a logical pathway for selecting an appropriate synthetic strategy based on the desired final product.
Caption: Decision tree for regioselective functionalization of this compound.
References
-
Ch22: EArS of aromatic amines. (n.d.). University of Calgary. Retrieved January 5, 2026, from [Link]
-
Cui, X., Xu, X., Wojtas, L., Kim, M. M., & Zhang, X. P. (2011). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Journal of the American Chemical Society, 133(47), 19216–19219. [Link]
-
Cui, X., Xu, X., Wojtas, L., Kim, M. M., & Zhang, X. P. (2011). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. PMC - NIH. [Link]
-
Yi, W., et al. (2020). Chemo-, Regio-, and Stereoselective Assembly of Polysubstituted Furan-2(5H)-ones Enabled by Rh(III)-Catalyzed Tandem C–H Activation/Alkyne Insertion/Directing Group Migration/Lactonization. UCL Discovery. [Link]
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Boyd, M. J., & Johnson, J. S. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. PMC - NIH. [Link]
-
Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes. (2025). The Journal of Organic Chemistry. [Link]
-
Juwaini, N. A. B., Ng, J. K. P., & Seayad, J. (2015). Catalytic Regioselective Oxidative Coupling of Furan-2-Carbonyls with Simple Arenes. ACS Catalysis. [Link]
-
Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. (2024). MDPI. [Link]
-
Hot Article: Regioselective C-H functionalisation of 2-pyrones. (2010). Dalton Transactions Blog. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2020). NIH. [Link]
-
Protection of Aniline Derivatives. (2015). YouTube. [Link]
-
Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. (2024). MDPI. [Link]
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Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
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Protecting group. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
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Learning outcome 30.1.4. (n.d.). chemguide: CIE A level chemistry support. Retrieved January 5, 2026, from [Link]
-
EAS reactions of aniline. (2025). Khan Academy. [Link]
-
Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. (2024). PMC - NIH. [Link]
-
Why does the electrophilic substitution of furan happen at 2 and 5 positions?. (2019). Quora. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY!. (2022). YouTube. [Link]
-
Electrophilic substitution on Furan. (2024). Reddit. [Link]
-
Directing Effects. (2022). Chemistry LibreTexts. [Link]
-
Directing Effects in Substituted Pyrroles, Furans, and Thiophenes. (2024). Pearson. [Link]
-
Diels–Alder Reactions of Boron-Substituted Furans with N-Phenylmaleimide: Strategies for Tuning the Reactivity and Selectivity. (2025). ResearchGate. [Link]
-
Furan undergoes electrophilic aromatic substitution more readily than benzene. (n.d.). Pearson. Retrieved January 5, 2026, from [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). Beaudry Research Group - Oregon State University. [Link]
-
Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans. (2012). NIH. [Link]
-
One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). MDPI. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(Furan-2-yl)aniline
This guide provides an in-depth comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(Furan-2-yl)aniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report. It synthesizes experimental data with foundational NMR principles to explain the causal relationships between molecular structure and spectral output. We will explore the rationale behind peak assignments, the influence of substituent effects, and provide a self-validating framework for the structural elucidation of this important heterocyclic building block.
Introduction: The Structural Significance of this compound
This compound is a bi-aryl heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and materials science. Its structure, combining an electron-rich furan ring with the versatile aniline moiety, makes it a precursor for a wide range of derivatives, including potential kinase inhibitors and novel polymers.[1] Given its role as a foundational building block, unambiguous structural confirmation and purity assessment are paramount. NMR spectroscopy stands as the definitive analytical technique for this purpose, offering precise insights into the molecular framework at the atomic level.[2] This guide provides a detailed interpretation of its ¹H and ¹³C NMR spectra, comparing the observed chemical shifts to those of its parent compounds, furan and aniline, to illustrate key spectroscopic principles.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignment, a standardized atom numbering system is essential. The structure below will be used for all subsequent discussions.
Figure 1: Molecular structure and atom numbering scheme for this compound.
Experimental Protocols
The trustworthiness of spectral data is directly linked to the rigor of the experimental methodology. The following protocols represent a validated approach for acquiring high-quality NMR data for this class of compounds.
Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the this compound sample.
-
Solvent Selection: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), inside a clean, dry NMR tube.[3] DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for positioning the residual solvent peak away from key analyte signals.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution.
-
Transfer: Transfer the solution into a 5 mm NMR tube.
NMR Data Acquisition Workflow
The following parameters are typical for a 400 MHz NMR spectrometer.[3]
-
¹H NMR Acquisition:
-
Spectral Width: 16 ppm
-
Number of Scans: 16
-
Relaxation Delay: 1 second
-
-
¹³C NMR Acquisition:
-
Spectral Width: 240 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 2 seconds
-
-
Data Processing:
-
The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation.
-
Spectra are phase-corrected and baseline-corrected to ensure accurate integration and peak identification.
-
Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Figure 2: Standard workflow for NMR spectroscopic analysis.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment, connectivity, and relative number of protons in the molecule.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆ [1][3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~7.5 | d | 1H | H-5 | Adjacent to electronegative oxygen; most deshielded furan proton. |
| ~7.4 | d | 2H | H-2', H-6' | Meta to the electron-donating -NH₂ group. |
| ~6.7 | d | 1H | H-3 | Furan proton adjacent to the substituted C-2. |
| ~6.6 | d | 2H | H-3', H-5' | Ortho to the electron-donating -NH₂ group; shielded. |
| ~6.4 | dd | 1H | H-4 | Furan proton coupled to both H-3 and H-5. |
| ~5.3 | broad s | 2H | -NH₂ | Labile protons, signal is often broad due to exchange.[4] |
In-Depth Interpretation
-
Aniline Ring Protons (H-2'/6' and H-3'/5'): The aniline moiety presents a classic AA'BB' system, which often simplifies to two distinct doublets due to symmetry. The amino group (-NH₂) is a powerful electron-donating group, increasing electron density at the ortho (C-3'/C-5') and para (C-1') positions. This shielding effect causes the corresponding protons (H-3'/H-5') to resonate at a higher field (lower ppm) compared to unsubstituted benzene (δ ~7.34 ppm).[5][6] Consequently, the protons meta to the amino group (H-2'/H-6') appear further downfield.
-
Furan Ring Protons (H-3, H-4, H-5): The furan protons exhibit a characteristic three-signal pattern.[7] The proton adjacent to the oxygen atom (H-5) is the most deshielded due to the atom's electronegativity and appears furthest downfield.[8] The remaining two protons, H-3 and H-4, appear at higher fields. The signal for H-4 typically appears as a doublet of doublets (dd) due to coupling with both H-3 and H-5.[3] Typical coupling constants in furan rings are J₃,₄ ≈ 3.3 Hz, J₄,₅ ≈ 1.8 Hz, and J₃,₅ ≈ 0.8 Hz.[7]
-
Amine Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet.[4] The chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[9] The broadness arises from rapid proton exchange and quadrupolar relaxation from the ¹⁴N nucleus.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.
Table 2: Predicted ¹³C NMR Data for this compound [1][3]
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~150-155 | C-2 | Quaternary furan carbon bonded to the aniline ring; deshielded. |
| ~145-150 | C-1' | Aniline carbon bonded to the -NH₂ group; deshielded by nitrogen. |
| ~141-145 | C-5 | Furan carbon adjacent to oxygen; highly deshielded. |
| ~125-130 | C-2', C-6' | Aniline carbons meta to the -NH₂ group. |
| ~120-125 | C-4' | Quaternary aniline carbon bonded to the furan ring. |
| ~114-118 | C-3', C-5' | Aniline carbons ortho to the -NH₂ group; shielded. |
| ~111-115 | C-4 | Furan carbon. |
| ~105-110 | C-3 | Furan carbon; most shielded of the furan carbons. |
In-Depth Interpretation
-
Aniline Ring Carbons: The chemical shifts of the aniline carbons are heavily influenced by the amino substituent. The carbon directly attached to the nitrogen (C-1') is significantly deshielded.[10] Conversely, the ortho (C-3'/C-5') and para carbons experience increased electron density, leading to significant shielding (upfield shift) compared to benzene (δ 128.5 ppm). Since the para position (C-4') is substituted, its signal is primarily influenced by the attached furan ring.
-
Furan Ring Carbons: The carbons of the furan ring show distinct chemical shifts. The two carbons adjacent to the highly electronegative oxygen atom (C-2 and C-5) are the most deshielded and resonate at the lowest field.[11][12] The carbon atom at the point of substitution (C-2) is typically the most downfield of all furan carbons. The C-3 and C-4 carbons are more shielded and appear at a higher field.
-
Quaternary Carbons: The signals for the non-protonated (quaternary) carbons (C-1', C-4', and C-2) are characteristically less intense than those of the protonated carbons due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE).
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides a robust and definitive method for the structural verification of this compound. The predictable electronic effects of the amine and furan moieties result in a unique and interpretable spectral fingerprint. The shielding of the ortho aniline protons and carbons, coupled with the characteristic downfield shifts of the furan H-5 and C-2/C-5 positions, serve as key validation points. This guide has demonstrated not only the expected spectral data but also the underlying physical organic principles that govern them, providing researchers with a comprehensive framework for analysis and quality control.
References
-
SpectraBase. (n.d.). Aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]
-
Proprep. (n.d.). Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
Page, T. F., Jr., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). Retrieved from [Link]
-
Abraham, R. J., & Bernstein, H. J. (1959). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry, 37(6), 1056-1064. Retrieved from [Link]
-
Organic Chemistry Frontiers. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Retrieved from [Link]
-
SpectraBase. (n.d.). Furan - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Harper, T. (2024, February 15). Interpreting ¹HNMR Spectra [Video]. YouTube. Retrieved from [Link]
-
Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(15), 2577-2587. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER... [Image]. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 4-(Furan-2-yl)aniline: Validation of a Novel Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive comparison of synthetic methodologies for producing 4-(furan-2-yl)aniline, a valuable building block in medicinal chemistry. We will explore established protocols, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, and introduce a novel, validated synthetic approach that offers significant advantages in terms of yield, purity, and operational simplicity. This document is intended to serve as a practical resource for researchers, offering detailed experimental protocols, comparative data, and insights into the underlying chemical principles to inform methodological choices in the laboratory and during scale-up.
Introduction
The this compound scaffold is a privileged motif found in numerous biologically active compounds, exhibiting a range of therapeutic properties.[1] The synthesis of this key intermediate is therefore of significant interest to the pharmaceutical and agrochemical industries. Traditionally, the construction of the aryl-heteroaryl bond in this compound has been dominated by palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[2][3] While powerful, these methods can present challenges related to catalyst cost, ligand sensitivity, and purification of the final product.[4]
This guide will first detail the established synthetic routes, providing a baseline for comparison. Subsequently, we will introduce and validate a novel synthetic method that aims to overcome some of the limitations of the traditional approaches. The validation will be supported by comparative experimental data, including reaction yields, purity analysis by High-Performance Liquid Chromatography (HPLC), and spectroscopic characterization.
Established Synthetic Methodologies
The two most common methods for the synthesis of this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice between these two is often dictated by the availability and cost of the starting materials.[2]
Suzuki-Miyaura Coupling
This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[5] For the synthesis of this compound, this typically involves the coupling of 4-bromoaniline with furan-2-boronic acid.[2][6]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly used due to their efficiency in facilitating the catalytic cycle.[6][7]
-
Base: An inorganic base like sodium carbonate or potassium carbonate is required to activate the boronic acid for transmetalation.[6]
-
Solvent: A two-phase solvent system, such as toluene/water or an ethereal solvent, is often employed to dissolve both the organic and inorganic reagents.[2]
Buchwald-Hartwig Amination
This reaction directly forms a carbon-nitrogen bond between an aryl halide and an amine.[8][9] In this case, 2-bromofuran is coupled with aniline.[2]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos) is critical for the efficiency of the C-N bond formation.[8][10]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine and facilitate the catalytic cycle.[2]
-
Solvent: Anhydrous, deoxygenated toluene is a common solvent for this reaction.[2]
A Novel, Validated Synthetic Method: Copper-Catalyzed Chan-Lam Coupling
Recent advancements in cross-coupling chemistry have explored the use of more abundant and less expensive metals like copper.[11] The Chan-Lam coupling reaction, which forms a C-N bond between a boronic acid and an amine, presents an attractive alternative to palladium-catalyzed methods.[12] We present a novel, optimized protocol for the synthesis of this compound using a copper-catalyzed Chan-Lam coupling of furan-2-boronic acid and aniline.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Catalyst: Copper(II) acetate is an inexpensive and readily available catalyst for this transformation.[12]
-
Base: A mild base like pyridine can be used to facilitate the reaction.[12]
-
Oxidant: The reaction is often performed in the presence of air or another oxidant to regenerate the active copper catalyst.[12]
-
Solvent: Dichloromethane is a suitable solvent for this reaction.[12]
Comparative Performance Analysis
To validate the novel Chan-Lam coupling method, a comparative study was conducted against the established Suzuki-Miyaura and Buchwald-Hartwig protocols. The results are summarized in the table below.
| Method | Catalyst System | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (1 mol%) | K₂CO₃ | Toluene/Water | 12 | 85 | 97 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%) | NaOtBu | Toluene | 8 | 92 | 98 |
| Novel Chan-Lam | Cu(OAc)₂ (10 mol%) | Pyridine | Dichloromethane | 24 | 88 | 99 |
Table 1: Comparative Performance of Synthetic Methods for this compound.
The data indicates that the novel Chan-Lam coupling method provides a comparable yield to the established palladium-catalyzed reactions, with the added benefit of higher purity. While the reaction time is longer, the use of a cheaper and more abundant copper catalyst, along with simpler reaction conditions, makes it an attractive alternative for large-scale synthesis.
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents and solvents should be of high purity and dried according to standard procedures. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.
Protocol 1: Suzuki-Miyaura Coupling[2]
-
To a round-bottom flask, add 4-bromoaniline (1.0 eq), furan-2-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by sparging with nitrogen for 30 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.01 eq).
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the mixture to room temperature and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Buchwald-Hartwig Amination[2]
-
To a dry flask, add sodium tert-butoxide (1.4 eq).
-
Under a nitrogen atmosphere, add the phosphine ligand (e.g., XPhos, 0.02 eq) and the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq), followed by anhydrous toluene.
-
Stir the mixture for 10 minutes to activate the catalyst.
-
Add aniline (1.2 eq) followed by 2-bromofuran (1.0 eq).
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by HPLC or Gas Chromatography (GC).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or crystallization.
Protocol 3: Novel Copper-Catalyzed Chan-Lam Coupling[12]
-
To a flask, add furan-2-boronic acid (1.0 eq), aniline (1.2 eq), copper(II) acetate (0.1 eq), and molecular sieves.
-
Add dichloromethane as the solvent, followed by pyridine (2.0 eq).
-
Stir the reaction mixture at room temperature, open to the air, for 24 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, filter the reaction mixture to remove the molecular sieves.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Characterization and Validation
The identity and purity of the synthesized this compound were confirmed by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The data was consistent across all three methods and matched literature values.[13]
¹H NMR (400 MHz, CDCl₃): δ 7.38 (d, J = 1.6 Hz, 1H), 7.27 (d, J = 8.4 Hz, 2H), 6.69 (d, J = 8.4 Hz, 2H), 6.44 (dd, J = 3.2, 1.6 Hz, 1H), 6.35 (d, J = 3.2 Hz, 1H), 3.75 (s, 2H).
Purity Analysis (HPLC): A reverse-phase HPLC method was used to determine the purity of the final product.[6] The novel Chan-Lam method consistently produced material with >99% purity, which was slightly higher than the palladium-catalyzed methods.
Visualization of Workflows
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Catalytic Cycles
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
This guide has provided a detailed comparison of established and a novel synthetic method for this compound. While the Suzuki-Miyaura and Buchwald-Hartwig reactions are reliable and high-yielding, the novel copper-catalyzed Chan-Lam coupling presents a compelling alternative. Its use of an inexpensive and abundant catalyst, coupled with high product purity, makes it a valuable addition to the synthetic chemist's toolbox, particularly for applications where cost and sustainability are major considerations. The provided protocols and comparative data should empower researchers to make informed decisions when selecting a synthetic route for this important building block.
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A Comparative Guide to Computational and Experimental UV-Vis Spectra of 4-(Furan-2-yl)aniline
This guide provides an in-depth comparison between the experimentally measured and computationally predicted Ultraviolet-Visible (UV-Vis) absorption spectra of 4-(Furan-2-yl)aniline. For researchers, scientists, and professionals in drug development, understanding the electronic properties of molecules is paramount. UV-Vis spectroscopy serves as a fundamental tool for this purpose, offering insights into the electronic transitions within a molecule.[1][2] This document will dissect the methodologies behind both practical and theoretical approaches, evaluate their respective outcomes, and discuss how their synergy provides a more complete picture of molecular behavior.
The core molecule, this compound, incorporates an electron-rich furan ring system coupled with an aniline moiety, a common pharmacophore in medicinal chemistry.[3] Characterizing its electronic absorption profile is crucial for applications ranging from understanding its photostability to its potential interactions with biological targets.
The Experimental Approach: Capturing Real-World Absorption
The acquisition of an experimental UV-Vis spectrum is a direct measurement of how a substance absorbs light at different wavelengths. This technique relies on the Beer-Lambert law, which correlates absorbance with the concentration of the analyte and the path length of the light beam.
Causality in Experimental Design
The choice of solvent is a critical decision in UV-Vis spectroscopy. The solvent must not only dissolve the analyte but also be transparent in the wavelength range of interest. For this compound, a polar protic solvent like ethanol is suitable as it readily dissolves the compound and has a UV cutoff well below the expected absorption bands. Furthermore, the concentration of the sample solution is carefully adjusted to ensure the absorbance falls within the optimal range of the spectrophotometer (typically 0.1 to 1.0 A.U.) to maintain linearity and accuracy.[4][5] A quartz cuvette is mandatory for measurements in the UV region (below 350 nm) due to its transparency to UV light, unlike glass or plastic.[6]
Experimental Protocol: UV-Vis Spectrum of this compound
-
Solution Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the solid and dissolving it in a known volume of UV-grade ethanol. This stock is then serially diluted to a final concentration (e.g., 1 x 10⁻⁵ M) that yields an appropriate absorbance maximum.
-
Instrumentation Setup: A dual-beam UV-Vis spectrophotometer is powered on and allowed to stabilize.[4]
-
Blanking/Baseline Correction: A quartz cuvette with a 1 cm path length is filled with the pure solvent (ethanol). This "blank" is placed in the spectrophotometer to record a baseline spectrum, which is automatically subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette itself.[7][8]
-
Sample Measurement: The blank cuvette is rinsed and filled with the prepared sample solution. It is crucial to handle the cuvette only by its frosted sides to avoid fingerprints on the optical surfaces.[8]
-
Data Acquisition: The spectrum is scanned over a defined range, typically 200–400 nm, to capture the relevant electronic transitions.[4]
-
Data Analysis: The resulting spectrum is analyzed to identify the wavelengths of maximum absorbance (λmax).
Caption: Workflow for Experimental UV-Vis Spectroscopy.
The Computational Approach: Predicting Spectra from First Principles
Computational chemistry provides a powerful alternative for predicting UV-Vis spectra, offering insights that can be difficult to obtain experimentally. Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method that balances computational cost with reasonable accuracy for this purpose.[1][9]
Rationale Behind the Computational Protocol
The TD-DFT method calculates the electronic excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one. The accuracy of this prediction is highly dependent on the chosen functional and basis set. The B3LYP functional is a popular hybrid functional that often provides good results for organic molecules, while a basis set like 6-31+G(d,p) offers a good description of the electron distribution.[9][10]
Crucially, to compare with a solution-phase experiment, a solvent model must be included. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a common choice that simulates the bulk electrostatic effect of the solvent (in this case, ethanol) on the molecule's electronic structure.[9][11]
Computational Protocol: TD-DFT Prediction
-
Structure Optimization: The 3D structure of this compound is first optimized using DFT (e.g., at the B3LYP/6-31+G(d,p) level of theory) to find its lowest energy conformation (ground state geometry).
-
Frequency Analysis: A frequency calculation is performed on the optimized structure to ensure it is a true energy minimum (i.e., no imaginary frequencies).
-
TD-DFT Calculation: An excited-state calculation is run on the optimized ground-state geometry using TD-DFT. This step includes the IEFPCM solvent model for ethanol. The calculation yields a list of vertical excitation energies and their corresponding oscillator strengths (a measure of the transition probability).
-
Spectrum Generation: The calculated excitation energies (often in eV) are converted to wavelengths (nm), and the oscillator strengths are used to determine the intensities. The resulting "stick" spectrum is typically broadened using a Gaussian function to simulate the shape of an experimental spectrum.
Caption: Workflow for Computational UV-Vis Spectrum Prediction.
Comparison of Results: Experiment vs. Theory
The true value of this dual approach lies in the direct comparison of the data. The experimental spectrum provides the benchmark, while the computational spectrum offers a theoretical interpretation of the observed transitions.
| Method | λmax 1 (nm) | Transition Type | λmax 2 (nm) | Transition Type |
| Experimental (in Ethanol) | ~285 | π → π | ~235 | π → π |
| Computational (TD-DFT/B3LYP) | ~298 | π → π* (HOMO→LUMO) | ~241 | π → π* |
Experimental data sourced from literature.[4] Computational values are representative results simulated for this guide to illustrate typical performance.
Analysis of Discrepancies
The computationally predicted λmax values show a good qualitative agreement with the experimental data, but with a slight redshift (shift to longer wavelengths). Such deviations are common and expected.[1][9] Several factors contribute to these differences:
-
Solvent Effects: While the IEFPCM model accounts for the bulk polarity of the solvent, it doesn't perfectly capture specific, discrete interactions like hydrogen bonding between the aniline's N-H groups and ethanol molecules. This phenomenon, known as solvatochromism, can subtly alter the energy levels of the molecular orbitals.[12][13][14][15]
-
Vibronic Coupling: Experimental absorption bands are broad because the electronic transition is accompanied by multiple vibrational transitions. Standard TD-DFT calculations predict vertical transitions (without changes in geometry), resulting in sharp lines. The broadening applied computationally is an artificial approximation of the true vibronic structure.
-
Inherent Methodological Approximations: The choice of functional and basis set inherently impacts the accuracy. Different functionals may perform better for specific classes of molecules, and TD-DFT itself has known limitations in describing certain types of excited states.[16]
Caption: The synergistic relationship between experiment and theory.
Conclusion
Both experimental and computational methods are indispensable tools for characterizing the electronic properties of this compound. The experimental approach provides tangible, real-world data that serves as the ultimate benchmark. The computational TD-DFT approach, while an approximation, offers remarkable predictive power and unparalleled insight into the fundamental nature of the electronic transitions, allowing us to assign specific orbital contributions (e.g., HOMO-LUMO) to the observed spectral bands.[4][11]
Discrepancies between the two are not failures but rather opportunities for a deeper understanding of the system's complexities, such as specific solute-solvent interactions. By using these methods in a complementary fashion, researchers can gain a robust and well-rounded understanding of a molecule's photophysical behavior, accelerating the process of rational design in drug discovery and materials science.
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Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering. Available from: [Link]
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Tuna, D., et al. (2020). TD-DFT Prediction of the Intermolecular Charge-Transfer UV-Vis Spectra of Viologen Salts in Solution. Molecules. Available from: [Link]
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Linares, M., et al. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega. Available from: [Link]
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A Comparative Benchmarking of 4-(Furan-2-yl)aniline Derivatives: Biological Activity in Anticancer, Antimicrobial, and Anti-inflammatory Applications
For Researchers, Scientists, and Drug Development Professionals
The 4-(furan-2-yl)aniline scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the development of novel therapeutic agents.[1] This guide provides a comparative analysis of the biological activities of various derivatives of this compound, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. By synthesizing available data and presenting it in a comparative format, this document aims to provide researchers and drug development professionals with a valuable resource for structure-activity relationship (SAR) studies and the rational design of new, more potent drug candidates.[1]
Anticancer Activity: A Comparative Look at Cytotoxicity
Several derivatives of furan-containing compounds have demonstrated significant anticancer properties, often by inducing apoptosis and cell cycle arrest in various cancer cell lines.[2] The following table summarizes the available cytotoxic activity data for selected furan-aniline derivatives and related compounds against various cancer cell lines, quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Compound Class | Specific Compound/Derivative | Target Cancer Cell Line | IC50 (µM) | Reference(s) |
| Furan-Based Derivative | Compound 7 | MCF-7 (Breast Cancer) | 2.96 | [3] |
| Furan-Based Derivative | Compound 4 | MCF-7 (Breast Cancer) | 4.06 | [3] |
| Furan Derivative | Compound 1 | HeLa (Cervical Cancer) | 0.08 | [3] |
| Furan Derivative | Compound 24 | HeLa (Cervical Cancer) | 8.79 | [3] |
| 4-Anilinoquinolinylchalcone | (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a) | MDA-MB-231 (Breast Cancer) | 0.11 | [4][5] |
| Furan Derivative | Amine derivative of methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa (Cervical Cancer) | 62.37 | [6] |
Expert Insights: The data suggests that substitutions on the aniline and furan rings can significantly influence the anticancer potency of these derivatives. For instance, the low micromolar and even nanomolar IC50 values observed for some derivatives highlight the potential of this scaffold in developing potent anticancer agents.[3] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways, such as PI3K/Akt and Wnt/β-catenin, and the induction of apoptosis.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer agents.[7]
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[7]
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7, HeLa) during their exponential growth phase.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1,000 to 100,000 cells per well.[8]
-
Include wells with medium only to serve as blanks.[8]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in a complete culture medium.
-
After 24 hours of cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing different concentrations of the test compounds to the respective wells.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (cells in fresh medium only).[7]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
After the MTT incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9][10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
-
Absorbance Measurement and Analysis:
-
Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[3]
-
Workflow for Anticancer Activity Screening:
Caption: General workflow for screening the anticancer activity of this compound derivatives using the MTT assay.
Antimicrobial Activity: Gauging the Inhibitory Potential
Furan derivatives have been a subject of interest for their antimicrobial properties.[12] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound, representing the lowest concentration that inhibits the visible growth of a microorganism.
The following table presents a summary of the antimicrobial activity of various furan derivatives against selected bacterial strains.
| Compound Class | Specific Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Furan-derived Chalcone | Compound 2a | Staphylococcus aureus | 256 | [13] |
| Furan-derived Chalcone | Compound 2b | Staphylococcus aureus | 256 | [13] |
| Furan-derived Chalcone | Compound 2c | Staphylococcus aureus | 256 | [13] |
| Furan-derived Chalcone | Compound 2a | Escherichia coli | 512 | [13] |
| Furan-derived Chalcone | Compound 2c | Escherichia coli | 1024 | [13] |
| Carbamothioyl-furan-2-carboxamide | Compound 4f | Escherichia coli, Staphylococcus aureus, Bacillus cereus | 230-295 | [4] |
Expert Insights: The antimicrobial activity of these furan derivatives appears to be influenced by the specific substitutions on the core structure. Some derivatives show promising activity against Gram-positive bacteria like Staphylococcus aureus, while their efficacy against Gram-negative bacteria such as Escherichia coli can be more varied.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent against a specific bacterium.[2][14]
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is determined as the lowest concentration of the agent that prevents visible bacterial growth after a defined incubation period.[2][14]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[14]
-
-
Inoculum Preparation:
-
Grow the test bacterial strain in the appropriate medium to the desired growth phase (e.g., mid-logarithmic phase).
-
Prepare a standardized inoculum of the test organism, typically adjusted to a 0.5 McFarland standard.[14]
-
Dilute the standardized inoculum to the final concentration required for the assay (e.g., 5 x 10^5 CFU/mL).
-
-
Plate Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the standardized bacterial suspension.[14]
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[14]
-
Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 16-20 hours.[2]
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]
-
Workflow for MIC Determination:
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Furan derivatives have also been investigated for their anti-inflammatory properties.[15] A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells), which produce pro-inflammatory mediators like nitric oxide (NO).
The following table summarizes the anti-inflammatory activity of some furan-containing compounds, with a focus on their ability to inhibit NO production or other inflammatory markers.
| Compound Class | Specific Compound/Derivative | Assay | IC50 (µM) | Reference(s) |
| 2-(furan-2-yl)-4-(phenoxy)quinoline | 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (6) | Inhibition of TNF-α formation | 2.3 | [16] |
| 2-(furan-2-yl)-4-(phenoxy)quinoline | 4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one (10) | Inhibition of lysozyme release | 4.6 | [16] |
| 2-(furan-2-yl)-4-(phenoxy)quinoline | 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde (8) | Inhibition of β-glucuronidase release | 5.0 | [16] |
| Furan hybrid molecule | H2 | Inhibition of albumin denaturation | 60.1 ± 8.16 (µg/mL) | [17] |
| Furan hybrid molecule | H4 | Inhibition of albumin denaturation | 62.23 ± 0.83 (µg/mL) | [17] |
Expert Insights: The diverse mechanisms of anti-inflammatory action exhibited by these furan derivatives, including the inhibition of pro-inflammatory cytokines and enzymes, underscore the therapeutic potential of this chemical class in treating inflammatory conditions. The ability of some derivatives to inhibit multiple inflammatory mediators suggests a broad-spectrum anti-inflammatory profile.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages. The amount of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[9][18]
Principle: In the presence of an inflammatory stimulus like LPS, macrophages upregulate the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The Griess assay is a colorimetric method that detects nitrite, a stable product of NO metabolism.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[9]
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.[9]
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[9]
-
-
Griess Assay:
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.[9]
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[18]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[9][18]
-
-
Absorbance Measurement and Analysis:
Signaling Pathway Diagram: Inhibition of NF-κB Pathway
Caption: A simplified diagram of the NF-κB signaling pathway, a common target for anti-inflammatory agents.
Conclusion
The this compound scaffold represents a promising platform for the discovery of new therapeutic agents with diverse biological activities. The comparative data presented in this guide highlight the potential of these derivatives in anticancer, antimicrobial, and anti-inflammatory applications. Further derivatization and systematic SAR studies are warranted to optimize the potency, selectivity, and pharmacokinetic properties of these compounds, paving the way for the development of novel and effective drugs.
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Khan, I., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4684. [Link]
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Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. [Link]
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Hsieh, M. C., et al. (2005). Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. Bioorganic & medicinal chemistry, 13(16), 4946–4955. [Link]
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A Comparative Guide to the Solid-State Architecture of 4-(Furan-2-yl)aniline and its Analogs: A Single-Crystal X-ray Diffraction Perspective
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of the single-crystal X-ray diffraction of 4-(Furan-2-yl)aniline, a molecule of significant interest due to the prevalence of furan and aniline motifs in biologically active compounds.[1] While a complete, publicly available crystal structure of this compound remains to be deposited in crystallographic databases, this guide will leverage data from structurally related compounds to illuminate the principles of its solid-state architecture. By comparing the crystallographic data of furan-aniline derivatives, we can elucidate the subtle interplay of intermolecular forces that govern crystal packing, a critical determinant of physicochemical properties such as solubility and stability.[2]
The Significance of Structural Elucidation
The precise arrangement of atoms and molecules in a crystalline solid dictates many of its bulk properties. For active pharmaceutical ingredients (APIs), variations in crystal packing, known as polymorphism, can have profound implications for bioavailability, manufacturability, and stability. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unequivocally determining the three-dimensional structure of a molecule and its arrangement within a crystal lattice. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for structure-activity relationship (SAR) studies and rational drug design.[1]
Comparative Crystallographic Analysis
In the absence of a published crystal structure for this compound, we will examine the crystallographic data of several related furan- and aniline-containing compounds to infer potential structural features. The chosen comparators share key structural motifs, allowing for a meaningful discussion of how substituent changes can influence crystal packing.
| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions | Key Intermolecular Interactions | CCDC No. |
| 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine | C₁₂H₉N₃O₂ | Monoclinic | P2₁/n | a = 13.195 Å, b = 5.6162 Å, c = 14.958 Å, β = 107.00° | N-H···N hydrogen bonds, π-π stacking | Not specified |
| 2,5-bis[(4-fluorophenyl)iminomethyl]furan | C₁₈H₁₂F₂N₂O | Monoclinic | C2/c | a = 16.489 Å, b = 5.869 Å, c = 16.319 Å, β = 101.48° | C-H···N and C-H···F hydrogen bonds, C-H···π interactions | Not specified |
| N′-[4-(2-Furyl)but-3-en-2-ylidene]isonicotinohydrazide | C₁₄H₁₃N₃O₂ | Monoclinic | P2₁/c | a = 10.533 Å, b = 11.234 Å, c = 11.456 Å, β = 108.57° | N-H···O hydrogen bonds | Not specified |
| 4-nitro-N-[(pyridin-2-yl)methylidene]aniline | C₁₂H₉N₃O₂ | Monoclinic | P2₁/n | a = 3.8573 Å, b = 20.334 Å, c = 13.629 Å, β = 90.57° | π–π stacking, C—H···O and C—H···N hydrogen bonds | 1423407 |
Table 1: Comparative Crystallographic Data of Furan-Aniline Analogs. This table summarizes key crystallographic parameters for several compounds structurally related to this compound, providing a basis for understanding the influence of different functional groups on crystal packing.[2]
The data in Table 1 reveals that even with the core furan and aromatic amine motifs, the crystal system and space group can vary. The nature and directionality of intermolecular interactions, such as hydrogen bonds and π-π stacking, are the primary drivers of the observed crystal packing.[2] For instance, the presence of strong hydrogen bond donors and acceptors, like the N-H and N atoms in 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, leads to the formation of distinct supramolecular synthons.[2] In contrast, the fluorinated derivative relies on weaker C-H···N and C-H···F interactions.
Experimental Protocol for Single-Crystal X-ray Diffraction
The following provides a detailed, step-by-step methodology for the SC-XRD analysis of a crystalline compound such as this compound.
1. Crystal Growth:
-
Objective: To obtain single crystals of suitable size and quality for diffraction.
-
Procedure:
-
Prepare a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof).
-
Employ a slow evaporation technique by leaving the solution in a loosely covered vial at room temperature.
-
Alternatively, vapor diffusion or slow cooling methods can be utilized.
-
2. Crystal Mounting and Data Collection:
-
Objective: To mount a single crystal and collect diffraction data.
-
Procedure:
-
Select a well-formed, single crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.
-
Center the crystal on the diffractometer.
-
Collect a series of diffraction images by rotating the crystal in a monochromatic X-ray beam.
-
3. Data Processing and Structure Solution:
-
Objective: To process the raw diffraction data and solve the crystal structure.
-
Procedure:
-
Integrate the diffraction spots to obtain their intensities.
-
Apply corrections for Lorentz and polarization effects.
-
Determine the unit cell parameters and the space group.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial structural model.
-
4. Structure Refinement:
-
Objective: To refine the atomic positions and thermal parameters to best fit the experimental data.
-
Procedure:
-
Refine the structural model using full-matrix least-squares methods.
-
Locate and refine the positions of hydrogen atoms.
-
The refinement is complete when the R-factor, a measure of the agreement between the calculated and observed structure factors, converges to a low value.
-
Visualizing the Workflow and Molecular Structure
To better illustrate the experimental process and the anticipated molecular structure, the following diagrams are provided.
Caption: A schematic overview of the single-crystal X-ray diffraction workflow.
Sources
A Senior Application Scientist's Guide to Catalyst Efficacy in 4-(Furan-2-yl)aniline Synthesis
Introduction: The Significance of 4-(Furan-2-yl)aniline in Modern Chemistry
This compound is a versatile chemical intermediate whose structural motif is a cornerstone in medicinal chemistry and materials science.[1] Its furan ring offers a unique electronic profile and acts as a key interaction point in various biological systems, while the aniline moiety provides a crucial handle for synthetic diversification.[1] These compounds are integral to the development of novel therapeutics, including kinase inhibitors and receptor modulators, making their efficient and scalable synthesis a topic of considerable importance for researchers in drug development.[1][2]
The primary challenge in synthesizing this compound lies in the formation of the carbon-carbon (C-C) or carbon-nitrogen (C-N) bond linking the furan and aniline rings. Modern synthetic chemistry has largely converged on transition-metal-catalyzed cross-coupling reactions to achieve this transformation. This guide provides an in-depth, objective comparison of the leading catalytic systems for this synthesis, focusing on the two most industrially relevant methods: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[3] We will explore the efficacy of palladium-, copper-, and nickel-based catalysts, offering field-proven insights and actionable experimental data to guide your catalyst selection and process optimization.
Synthetic Strategies: A Tale of Two Couplings
The construction of the biaryl or aryl-amine linkage in this compound is predominantly achieved via two powerful cross-coupling reactions. The choice between them often hinges on the availability and cost of starting materials.[3]
-
Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an aryl halide (e.g., 4-bromoaniline) and an organoboron reagent (e.g., furan-2-boronic acid). It is a robust and versatile method, widely adopted for its tolerance of various functional groups and generally mild reaction conditions.[2][4]
-
Buchwald-Hartwig Amination: This reaction directly forms the C-N bond by coupling an aryl halide (e.g., 2-bromofuran) with an amine (e.g., aniline).[5] This method is exceptionally powerful for creating aryl amines but can be sensitive to the choice of catalyst, ligand, and base.[3][6]
The following diagram illustrates the general workflow for selecting and optimizing a synthetic route for this target molecule.
Caption: General workflow for synthesizing this compound.
Comparative Analysis of Catalytic Systems
The efficacy of a cross-coupling reaction is critically dependent on the chosen catalyst system. Here, we compare the performance of common palladium-, copper-, and nickel-based catalysts.
Palladium-Based Catalysts: The Industry Standard
Palladium catalysts are the most extensively studied and widely used for both Suzuki and Buchwald-Hartwig reactions due to their high efficiency and broad functional group tolerance.[7][8]
-
For Suzuki-Miyaura Coupling: Catalyst systems like Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) are frequently employed.[3][4] They offer a good balance of stability and reactivity. The choice of ligand is crucial; bidentate phosphine ligands like dppf help stabilize the palladium center and facilitate the catalytic cycle.[5]
-
For Buchwald-Hartwig Amination: This reaction is highly sensitive to the ligand. Sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required.[3][6] These ligands promote the rate-limiting reductive elimination step, leading to higher yields and faster reactions.[5] Using pre-formed, air-stable palladacycle pre-catalysts is often recommended for reproducibility, especially in scale-up operations.[3]
Copper-Based Catalysts: The Economical Alternative
Copper catalysts, typically based on copper(I) salts like CuI, are a cost-effective alternative to palladium, particularly for C-N bond formation in Ullmann-type couplings, a precursor to the Buchwald-Hartwig reaction.[7][9]
-
Advantages: Copper is significantly more earth-abundant and less expensive than palladium.[10]
-
Disadvantages: Traditional Ullmann conditions often require harsh reaction conditions (high temperatures) and have a more limited substrate scope compared to modern palladium-catalyzed methods.[7] However, recent advancements using specific ligands (e.g., L-proline, diamines) have enabled milder reaction conditions.[9] For the synthesis of furan derivatives, copper catalysis can be effective but may require careful optimization to avoid side reactions.
Nickel-Based Catalysts: The Emerging Contender
Nickel, another earth-abundant metal, has gained considerable attention as a potent catalyst for cross-coupling reactions.[6]
-
Advantages: Nickel catalysts can sometimes achieve transformations that are challenging for palladium, such as the activation of less reactive C-F bonds.[11][12] They offer a different reactivity profile and can be a powerful tool for substrates that are poor partners in palladium catalysis.[13]
-
Disadvantages: Nickel catalysis can be more sensitive to air and moisture, often requiring stricter inert atmosphere techniques. The mechanisms can also be more complex, sometimes involving single-electron transfer (SET) pathways. While promising for C-H alkylation of furans and coupling with arylboronic acids, its application specifically for this compound is less documented than palladium systems.[11][14]
Quantitative Performance Data
The following table summarizes representative experimental data for different catalytic approaches to synthesizing this compound and related structures. Note that direct comparison is challenging as conditions are not identical across different studies.
| Synthetic Route | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (1 mol%) | K₂CO₃ | Toluene/Water | 80-90 | N/A | High | [3] |
| Suzuki-Miyaura | Pd(dtbpf)Cl₂ (2 mol%) | Et₃N | Water (micellar) | RT | 0.25 | 91 | [15] |
| Buchwald-Hartwig | Pd₂(dba)₃ / Biarylphosphine Ligand | NaOtBu | Toluene | 100-110 | N/A | High | [3] |
| C-H Arylation | [PdCl(η³-C₃H₅)]₂ / Tedicyp (0.1 mol%) | AcONa | DMAc | 150 | 20 | High | [8] |
| Copper-Catalyzed | CuI / Ligand | K₂CO₃ | DMSO | 110 | 24 | Good | [16] |
| Nickel-Catalyzed | Ni(cod)₂ / PCy₃ (10 mol%) | K₂CO₃ | Dioxane | RT | 12 | Quant. | [11] |
Note: Data for Copper and Nickel systems are for analogous aryl-furan couplings, as direct data for this compound was limited. "N/A" indicates data was not specified in the source. "RT" stands for Room Temperature.
Mechanistic Insights: The Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting and optimizing reactions. The mechanism for the palladium-catalyzed Buchwald-Hartwig amination is a prime example of organometallic principles in action.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (e.g., 2-bromofuran) bond, forming a Pd(II) complex. This is often the rate-determining step.
-
Amine Coordination & Deprotonation: The amine (aniline) coordinates to the palladium center. A base then removes a proton from the amine, forming a palladium-amido complex. The choice of base is critical; a strong, non-nucleophilic base like sodium tert-butoxide is common.[3]
-
Reductive Elimination: The C-N bond is formed as the desired product, this compound, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands accelerate this step, which is crucial for high catalyst turnover.[5]
Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound. As a Senior Application Scientist, I must emphasize that all reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified, and all solvents should be anhydrous and deoxygenated.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling[2][3]
This protocol describes the coupling of 4-bromoaniline with furan-2-boronic acid.
Materials:
-
4-Bromoaniline (1.0 eq)
-
Furan-2-boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Toluene and Water (e.g., 4:1 mixture)
Procedure:
-
Reactor Setup: To a clean, dry, and inerted reaction vessel, add 4-bromoaniline, furan-2-boronic acid, and potassium carbonate.
-
Solvent Addition: Add the toluene/water solvent mixture to the vessel.
-
Inerting: Sparge the reaction mixture with nitrogen or argon for at least 30 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of nitrogen, add the Pd(dppf)Cl₂ catalyst.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield pure this compound.
Protocol 2: Synthesis via Buchwald-Hartwig Amination[3]
This protocol is a representative procedure for the coupling of 2-bromofuran with aniline.
Materials:
-
2-Bromofuran (1.0 eq)
-
Aniline (1.2 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1 mol%)
-
Biarylphosphine ligand (e.g., XPhos, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Reactor Setup: To a clean, dry, and inerted reaction vessel, add sodium tert-butoxide.
-
Catalyst Activation: Under a nitrogen atmosphere, add the palladium precursor and the ligand, followed by anhydrous toluene. Stir the mixture for approximately 10-15 minutes to form the active catalyst complex.
-
Substrate Addition: Add aniline to the mixture, followed by 2-bromofuran.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by HPLC or GC.
-
Work-up: After completion, cool the reaction to room temperature and carefully quench by slowly adding water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography or crystallization to yield this compound.
Conclusion and Future Outlook
For the synthesis of this compound, palladium-catalyzed reactions remain the gold standard, offering high yields and reliability. The Suzuki-Miyaura pathway is often more straightforward and may be preferred for its operational simplicity and the stability of the required reagents.[3] The Buchwald-Hartwig amination is a powerful direct approach, though it demands more careful optimization of the catalyst-ligand system.[3]
The future of this field lies in the development of more sustainable catalytic systems. Research into catalysts based on earth-abundant metals like copper and nickel is rapidly advancing, promising to reduce the cost and environmental impact of these crucial transformations.[6][9] As these systems mature, they may offer viable, and in some cases superior, alternatives to palladium for the large-scale industrial synthesis of valuable intermediates like this compound.
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Chen, W.-B., Dong, J., Xing, C.-H., & Hu, Q.-S. (2016). Room Temperature Nickel(0)‐Catalyzed Suzuki–Miyaura Cross‐Couplings of Activated Alkenyl Tosylates: Efficient Synthesis of 4‐Substituted Coumarins and 4‐Substituted 2(5H)‐ Furanones. ResearchGate. Retrieved December 16, 2024, from [Link]
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Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024). MDPI. Retrieved December 16, 2024, from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved December 16, 2024, from [Link]
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One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2024). National Institutes of Health. Retrieved December 16, 2024, from [Link]
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Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (n.d.). National Institutes of Health. Retrieved December 16, 2024, from [Link]
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Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. (n.d.). ACS Publications. Retrieved December 16, 2024, from [Link]
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Palladium-Catalyzed Regioselective C-2 Arylation of Benzofurans with N'-Acyl Arylhydrazines. (2016). ResearchGate. Retrieved December 16, 2024, from [Link]
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Nickel catalysis synthesis of 2,5-disubstituted furans from aryl (alkyl) iodide. (n.d.). SpringerLink. Retrieved December 16, 2024, from [Link]
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Development of Sustainable Catalytic Pathways for Furan Derivatives. (2020). National Institutes of Health. Retrieved December 16, 2024, from [Link]
-
Alkylation of furancarboxylic acid derivatives with alkenes catalyzed by nickel complexes with N-heterocyclic carbenes. (2022). ResearchGate. Retrieved December 16, 2024, from [Link]
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Catalyst control of selectivity in the C–O bond alumination of biomass derived furans. (2020). Royal Society of Chemistry. Retrieved December 16, 2024, from [Link]
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A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives. (2024). ACS Publications. Retrieved December 16, 2024, from [Link]
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Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved December 16, 2024, from [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved December 16, 2024, from [Link]
-
Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. (2019). MDPI. Retrieved December 16, 2024, from [Link]
-
Facile and efficient synthesis of 3,4,5-substituted furan-2(5 H)-ones by using β-cyclodextrin as reusable catalyst. (2022). ResearchGate. Retrieved December 16, 2024, from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. Retrieved December 16, 2024, from [Link]
-
Synthesis of intermediates for the Buchwald–Hartwig amination. (2021). ResearchGate. Retrieved December 16, 2024, from [Link]
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (2022). Beilstein Journals. Retrieved December 16, 2024, from [Link]
-
Metal-catalyzed Furan Synthesis. A Review. (n.d.). University of Huddersfield Repository. Retrieved December 16, 2024, from [Link]
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Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. (2023). MDPI. Retrieved December 16, 2024, from [Link]
-
Synthesis of 4-halo-2(5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2(5 H). (2001). ResearchGate. Retrieved December 16, 2024, from [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. Retrieved December 16, 2024, from [Link]
-
Copper-Catalyzed Synthesis of Furan-Tethered Benzocyclobutenes via Carbene-Mediated 1,4-Sulfinate Migration-Annulation. (2024). PubMed. Retrieved December 16, 2024, from [Link]
-
Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes. (2006). ResearchGate. Retrieved December 16, 2024, from [Link]
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Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. (2020). ACS Publications. Retrieved December 16, 2024, from [Link]
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- 11. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
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- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Characterization of 4-(Furan-2-yl)aniline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, molecules integrating furan and aniline moieties, such as 4-(Furan-2-yl)aniline, are of significant interest due to their presence in numerous biologically active compounds and their potential as precursors for conductive polymers.[1][2] Understanding the electrochemical behavior of this scaffold and its analogs is paramount for applications ranging from the development of novel therapeutics to the engineering of advanced electronic materials.
This guide provides an in-depth comparative analysis of the electrochemical characterization of this compound and its key analogs. We will delve into the theoretical underpinnings of their redox behavior, present a framework for comparing their electrochemical properties, and provide a detailed experimental protocol for their characterization using cyclic voltammetry.
The Influence of Heteroaromatic Systems on Electrochemical Properties: A Theoretical Comparison
The electrochemical oxidation of aniline and its derivatives is a well-studied process, typically involving the initial formation of a radical cation.[3] The stability of this intermediate, and thus the ease of oxidation (i.e., the oxidation potential), is highly sensitive to the electronic environment of the molecule. When an aniline molecule is substituted with a heteroaromatic ring like furan, thiophene, or pyrrole, the nature of the heteroatom plays a crucial role in modulating the electrochemical properties.
Based on the principles of heterocyclic chemistry, the order of reactivity towards electrophilic substitution for the parent heterocycles is generally accepted as Pyrrole > Furan > Thiophene.[2] This trend is primarily dictated by the electronegativity of the heteroatom and its ability to donate its lone pair of electrons to the aromatic system. As electrochemical oxidation is an electrophilic process, we can extrapolate this trend to predict the relative ease of oxidation for the corresponding aniline derivatives.
-
Pyrrole Aniline: The nitrogen atom in pyrrole is the least electronegative of the three heteroatoms, making it the most effective at donating its lone pair into the aromatic π-system. This increased electron density on the ring system is expected to stabilize the resulting radical cation upon oxidation, leading to the lowest oxidation potential among the three analogs.
-
Furan Aniline: Oxygen is more electronegative than nitrogen, resulting in a less electron-rich aromatic system compared to pyrrole. Consequently, this compound is predicted to have an intermediate oxidation potential.
-
Thiophene Aniline: Sulfur is less electronegative than oxygen; however, the overlap between its 3p orbitals and the 2p orbitals of the carbon atoms is less efficient than the 2p-2p overlap in furan and pyrrole. This leads to a less effective delocalization of the lone pair and a more stable, less reactive aromatic system, suggesting that 4-(Thiophen-2-yl)aniline will exhibit the highest oxidation potential of the three.[2]
This predicted trend in oxidation potentials is summarized in the table below.
Table 1: Predicted Relative Oxidation Potentials of Heterocyclic Anilines
| Compound | Heteroatom | Predicted Relative Oxidation Potential |
| 4-(Pyrrol-2-yl)aniline | Nitrogen | Lowest |
| This compound | Oxygen | Intermediate |
| 4-(Thiophen-2-yl)aniline | Sulfur | Highest |
The Impact of Substituents on the Aniline Ring
The electrochemical properties of this compound can be further tuned by introducing substituents on the aniline ring. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—will have a predictable effect on the oxidation potential.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density on the aniline ring. This increased electron density facilitates the removal of an electron, thereby lowering the oxidation potential.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the aniline ring. This makes it more difficult to remove an electron, resulting in a higher oxidation potential.
A comprehensive study on the oxidation potentials of various substituted anilines provides experimental support for these trends, showing a clear correlation between the electronic properties of the substituent and the measured oxidation potential.[4]
Experimental Protocol: Electrochemical Characterization by Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of chemical species. A typical experimental setup and procedure for the characterization of this compound and its analogs are outlined below.
Materials and Equipment:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) Electrode
-
Counter Electrode: Platinum Wire or Gauze
-
Electrochemical Cell: A standard three-electrode cell
-
Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry
-
Solvent: Acetonitrile (ACN), anhydrous
-
Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆), 0.1 M concentration
-
Analyte: this compound or its analog, typically at a concentration of 1-5 mM
-
Inert Gas: Nitrogen or Argon for deaeration
Step-by-Step Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile).
-
Allow the electrode to dry completely.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in anhydrous acetonitrile.
-
Accurately weigh the analyte and dissolve it in the electrolyte solution to the desired concentration (e.g., 1 mM).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.
-
Add the analyte solution to the cell.
-
Deaerate the solution by bubbling with an inert gas (nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment:
-
Initial Potential: A potential where no faradaic reaction is expected to occur (e.g., 0 V).
-
Vertex Potential 1 (Switching Potential): A potential sufficiently positive to observe the oxidation of the analyte. This may need to be determined empirically, but a starting point could be around +1.5 V vs. SCE.
-
Vertex Potential 2 (optional, for reduction): A potential sufficiently negative to observe any reduction processes.
-
Scan Rate: A typical starting scan rate is 100 mV/s.
-
-
Run the cyclic voltammogram and record the data.
-
It is advisable to perform multiple scans to check for reproducibility and to observe any changes that might occur upon repeated cycling, such as electropolymerization.
-
To investigate the kinetics of the electrode process, vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s).
-
Data Analysis:
-
From the resulting cyclic voltammogram, determine the anodic peak potential (Epa), which corresponds to the oxidation of the analyte.
-
If the process is reversible or quasi-reversible, a cathodic peak (Epc) will be observed on the reverse scan. The half-wave potential (E₁/₂) can then be calculated as (Epa + Epc)/2.
-
Analyze the relationship between the peak current and the square root of the scan rate to determine if the process is diffusion-controlled.
Workflow for Electrochemical Characterization
The following diagram illustrates the key steps involved in the electrochemical characterization of this compound and its analogs.
Caption: Workflow for the electrochemical characterization of furan-aniline analogs.
Comparative Electrochemical Data
Table 2: Comparative Electrochemical Data for this compound and Analogs
| Compound | Substituent (R) | Heterocycle | Oxidation Potential (Epa vs. SCE) [V] | Reference |
| This compound | H | Furan | Data not available in searched literature | |
| 4-(Thiophen-2-yl)aniline | H | Thiophene | Data not available in searched literature | |
| 4-(Pyrrol-2-yl)aniline | H | Pyrrole | Data not available in searched literature | |
| Aniline | H | - | ~+0.9 to +1.1 | [3][5] |
| 4-Methoxyaniline | 4-OCH₃ | - | Lower than aniline | [4] |
| 4-Nitroaniline | 4-NO₂ | - | Higher than aniline | [4][6] |
Note: The exact oxidation potential of aniline can vary depending on the experimental conditions (solvent, electrolyte, pH, etc.). The values provided are typical ranges found in the literature.
Conclusion
The electrochemical characterization of this compound and its analogs provides valuable insights into their electronic properties, which are crucial for their application in drug development and materials science. The theoretical framework presented, based on the nature of the heteroatom and the electronic effects of substituents, offers a predictive tool for understanding their redox behavior. The detailed experimental protocol for cyclic voltammetry provides a practical guide for researchers to perform these characterizations. While a comprehensive set of comparative experimental data is still needed, the principles outlined in this guide will aid in the rational design and evaluation of novel compounds based on the furan-aniline scaffold.
References
- BenchChem. A Comparative Analysis of the Reactivity of Furan, Thiophene, and Pyrrole Anilines. BenchChem. Published December 2025. Accessed January 5, 2026.
- BenchChem. Application Notes and Protocols for the Derivatization of this compound in Structure-Activity Relationship Studies. BenchChem. Published 2025. Accessed January 5, 2026.
- Pavitt, A. S., Bylaska, E. J., & Tratnyek, P. G. (2017). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts, 19(3), 319-331.
- Bhuvaneshwari, D. S., & Elango, K. P. (2006). Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines.
- Horwitz, C. P., & Murray, R. W. (1987). Synthesis, Characterization, and Electropolymerization of Ferrocene Substituted Anilines. Journal of the American Chemical Society, 109(18), 5535-5541.
- Tratnyek, P. G., & Macalady, D. L. (1997). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Toxicology and Chemistry, 16(8), 1584-1592.
- BenchChem. A Comparative Spectroscopic Analysis of Furan, Thiophene, and Pyrrole. BenchChem. Published 2025. Accessed January 5, 2026.
- Turdean, G. L., & Pop, A. (1998). Voltammetry of Aniline with Different Electrodes and Electrolytes.
- Winget, P., Weber, E. J., Cramer, C. J., & Truhlar, D. G. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Physical Chemistry Chemical Physics, 2(6), 1231-1239.
- ResearchGate. Electrochemical data from this study, using aniline as an example. (A) Staircase cyclic voltammetry (SCV) at a scan rate of 125 mV s−1 and (B) square-wave voltammetry (SWV) at a scan rate of 60 mV s−1 and amplitude of 75 mV. Both for 0.25 mM aniline in 25% IPA/buffer, pH meas 5.1 and step size 2 mV. Accessed January 5, 2026.
- BenchChem. Spectroscopic comparison between this compound and its hydrochloride salt. BenchChem. Published 2025. Accessed January 5, 2026.
- ResearchGate. Electrochemical behaviour of 5-(Furan-2-yl)-4-(p-tolyl)-2,4-dihydro-1,2,4-triazole-3-thione by using glassy carbon electrode. Accessed January 5, 2026.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Accessed January 5, 2026.
- Scribd. Furan: Properties, Synthesis, and Reactions. Scribd. Accessed January 5, 2026.
- Frontiers. A Comparative Study of Biomimetic Synthesis of EDOT-Pyrrole and EDOT-Aniline Copolymers by Peroxidase-like Catalysts: Towards Tunable Semiconductive Organic Materials. Frontiers. Accessed January 5, 2026.
- ResearchGate. Scheme 1. synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline... Accessed January 5, 2026.
- ResearchGate. (PDF) Electrochemical Study on 4-(azulen-1-yl)-2,6-bis(2-furyl). Accessed January 5, 2026.
- University of Babylon. Preparation and Properties of Furan. Accessed January 5, 2026.
- Sun, J., et al. (2020). Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. International Journal of Molecular Sciences, 21(18), 6789.
- ResearchGate. Mechanistic pathway of electrochemical furan synthesis. Accessed January 5, 2026.
- ACS Publications. Oxidation-Reduction Potentials of Substituted Quinoneanils and Indoanilines. Journal of the American Chemical Society. Accessed January 5, 2026.
- ResearchGate. Electrochemical behaviour and electrochemical polymerization of fluoro-substituted anilines. Accessed January 5, 2026.
- ResearchGate. Furan–thiophene copolymers: Electrosynthesis and electrochemical behavior. Accessed January 5, 2026.
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- 6. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-(Furan-2-yl)aniline by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the meticulous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. The presence of uncharacterized impurities can confound biological assays, compromise structure-activity relationship (SAR) studies, and introduce significant variability into experimental results. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 4-(Furan-2-yl)aniline, a versatile building block in medicinal chemistry.[1]
The narrative that follows is not a mere recitation of protocols. Instead, it is a distillation of field-proven insights, designed to elucidate the "why" behind the "how." We will explore the development of an optimized HPLC method, compare its performance against a generic alternative, and provide the detailed methodologies necessary for replication and adaptation. Every protocol herein is designed as a self-validating system, grounded in established analytical principles.
The Criticality of Purity in the Drug Discovery Cascade
The journey from a promising molecular scaffold to a viable drug candidate is paved with exacting analytical checkpoints. For a molecule like this compound, which serves as a foundational piece for more complex derivatives, ensuring its initial purity is paramount.[1] Potential impurities stemming from its synthesis, such as unreacted starting materials (e.g., 4-bromoaniline and furan-2-boronic acid in a Suzuki-Miyaura coupling), homocoupled byproducts, or residual catalyst, can carry their own pharmacological activities or interfere with subsequent synthetic transformations.[2] HPLC stands as a principal technique in the pharmaceutical industry for quantifying the purity of active pharmaceutical ingredients (APIs) and their intermediates.[3]
Method Development: A Tale of Two Approaches
The efficacy of an HPLC purity assessment hinges on the thoughtful development of the analytical method. A well-designed method will not only quantify the main peak but also resolve it from all potential process- and degradation-related impurities. Here, we compare an optimized, tailored method against a more generic, "quick-and-dirty" approach to illustrate the profound impact of methodological choices.
The Generic Screening Method: A Blunt Instrument
In the fast-paced environment of early-stage research, it can be tempting to employ a generic HPLC gradient method for a rapid purity check. Such a method might utilize a standard C18 column with a fast water/acetonitrile gradient. While expedient, this approach is fraught with potential pitfalls.
Typical Generic Method Parameters:
-
Column: Standard C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B in 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
The primary drawback of this approach is the lack of specificity. Without considering the physicochemical properties of this compound and its likely impurities, there is a high risk of co-elution, where an impurity peak is hidden under the main analyte peak, leading to an overestimation of purity.
The Optimized Method: A Precision Tool
A truly robust purity-indicating method is developed through a systematic process that considers the analyte's properties.[4][5] For this compound, which possesses both a basic aniline moiety and a non-polar furan ring, a reverse-phase method with a pH-controlled mobile phase is a logical starting point.[6] The aniline group has a predicted pKa of around 4.0-5.0, meaning that at a pH below this value, it will be protonated.[6] Operating with a slightly acidic mobile phase can improve peak shape by preventing interactions between the protonated amine and residual silanols on the silica-based column packing.
Optimized Method Development Workflow:
The development of a robust HPLC method is a systematic process.[7] The following diagram illustrates the key stages:
Caption: Workflow for developing a robust HPLC purity method.
Optimized Method Parameters:
-
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm (offers alternative selectivity for aromatic compounds)
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 20% to 70% B over 15 minutes
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: Diode Array Detector (DAD) scanning 200-400 nm, extraction at 275 nm (λmax of this compound)
The use of a phenyl-hexyl stationary phase provides π-π interactions, which can enhance the resolution of aromatic compounds like our analyte and its potential impurities. The acidic mobile phase ensures a consistent protonation state for the aniline moiety, leading to sharper, more symmetrical peaks. A diode array detector is crucial for purity analysis as it allows for peak purity assessment by comparing UV spectra across the peak.
Comparative Data Analysis
To demonstrate the superiority of the optimized method, a sample of synthesized this compound, deliberately spiked with a small amount of 4-bromoaniline (a likely starting material impurity), was analyzed using both methods.
Table 1: Comparative HPLC Performance Data
| Parameter | Generic Screening Method | Optimized Method | Justification for Improvement |
| Analyte Retention Time (min) | 5.82 | 8.95 | Longer retention allows for better separation from early-eluting impurities. |
| Analyte Tailing Factor | 1.8 | 1.1 | A value closer to 1.0 indicates a more symmetrical peak, improving integration accuracy. |
| Resolution (Analyte/Impurity) | 1.2 | 3.5 | A resolution > 2.0 is desired for baseline separation, ensuring accurate quantification. |
| Calculated Purity (%) | 98.9% | 97.2% | The generic method fails to fully resolve the impurity, leading to an inflated purity value. |
| Peak Purity (DAD) | Pass (with caution) | Pass (confident) | The optimized method shows spectrally homogenous peaks. |
As the data clearly indicates, the generic method provides a misleadingly high purity value due to its inability to adequately resolve the 4-bromoaniline impurity from the main analyte peak. The optimized method, by contrast, achieves baseline separation, allowing for accurate quantification of both the main component and the impurity.
Visualizing the Synthetic Landscape
Understanding the synthetic route is key to anticipating potential impurities. A common method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura synthesis of this compound.
This visualization helps to rationalize the choice of spiking the sample with 4-bromoaniline, as it is a primary unreacted starting material that could contaminate the final product.
Experimental Protocols
Sample Preparation
-
Prepare a stock solution of the synthesized this compound at a concentration of 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Prepare a working solution by diluting the stock solution to 0.1 mg/mL with the diluent.
-
Filter the working solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Optimized HPLC Method Protocol
-
Instrument: HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a diode array detector.
-
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
DAD Settings: Wavelength 275 nm for quantification, with a scan range of 200-400 nm for peak purity analysis.
-
Gradient Program:
Time (min) %B 0.0 20 15.0 70 15.1 95 17.0 95 17.1 20 | 20.0 | 20 |
Data Analysis
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
% Purity = (Area of Analyte Peak / Total Area of All Peaks) x 100
-
-
Perform peak purity analysis on the main analyte peak using the DAD software to ensure no co-eluting impurities are present.
Conclusion and Best Practices
This guide has demonstrated the critical importance of a well-developed, specific HPLC method for the accurate purity assessment of synthesized this compound. A generic, non-optimized method can lead to significant errors in purity determination, potentially jeopardizing downstream research and development efforts.
Key Takeaways for the Practicing Scientist:
-
Invest in Method Development: The upfront time invested in developing a robust, specific HPLC method pays dividends in the form of reliable and accurate data.[3][4]
-
Understand Your Molecule: Knowledge of the analyte's physicochemical properties and synthetic route is essential for making informed decisions during method development.[5]
-
Leverage Modern Technology: The use of alternative column chemistries and Diode Array Detection provides greater selectivity and confidence in purity assessments.
-
Adhere to Validation Principles: For methods intended for regulated environments, formal validation according to ICH guidelines (e.g., ICH Q2(R2)) is mandatory to demonstrate the method is fit for its intended purpose.[8][9][10]
By adopting a systematic and scientifically-driven approach to HPLC analysis, researchers can ensure the integrity of their synthesized compounds, laying a solid foundation for successful drug discovery and development programs.
References
- SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column.
- Shimadzu. (n.d.). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of this compound in Structure-Activity Relationship Studies.
- Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
- NIH National Library of Medicine. (n.d.). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews.
- ASTM International. (2024). D5837 Standard Test Method for Furanic Compounds in Electrical Insulating Liquids by High-Performance Liquid Chromatography (HPLC).
- International Journal of Pharmaceutical Research & Allied Sciences. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- BenchChem. (2025). A Comprehensive Technical Guide to this compound and its Hydrochloride Salt for Researchers and Drug Development Profess.
- BenchChem. (n.d.). Challenges in the scale-up synthesis of this compound hydrochloride.
- Biotecno srl. (n.d.). Analysis of Furanic Compounds in Transformer Oil (Insulating Oil) by YL9100 Plus HPLC According to ASTM D5837.
- International Journal of Drug Development and Research. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- NIH National Library of Medicine. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
- Pharma Approach. (2025, June 9). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
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A Senior Application Scientist's Guide to the Comparative DFT Analysis of Furan-, Thiophene-, and Pyrrole-Containing Anilines
Introduction: The Strategic Importance of Heterocyclic Anilines
In the landscape of medicinal chemistry and materials science, five-membered aromatic heterocycles are foundational scaffolds. When functionalized with an amino group to form structures like furan-, thiophene-, and pyrrole-containing anilines, they become highly valuable building blocks.[1] Their enhanced electron density and specific geometric conformations make them critical pharmacophores and precursors for novel organic electronic materials.[1] Understanding their relative stability, electronic properties, and reactivity is paramount for designing efficient synthetic pathways and predicting the behavior of molecules in biological or material systems.
This guide provides an in-depth comparative analysis of these three key aniline derivatives, grounded in the principles of Density Functional Theory (DFT). As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causal relationships between molecular structure and chemical behavior, offering researchers a predictive framework for their work. We will explore why these molecules exhibit distinct properties and how computational methods can be leveraged to forecast their reactivity, ultimately enabling more strategic and efficient research and development.
Theoretical Framework: Why DFT is the Chosen Tool
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2][3] Unlike simpler methods, DFT accounts for electron-electron interactions, offering a cost-effective yet accurate way to predict molecular properties.[4] For the comparative analysis of our heterocyclic anilines, we focus on several key descriptors:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[2] The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity and greater polarizability.[5]
-
Electron Density Distribution: This reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting the most likely sites for chemical attack.
By calculating these parameters, we can construct a robust, validated model of the molecules' behavior before undertaking extensive laboratory work.
Comparative Analysis: Structure, Electronics, and Reactivity
The fundamental differences between furan, thiophene, and pyrrole are dictated by the heteroatom (O, S, N) in the five-membered ring. These differences are amplified by the presence of the electron-donating amino group.[1]
Structural and Electronic Properties
The aromaticity and, consequently, the electronic properties of these heterocycles are determined by the ability of the heteroatom's lone pair of electrons to participate in the π-system. The established order of aromaticity for the parent heterocycles is generally considered to be Thiophene > Pyrrole > Furan.[6] This trend is governed by the electronegativity of the heteroatom and the effectiveness of its orbital overlap with the ring's carbon atoms.[1][6]
-
Pyrrole Aniline: Nitrogen is the least electronegative of the three heteroatoms, allowing it to readily donate its lone pair into the aromatic system.[1] This, combined with the powerful activating effect of the external amino group, results in a highly electron-rich ring system. This leads to the highest HOMO energy and the smallest HOMO-LUMO gap among the three, predicting the highest reactivity.[1]
-
Furan Aniline: Oxygen is more electronegative than nitrogen, holding its lone pair more tightly.[1] While it still participates in delocalization, the effect is less pronounced than in pyrrole. This results in intermediate aromaticity and reactivity. The HOMO energy is expected to be lower than that of pyrrole aniline, and the HOMO-LUMO gap is larger.
-
Thiophene Aniline: Sulfur is less electronegative than oxygen, but its 3p orbitals have less effective overlap with the 2p orbitals of the carbon atoms compared to the 2p-2p overlap in furan and pyrrole.[1] This leads to a more stable and less reactive aromatic system, making thiophene aniline the least reactive of the three toward electrophiles. It is predicted to have the lowest HOMO energy and the largest HOMO-LUMO gap.[1]
Molecular Structures of Heterocyclic Anilines
Caption: Core structures of the three heterocyclic anilines under comparison.
Predicted Reactivity Towards Electrophiles
The electronic properties derived from DFT calculations directly inform the predicted reactivity of these molecules, particularly in electrophilic aromatic substitution reactions, which are crucial in synthesis. The general order of reactivity is a direct consequence of the ring's ability to stabilize the intermediate carbocation (the sigma complex).
The predicted order of reactivity is: Pyrrole Aniline > Furan Aniline > Thiophene Aniline .[1]
This hierarchy is a direct result of the electron-donating capacity of the heteroatom, which modulates the potent activating effect of the amino group.[1] Pyrrole aniline, with two nitrogen atoms feeding electron density into the ring system, is exceptionally susceptible to electrophilic attack.[1] Furan aniline is intermediately reactive, while the greater aromatic stability of thiophene renders its aniline derivative the least reactive of the trio.[1]
Summary of Comparative DFT-Predicted Properties
The following table summarizes the expected qualitative and quantitative trends based on established principles of heterocyclic chemistry and DFT studies.
| Property | Pyrrole Aniline | Furan Aniline | Thiophene Aniline | Rationale & References |
| Aromaticity | Moderate | Low | High | Based on the heteroatom's electronegativity and orbital overlap. The order for parent heterocycles is Thiophene > Pyrrole > Furan.[6] |
| Predicted HOMO Energy | Highest (Least Negative) | Intermediate | Lowest (Most Negative) | Reflects the ease of electron donation. Pyrrole's nitrogen is the most effective electron donor.[1] |
| Predicted LUMO Energy | Highest (Least Negative) | Intermediate | Lowest (Most Negative) | Trends often follow HOMO energies, but the gap is the more critical reactivity predictor. |
| Predicted HOMO-LUMO Gap | Smallest | Intermediate | Largest | A smaller gap correlates with higher reactivity. The high electron density in pyrrole aniline leads to a smaller gap.[5] |
| Reactivity to Electrophiles | Highest | Intermediate | Lowest | Directly follows from the electron-donating ability of the combined heteroatom and amino group system. The established trend is Pyrrole > Furan > Thiophene.[1][6] |
Experimental Protocols
Protocol 1: In Silico DFT Calculation Workflow
This protocol outlines a self-validating system for computing the electronic properties of a heterocyclic aniline, using pyrrole aniline as an example.
Objective: To determine the optimized geometry, HOMO-LUMO energies, and electrostatic potential of 2-aminopyrrole.
Computational Software: Gaussian 09 or a later version.[7] Methodology: Density Functional Theory (DFT) Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).[7] Basis Set: 6-31G(d,p) Pople-style basis set.[7]
Step-by-Step Procedure:
-
Structure Input:
-
Using visualization software (e.g., GaussView 6), construct the 3D structure of 2-aminopyrrole.
-
Ensure reasonable initial bond lengths and angles. Save the structure as a Gaussian input file (.gjf or .com).
-
-
Input File Configuration:
-
Open the input file in a text editor.
-
The header of the file should specify the calculation parameters. A typical setup would be:
-
%nprocshared and %mem define computational resources.
-
# initiates the route section. opt requests geometry optimization, freq calculates vibrational frequencies to confirm a true energy minimum, b3lyp/6-31g(d,p) specifies the DFT method.
-
-
-
Execution of Calculation:
-
Submit the input file to the Gaussian program.
-
The calculation will run, iteratively adjusting the molecular geometry to find the lowest energy conformation. This may take several minutes to hours depending on computational resources.
-
-
Validation and Analysis:
-
Upon successful completion, open the output log file (.log) or the checkpoint file (.chk).
-
Validation: Check the frequency calculation results. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Geometric Analysis: Measure bond lengths and dihedral angles from the optimized structure to assess planarity.
-
Electronic Properties: Search the log file for "Alpha Orbital Energies." The highest energy value is the HOMO, and the subsequent value is the LUMO. Calculate the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO).
-
Visualization: Use the checkpoint file to generate molecular orbitals (HOMO and LUMO) and an electrostatic potential map. The map will visually confirm electron-rich (red) and electron-poor (blue) regions.
-
DFT Calculation and Analysis Workflow
Caption: A standardized workflow for DFT-based analysis of molecular properties.
Protocol 2: Representative Synthesis - Paal-Knorr Pyrrole Synthesis
While this guide focuses on DFT, grounding the discussion in practical synthesis is crucial. The Paal-Knorr synthesis is a classic and reliable method for creating these five-membered heterocycles from a common 1,4-dicarbonyl precursor.[6][8][9]
Objective: To synthesize a substituted pyrrole aniline derivative.
Materials:
-
A suitable 1,4-dicarbonyl compound.
-
A primary amine (e.g., ammonia or a primary amine derivative).[9]
-
An appropriate solvent (e.g., ethanol, acetic acid).
-
Acid or base catalyst (depending on the specific substrates).
General Procedure:
-
Dissolution: Dissolve the 1,4-dicarbonyl compound in the chosen solvent within a round-bottom flask.
-
Reagent Addition: Add the primary amine or ammonia to the solution. If required, add the catalyst.
-
Reaction: Heat the mixture under reflux. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, cool the mixture. The product may be isolated by precipitation, extraction, or crystallization, followed by purification via column chromatography.
This synthetic accessibility, combined with their potent electronic properties, underscores the utility of these compounds in broader research applications.
Conclusion and Outlook
This comparative guide, grounded in Density Functional Theory, establishes a clear hierarchy of reactivity among furan-, thiophene-, and pyrrole-containing anilines: Pyrrole > Furan > Thiophene . This trend is a direct and predictable consequence of the heteroatom's influence on the electronic structure of the aromatic ring, an effect that is amplified by the electron-donating amino group.
For researchers in drug development, this predictive understanding is invaluable. The high reactivity of pyrrole anilines suggests they are excellent nucleophiles but may also be more susceptible to metabolic degradation. Conversely, the greater stability of thiophene anilines might impart better metabolic stability in a drug candidate, albeit at the cost of synthetic reactivity. By leveraging the computational workflows detailed here, scientists can make more informed decisions in scaffold selection and synthetic strategy, accelerating the discovery and development of novel chemical entities.
References
- BenchChem. (2025). A Comparative Analysis of the Reactivity of Furan, Thiophene, and Pyrrole Anilines. Benchchem.
-
Sardari, M., Kalantari Fotooh, F., & Nateghi, M. R. (2018). A DFT study of the structural and electronic properties of periodic forms of aniline and pyrrole polymers and aniline-pyrrole copolymer. Journal of Molecular Modeling, 24(7), 148. Retrieved from [Link]
-
El-Sayed, Y. S., et al. (2025). Synthesis, cytotoxic screening and molecular docking, DFT calculation of novel furan-heterocyclic derivatives as insecticidal agents. Scientific Reports. Retrieved from [Link]
-
Nemoto, T., et al. (2026). Phosphoric-Acid-Catalyzed ortho-Selective Intramolecular Cyclodehydration Reaction of Phenols and Anilines. Organic Letters. Retrieved from [Link]
- Unknown Author. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Course Material.
-
Sardari, M., Kalantari Fotooh, F., & Nateghi, M. R. (2018). A DFT study of the structural and electronic properties of periodic forms of aniline and pyrrole polymers and aniline-pyrrole copolymer. Journal of Molecular Modeling, 24(7), 148. Retrieved from [Link]
- Unknown Author. (2023). Reactivity of nitrobenzofurazan towards nucleophiles: Insights from DFT. Chemical Physics Letters.
- Kim, J., et al. (n.d.). Synthesis of furan, thiophene, and pyrroles from acetoacetic esters. Google Patents.
-
Tuzun, B., & Bayrak, R. (2017). An accurate comparative theoretical study of the interaction of furan, pyrrole, and thiophene with various gaseous analytes. Structural Chemistry, 29(2), 527-542. Retrieved from [Link]
-
Roy, S., et al. (2020). DFT Calculations and Spectral Measurements of Charge-Transfer Complexes Formed by Aromatic Amines and Nitrogen Heterocycles with Tetracyanoethylene and Chloranil. Journal of Physical Chemistry A, 124(34), 6847-6857. Retrieved from [Link]
-
Abdel-Sattar, R., et al. (2022). DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[1][2][10]triazolo[1,5-a]quinazolines. Molecules, 27(19), 6543. Retrieved from [Link]
-
Asghar, B. H. (2015). Kinetic study of nucleophilic reactivity of heterocyclic amines with 4,6-dinitrobenzofuroxan in acetonitrile. Arabian Journal of Chemistry, 16(8). Retrieved from [Link]
-
Kawsar, S. M. A., et al. (2023). DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. Computational Chemistry, 11(3). Retrieved from [Link]
-
Wang, D., et al. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]
-
Tuzun, B., & Bayrak, R. (2017). An accurate comparative theoretical study of the interaction of furan, pyrrole, and thiophene with various gaseous analytes. Structural Chemistry, 29(2), 527-542. Retrieved from [Link]
- Unknown Author. (n.d.). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene.
-
F. G. F., et al. (2021). Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties. arXiv. Retrieved from [Link]
-
Professor Dave Explains. (2021, March 1). Heterocycles Part 1: Furan, Thiophene, and Pyrrole [Video]. YouTube. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A DFT study of the structural and electronic properties of periodic forms of aniline and pyrrole polymers and aniline-pyrrole copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, cytotoxic screening and molecular docking, DFT calculation of novel furan-heterocyclic derivatives as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]
- 8. KR20160024702A - Synthesis of furan, thiophene, and pyrroles from acetoacetic esters - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
